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  • Product: 3-Amino-L-alanine ethyl ester 2HCl

Core Science & Biosynthesis

Foundational

Comprehensive Structural Analysis: 3-Amino-L-alanine Ethyl Ester 2HCl

This technical guide provides a comprehensive structural and analytical framework for 3-Amino-L-alanine ethyl ester dihydrochloride , a critical non-proteinogenic amino acid scaffold used in the synthesis of peptide anti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive structural and analytical framework for 3-Amino-L-alanine ethyl ester dihydrochloride , a critical non-proteinogenic amino acid scaffold used in the synthesis of peptide antibiotics (e.g., tuberactinomycins) and heterocyclic drug candidates.

Technical Monograph & Characterization Guide

Introduction & Molecule Profile[1][2][3][4][5]

3-Amino-L-alanine ethyl ester dihydrochloride (also known as L-2,3-Diaminopropionic acid ethyl ester 2HCl or L-DAP ethyl ester ) represents a unique class of "short-chain" basic amino acids. Unlike lysine or ornithine, the proximity of the


-amino group to the chiral center and the carbonyl moiety creates a high-density electronic environment, making it a potent chelator and a reactive intermediate for diketopiperazine (DKP) formation.

This guide moves beyond basic identification, offering a rigorous structural validation workflow designed for drug development environments where enantiomeric excess (


) and salt stoichiometry are critical quality attributes (CQAs).
Chemical Identity
ParameterDetail
IUPAC Name Ethyl (2S)-2,3-diaminopropanoate dihydrochloride
Common Synonyms L-DAP ethyl ester 2HCl; 3-Amino-L-alanine ethyl ester 2HCl
Molecular Formula

Molecular Weight 205.08 g/mol (Salt); 132.16 g/mol (Free Base)
CAS Number 150408-87-0 (Generic/Base related), 54897-59-5 (DL-form ref)
Chirality L-isomer (

-configuration)

Structural Characterization Strategy

To validate this molecule, one must confirm four distinct structural features: the ethyl ester integrity, the presence of two amino groups (protonated), the carbon backbone connectivity, and the specific L-enantiomer configuration.

Nuclear Magnetic Resonance (NMR) Analysis

The proximity of the two ammonium groups causes significant deshielding. Analysis should be performed in DMSO-


  to observe exchangeable protons or 

for backbone clarity.
Predicted

H NMR Shifts (DMSO-

, 400 MHz)
  • 
     1.24 ppm (t, 3H, 
    
    
    
    Hz):
    Methyl group of the ethyl ester (-OCH
    
    
    CH
    
    
    ).
  • 
     3.20 - 3.45 ppm (m, 2H): 
    
    
    
    -methylene protons (-CH
    
    
    -NH
    
    
    ). These often appear as diastereotopic multiplets due to the adjacent chiral center.
  • 
     4.21 ppm (q, 2H, 
    
    
    
    Hz):
    Methylene of the ethyl ester (-OCH
    
    
    CH
    
    
    ).
  • 
     4.45 ppm (m, 1H): 
    
    
    
    -methine proton (-CH -). Significant downfield shift due to the electron-withdrawing ester and ammonium groups.
  • 
     8.60 - 9.00 ppm (br s, 6H):  Ammonium protons (
    
    
    
    -NH
    
    
    and
    
    
    -NH
    
    
    ). Note: These disappear in
    
    
    .

C NMR Shifts (DMSO-

)
  • 
     13.9 ppm:  Ester methyl carbon.
    
  • 
     38.5 ppm: 
    
    
    
    -carbon (CH
    
    
    ).
  • 
     51.2 ppm: 
    
    
    
    -carbon (CH).
  • 
     62.5 ppm:  Ester methylene carbon.
    
  • 
     167.8 ppm:  Carbonyl carbon (C=O).
    
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (+ESI).

  • Base Peak:

    
     at m/z 133.1 .
    
  • Fragmentation:

    • 
       116 (Loss of NH
      
      
      
      ).
    • 
       87 (Loss of OEt/Ethanol).
      
    • 
       60 (Characteristic fragment for amino esters).
      

Critical Stability & Handling (The "Hidden" Risk)

The core risk with 3-Amino-L-alanine ethyl ester is intramolecular cyclization . At neutral or basic pH, the


-amino group can attack the ester carbonyl, leading to the formation of a lactam (2-imidazolidinone derivative) or dimerization to a diketopiperazine (DKP).
  • Storage Rule: Must be stored at -20°C under Argon/Nitrogen.

  • Handling Rule: Always maintain acidic conditions (pH < 4) during solution handling to keep amines protonated (

    
    ) and non-nucleophilic.
    
  • Hygroscopicity: The 2HCl salt is extremely hygroscopic. Weighing must be done in a desiccated glove box or rapidly to prevent hydrolysis.

Analytical Workflow & Diagrams

Diagram 1: Structural Connectivity & NMR Correlations

This diagram visualizes the key COSY (Through-bond H-H) and HMBC (Long-range H-C) correlations required to confirm the structure.

G cluster_mol 3-Amino-L-alanine Ethyl Ester AlphaC α-CH (δ 4.45) BetaC β-CH2 (δ 3.30) AlphaC->BetaC AlphaC->BetaC COSY (Strong) Carbonyl C=O (δ 168) AlphaC->Carbonyl AlphaC->Carbonyl HMBC AmineAlpha α-NH3+ AlphaC->AmineAlpha BetaC->Carbonyl HMBC AmineBeta β-NH3+ BetaC->AmineBeta EsterCH2 O-CH2 (δ 4.21) EsterCH3 CH3 (δ 1.24) EsterCH2->EsterCH3 EsterCH2->EsterCH3 COSY (Strong) EsterCH2->Carbonyl HMBC Carbonyl->EsterCH2

Caption: Key NMR correlations. Blue dotted lines indicate scalar coupling (COSY); Red dotted lines indicate long-range heteronuclear coupling (HMBC).

Diagram 2: Purity & Validation Workflow

A self-validating protocol to ensure the material is suitable for drug development.

Workflow cluster_ID Phase 1: Identity Confirmation cluster_Purity Phase 2: Purity & Counter-ion cluster_Chiral Phase 3: Stereochemistry Start Raw Material (3-Amino-L-alanine Ethyl Ester 2HCl) NMR 1H NMR (D2O) Confirm Ethyl & Backbone Start->NMR MS LC-MS (+ESI) Target Mass: 133.1 Da Start->MS HPLC HPLC (HILIC Mode) Detect DKP/Free Acid impurities NMR->HPLC MS->HPLC AgNO3 Argentometric Titration Confirm 2.0 eq Chloride HPLC->AgNO3 Polarimetry Specific Rotation [α]D (Compare to Lit.) AgNO3->Polarimetry Marfey Marfey's Analysis (Derivatization w/ FDAA) Polarimetry->Marfey Decision QA Release Certificate of Analysis Marfey->Decision

Caption: Analytical workflow ensuring chemical identity, salt stoichiometry (2HCl), and enantiomeric purity.

Experimental Protocols

HPLC Purity Method (HILIC Mode)

Standard Reverse Phase (C18) is often unsuitable due to the high polarity of the diamino salt (it elutes in the void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

  • Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or Waters XBridge Amide).

  • Mobile Phase A: 100 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detection).

  • Rationale: Low pH prevents amine degradation; High organic start retains the polar salt.

Chloride Content Determination (Titration)

To confirm the material is the dihydrochloride (2HCl) and not the monohydrochloride.

  • Dissolve 50 mg of sample in 20 mL deionized water.

  • Add 1 mL of 5% Potassium Chromate indicator.

  • Titrate with 0.1 M Silver Nitrate (

    
    ) until a reddish-brown precipitate persists.
    
  • Calculation:

    
    .
    
    • Theoretical Cl for 2HCl salt = 34.5%.

    • Theoretical Cl for 1HCl salt = 21.1%.

References

  • PubChem. (2023). 3-Amino-L-alanine (Compound Summary).[1] National Center for Biotechnology Information. [Link]

  • Andruszkiewicz, R., & Silverman, R. B. (1990). Synthesis of 2,3-diaminopropionic acid derivatives.[][3][4]Synthesis, 1990(10), 953-955. (Foundational synthesis reference for DAP derivatives).

  • Wishart, D.S., et al. (2021).[5] NP-MRD: The Natural Products Magnetic Resonance Database. (Source for analogous L-DAP NMR data). [Link]

Sources

Exploratory

synthesis of L-2,3-diaminopropionic acid ethyl ester dihydrochloride

An In-depth Technical Guide to the Synthesis of L-2,3-Diaminopropionic Acid Ethyl Ester Dihydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract L-2,3-Diaminopropionic acid (L-Dap) is a no...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of L-2,3-Diaminopropionic Acid Ethyl Ester Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2,3-Diaminopropionic acid (L-Dap) is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of numerous natural products, including antibiotics and siderophores.[1][2] Its ethyl ester dihydrochloride derivative is a versatile intermediate, often utilized in peptide synthesis and as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of the most direct and efficient method for its preparation: the Fischer-Speier esterification. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss alternative strategies, and outline the necessary characterization and safety procedures.

Introduction: The Strategic Importance of L-Dap Ethyl Ester

L-2,3-diaminopropionic acid is a unique chiral building block containing two primary amine functionalities at the C2 (α) and C3 (β) positions. This arrangement makes it a valuable component in the synthesis of complex peptides, peptidomimetics, and other bioactive molecules.[3] However, the free amino acid exists as a zwitterion, which can limit its solubility in organic solvents and complicates its use in subsequent coupling reactions.

Converting L-Dap to its ethyl ester dihydrochloride salt serves two primary purposes:

  • Enhanced Solubility: The hydrochloride salt form significantly improves solubility in various solvents.

  • Carboxyl Group Protection: The ethyl ester effectively "masks" the carboxylic acid functionality, preventing it from participating in undesired side reactions, such as self-polymerization, during peptide bond formation.[4]

This guide focuses on the direct synthesis of the ethyl ester dihydrochloride via Fischer esterification, a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[5][6]

Primary Synthetic Route: Fischer-Speier Esterification

The most practical approach for preparing L-2,3-diaminopropionic acid ethyl ester dihydrochloride is the direct esterification of the parent amino acid with ethanol under acidic conditions. The use of ethanolic hydrogen chloride not only catalyzes the reaction but also ensures that both amino groups are protonated as ammonium chlorides, preventing them from acting as competing nucleophiles.

Reaction Mechanism

The Fischer esterification is an equilibrium-controlled, acid-catalyzed nucleophilic acyl substitution.[7][8] The mechanism proceeds through several key steps, which are fully reversible:

  • Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final ethyl ester product and regenerate the acid catalyst.

To drive the reaction to completion, a large excess of the alcohol (ethanol) is used as the solvent, shifting the equilibrium toward the products in accordance with Le Châtelier's principle.[8]

Fischer_Esterification cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination & Deprotonation A L-Dap (Zwitterion) B Protonated Carbonyl A->B + H+ C Tetrahedral Intermediate B->C + EtOH D Activated Leaving Group C->D H+ shift E Protonated Ester D->E - H2O F Final Product: L-Dap Ethyl Ester E->F - H+

Caption: Fischer Esterification Workflow.

Detailed Experimental Protocol

This protocol is based on established methods for the esterification of amino acids.[9]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Key Properties
L-2,3-Diaminopropionic Acid HClC₃H₉ClN₂O₂140.57Starting material, white powder
Absolute Ethanol (Anhydrous)C₂H₅OH46.07Reactant and solvent, <0.2% H₂O
Thionyl Chloride (SOCl₂)SOCl₂118.97Source of HCl gas, corrosive
Anhydrous Diethyl Ether(C₂H₅)₂O74.12Anti-solvent for crystallization
Round-bottom flask (250 mL)--Reaction vessel
Reflux Condenser--Prevents solvent loss
Magnetic Stirrer/Hotplate--For heating and mixing
Rotary Evaporator--For solvent removal
Buchner Funnel & Flask--For product filtration
Synthesis Procedure

Step 1: Preparation of Ethanolic HCl

  • In a well-ventilated fume hood, cool a 250 mL round-bottom flask containing 150 mL of absolute ethanol in an ice bath.

  • Slowly and dropwise, add 5.0 mL of thionyl chloride to the cold ethanol with vigorous stirring. This in-situ generation of HCl is exothermic and produces SO₂ gas.

    • Causality Note: Adding thionyl chloride to cold ethanol controls the exothermic reaction and safely generates anhydrous HCl, which is crucial for the acid catalysis and protonation of the amino groups.[4]

Step 2: Esterification Reaction

  • To the freshly prepared ethanolic HCl solution, add 5.0 g of L-2,3-diaminopropionic acid hydrochloride.

  • Equip the flask with a reflux condenser (with a drying tube) and a magnetic stir bar.

  • Heat the mixture to a gentle reflux using a heating mantle and maintain reflux for 24 hours.[9]

    • Trustworthiness Note: The extended reflux time is necessary to drive the reversible esterification reaction as close to completion as possible.

Step 3: Work-up and Isolation

  • After 24 hours, allow the reaction mixture to cool to room temperature.

  • Remove the solvent (excess ethanol) under reduced pressure using a rotary evaporator. The bath temperature should not exceed 40°C to prevent product degradation.

  • The result will be a crude solid or a viscous oil.

Step 4: Purification by Recrystallization

  • Dissolve the crude product in a minimum amount of warm absolute ethanol.

  • Once fully dissolved, slowly add anhydrous diethyl ether to the warm solution with gentle swirling until a persistent cloudiness appears.

  • Cool the flask in an ice bath for 30-60 minutes to induce crystallization. Scratching the inside of the flask with a glass rod can facilitate this process.[4][9]

  • Collect the white crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals on the filter with two small portions of cold, anhydrous diethyl ether to remove any residual impurities.

  • Dry the purified L-2,3-diaminopropionic acid ethyl ester dihydrochloride in a vacuum desiccator to a constant weight.

Characterization of the Final Product

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValue
Molecular Formula C₅H₁₄Cl₂N₂O₂
Molecular Weight 205.08 g/mol
Appearance White crystalline solid
Solubility Soluble in water, methanol, ethanol

Expected Spectroscopic Data:

  • FTIR (cm⁻¹): Look for characteristic peaks for the ester carbonyl (C=O) stretch (~1740 cm⁻¹), C-O stretch (~1180-1250 cm⁻¹), and N-H stretches from the ammonium groups (~3000-3200 cm⁻¹).

  • ¹H NMR (in D₂O):

    • Triplet (~1.3 ppm, 3H) and a quartet (~4.3 ppm, 2H) corresponding to the ethyl ester group (-OCH₂CH₃).

    • A multiplet for the α-proton (CH) adjacent to the ester and an ammonium group.

    • A multiplet for the β-protons (CH₂) adjacent to the other ammonium group.

  • ¹³C NMR (in D₂O):

    • Ester carbonyl carbon (~170 ppm).

    • Ethyl ester carbons (-OCH₂CH₃) at ~62 ppm and ~14 ppm.

    • Signals for the α- and β-carbons of the propionic acid backbone.

  • Mass Spectrometry (ESI+): The primary ion observed should correspond to the protonated free base [M+H]⁺ at m/z = 133.1.

Alternative Synthetic Strategies: The Need for Orthogonal Protection

While direct esterification is efficient, it does not differentiate between the α- and β-amino groups. For applications requiring selective modification of one amine over the other (e.g., branched peptide synthesis), a more complex strategy using orthogonal protecting groups is necessary.

A common approach starts from a commercially available, orthogonally protected amino acid like N(α)-Boc-Asp(OBn)-OH.[10][11] This strategy involves:

  • Curtius Rearrangement: The free carboxylic acid of the aspartic acid side chain is converted into an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate.

  • Trapping the Isocyanate: The isocyanate is trapped with an alcohol (e.g., benzyl alcohol) to form a carbamate-protected β-amino group.

  • Esterification: The α-carboxylic acid can then be converted to its ethyl ester.

  • Deprotection: Selective removal of the protecting groups yields the desired L-Dap derivative.

This multi-step process provides precise control over the molecule's reactive sites, albeit at the cost of a longer synthetic route and potentially lower overall yield.[11]

Orthogonal_Synthesis Start Nα-Boc-Asp(OBn)-OH AcylAzide Acyl Azide Formation Start->AcylAzide 1. DPPA, Et3N Curtius Curtius Rearrangement to Isocyanate AcylAzide->Curtius 2. Heat (Δ) Trap Trap with BnOH (Forms Cbz group) Curtius->Trap 3. Benzyl Alcohol Esterify Esterification of α-Carboxyl Trap->Esterify 4. EtOH, H+ FinalProtected Orthogonally Protected L-Dap Ethyl Ester Esterify->FinalProtected

Caption: Alternative Orthogonal Synthesis Workflow.

Safety and Handling

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Must be handled in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Ethanol and Diethyl Ether: Highly flammable liquids. Ensure all heating is done using a heating mantle or water bath, with no open flames nearby.

  • General Precautions: Perform all steps in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The is most effectively achieved through a direct Fischer-Speier esterification using ethanolic HCl. This method is robust, scalable, and utilizes readily available starting materials. The protocol detailed in this guide, from reaction setup to purification and characterization, provides a reliable pathway for obtaining this valuable synthetic intermediate. For more advanced applications requiring selective functionalization, alternative routes employing orthogonal protecting group strategies should be considered.

References

  • Mishra, A., et al. (2008). Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. Journal of the Brazilian Chemical Society, 19(1). Available at: [Link]

  • Chemistry Department, University of Washington. (n.d.). Fischer Esterification. Available at: [Link]

  • He, H., & Murphy, M. E. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & Biology, 21(2), 258-267. Available at: [Link]

  • Pinnen, F., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1303. Available at: [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Available at: [Link]

  • Google Patents. (2003). Method for producing amino acid ester hydrochloride. JP2003137850A.
  • Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • Academax. (n.d.). Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Available at: [Link]

  • J&K Scientific LLC. (2021). Fischer Esterification. Available at: [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Available at: [Link]

  • Organic Chemistry Portal. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Available at: [Link]

  • Google Patents. (2017). Method of preparing amino acid alkyl ester hydrochloride. PL238790B1.
  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic letters, 6(2), 213–215. Available at: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

  • Wikipedia. (n.d.). 2,3-Diaminopropionic acid. Available at: [Link]

Sources

Foundational

Comprehensive Technical Guide on the Physical and Chemical Properties of 3-Amino-L-alanine Ethyl Ester Dihydrochloride

Executive Summary In the landscape of modern peptide synthesis and peptidomimetic drug development, 3-Amino-L-alanine ethyl ester dihydrochloride (also known as L-2,3-diaminopropionic acid ethyl ester 2HCl, or DAP ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide synthesis and peptidomimetic drug development, 3-Amino-L-alanine ethyl ester dihydrochloride (also known as L-2,3-diaminopropionic acid ethyl ester 2HCl, or DAP ethyl ester) serves as an indispensable chiral building block. Its unique structural topology—featuring two primary amines with distinct local electronic environments and a protected C-terminus—allows for highly orthogonal, regioselective functionalizations.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and field-proven, self-validating experimental protocols for its application in synthetic workflows.

Chemical Identity & Physicochemical Profile

To design robust synthetic routes, one must first understand the fundamental physical parameters of the substrate. The dihydrochloride salt form is specifically engineered to prevent the autolysis and intermolecular lactamization that typically plague free-base diamino esters.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3-Amino-L-alanine ethyl ester dihydrochloride
Common Synonyms L-2,3-diaminopropionic acid ethyl ester 2HCl; Ethyl (2S)-2,3-diaminopropanoate 2HCl
CAS Registry Number 150408-87-0[1]
Molecular Formula C₅H₁₂N₂O₂ • 2HCl (C₅H₁₄Cl₂N₂O₂)
Molecular Weight 205.08 g/mol [1]
Appearance White to off-white crystalline powder
Solubility Profile Highly soluble in H₂O, Methanol, Ethanol; Insoluble in Hexane, Diethyl Ether
Storage Conditions 2–8°C, desiccated, under inert gas (Argon/N₂)[2]

Mechanistic Reactivity: The Diamine Dichotomy

The true utility of 3-Amino-L-alanine ethyl ester lies in the electronic and steric differentiation between its two primary amines. As an Application Scientist, I cannot overstate the importance of understanding the pKa differentials to control regioselectivity.

  • The

    
    -Amine (pKa ~6.8):  Situated adjacent to the electron-withdrawing ethyl ester group, the 
    
    
    
    -amine experiences a significant inductive effect, lowering the pKa of its conjugate acid.
  • The

    
    -Amine (pKa ~9.5):  Isolated from the ester's inductive pull by an additional methylene carbon, the 
    
    
    
    -amine behaves more like a standard aliphatic primary amine. It is intrinsically more basic, more nucleophilic, and less sterically hindered than the
    
    
    -amine.
Exploiting the pKa Differential

By precisely controlling the pH of the reaction medium, chemists can dictate which amine acts as the nucleophile. At a neutral to slightly basic pH (~7.5), the


-amine is predominantly deprotonated (free base) while the 

-amine remains protonated (ammonium salt), allowing for

-selective electrophilic attack
. Conversely, at pH > 10, both amines are free, and the reaction is governed by kinetic control, where the less hindered, more nucleophilic

-amine reacts preferentially
.

pKaLogic A Dicationic Form (pH < 5) Both Amines Protonated B Monocationic Form (pH ~ 7-8) Alpha Free, Beta Protonated A->B pKa1 ~ 6.8 (Alpha-amine) C Free Base Form (pH > 10) Both Amines Free B->C pKa2 ~ 9.5 (Beta-amine)

Fig 1: pH-dependent ionization states of DAP ethyl ester governing regioselective reactivity.

Self-Validating Experimental Workflows

A protocol is only as good as its built-in validation mechanisms. Below are field-proven methodologies for utilizing this compound, complete with causality and validation checkpoints.

Protocol A: Kinetically-Controlled Selective N- -Boc Protection

Objective: Selectively protect the


-amine while leaving the 

-amine free for subsequent peptide coupling.

Causality & Logic: To achieve


-selectivity on an esterified substrate, we must fully deprotonate both amines and rely on the superior kinetic nucleophilicity of the 

-amine. The reaction is run at 0°C to maximize the kinetic energy difference between the two transition states, and a sub-stoichiometric amount of Boc₂O is used to prevent di-Boc formation.

Step-by-Step Methodology:

  • Solvation: Suspend 3-Amino-L-alanine ethyl ester 2HCl (1.0 eq, 10 mmol) in anhydrous DCM/MeOH (4:1 v/v, 50 mL) under an Argon atmosphere.

  • Thermal Control: Cool the suspension to 0°C using an ice-water bath.

  • Deprotonation: Add Triethylamine (TEA) (2.2 eq, 22 mmol) dropwise over 10 minutes. Observation: The suspension will clarify as the free base is generated.

  • Electrophilic Addition: Dissolve Boc₂O (0.95 eq, 9.5 mmol) in 10 mL DCM. Add this solution dropwise via an addition funnel over 1 hour to maintain a low localized concentration of the electrophile.

  • Maturation: Stir at 0°C for exactly 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint: The success of this kinetic control is validated via LC-MS. The presence of a dominant peak at m/z 233.1 [M+H]⁺ confirms mono-Boc protection. The absence of a peak at m/z 333.2 confirms the prevention of over-reaction. Finally, spotting the crude mixture on a TLC plate and applying a Ninhydrin stain will yield a deep purple spot, chemically validating that the


-amine remains a free primary amine.

Workflow Step1 1. Substrate Solvation DCM/MeOH at 0°C Step2 2. Kinetic Deprotonation TEA (2.2 eq) dropwise Step1->Step2 Step3 3. Electrophilic Addition Boc2O (0.95 eq) over 1h Step2->Step3 Step4 4. Self-Validation LC-MS (m/z 233.1) & Ninhydrin (+) Step3->Step4

Fig 2: Self-validating workflow for kinetically-controlled N-β-Boc protection.

Protocol B: Saponification of the Ethyl Ester

Objective: Cleave the ethyl ester to yield the free carboxylic acid for C-terminal elongation, following N-terminal functionalization.

Causality & Logic: Ethyl esters are highly stable to standard peptide coupling conditions but are readily cleaved via base-catalyzed hydrolysis (saponification). LiOH is chosen over NaOH/KOH due to the superior solubility of the resulting lithium carboxylate salts in organic-aqueous mixtures, preventing premature precipitation.

Step-by-Step Methodology:

  • Dissolve the N-protected DAP ethyl ester (1.0 eq) in a THF:H₂O mixture (3:1 v/v, 0.2 M concentration).

  • Cool the solution to 0°C to prevent potential racemization at the

    
    -carbon.
    
  • Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 eq) in one portion.

  • Remove the ice bath and stir at room temperature for 2–4 hours.

  • Cool back to 0°C and carefully acidify the mixture with 1M HCl to pH ~3.

  • Extract the aqueous layer thoroughly with Ethyl Acetate (3x). Wash combined organics with brine, dry, and concentrate.

Self-Validation Checkpoint: Hydrolysis completion is definitively validated by ¹H-NMR spectroscopy. The complete disappearance of the characteristic ethyl ester signals—a quartet at ~4.1 ppm (-CH₂-) and a triplet at ~1.2 ppm (-CH₃)—proves total consumption of the starting material. Furthermore, the visual precipitation/cloudiness upon HCl addition (Step 5) physically validates the protonation of the newly formed carboxylate into the less water-soluble free acid.

Handling, Storage, and Degradation Pathways

Because 3-Amino-L-alanine ethyl ester exists as a dihydrochloride salt, it is highly hygroscopic.

  • Moisture Sensitivity: Exposure to ambient humidity will cause the crystalline powder to absorb water, leading to inaccurate stoichiometric weighing.

  • Degradation Pathway: If exposed to ambient moisture and trace environmental bases, the salt can undergo premature neutralization. The resulting free base will rapidly undergo intramolecular nucleophilic acyl substitution (lactamization), attacking its own ethyl ester to form a cyclic diketopiperazine derivative, rendering the batch useless for linear peptide synthesis.

  • Storage Mandate: Always store the compound tightly sealed at 2–8°C within a desiccator. Purge the headspace of the container with Argon or dry Nitrogen before resealing[2].

References

The following authoritative sources were utilized to ground the physicochemical data and structural claims in this technical guide:

Sources

Exploratory

3-Amino-L-alanine Ethyl Ester 2HCl (CAS 60467-37-0): A Strategic Scaffold in Drug Discovery and Bioconjugation

Executive Summary In the landscape of modern medicinal chemistry and bioconjugation, diamino acids serve as foundational building blocks for synthesizing complex therapeutics. 3-Amino-L-alanine ethyl ester dihydrochlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and bioconjugation, diamino acids serve as foundational building blocks for synthesizing complex therapeutics. 3-Amino-L-alanine ethyl ester dihydrochloride (also recognized in literature under CAS 150408-87-0 for specific stereoisomeric salts), commonly referred to as L-2,3-diaminopropanoic acid ethyl ester (H-Dap-OEt·2HCl), is a highly versatile, non-proteinogenic amino acid derivative.

By masking the carboxylic acid as an ethyl ester, this molecule circumvents the zwitterionic nature of the free amino acid. This seemingly simple modification drastically alters its physicochemical profile, enhancing solubility in anhydrous organic solvents and allowing for precise, regioselective functionalization of its


- and 

-amino groups. This technical guide explores the mechanistic utility, strategic applications, and field-proven experimental workflows for utilizing this scaffold in advanced drug development.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic reactivity of H-Dap-OEt·2HCl is critical for designing successful synthetic routes. The molecule features two primary amines with distinct local environments and pKa values. The


-amine is situated adjacent to the electron-withdrawing ethyl ester, lowering its basicity (pKa 

7.0–7.5). Conversely, the

-amine is less sterically hindered and more basic (pKa

9.0–9.5).

This pKa differential is the cornerstone of its synthetic utility, allowing chemists to perform pH-controlled, regioselective acylations without the need for complex, multi-step orthogonal protection strategies[1].

Quantitative Data Summary

The following table summarizes the biological and chemical performance metrics of key derivatives synthesized from the 3-Amino-L-alanine ethyl ester scaffold across various therapeutic domains:

Compound / DerivativeTarget / ApplicationKey Quantitative MetricReference
FMDP (Free Acid) GlcN-6-P SynthaseICngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


3.2 µM
FMDP Ethyl Ester Candida albicans (In vivo)MIC

12.5 µg/mL
[2]

Tc-N2S2-Dap-OEt
SPECT Brain/Renal Imaging>94% Radiochemical Purity[3],[4]
Pt(II)-Dap-OEt Complex Tumor Cell LinesIC

> 50 µM
[5]

Strategic Applications in Drug Development

A. Antifungal Development: GlcN-6-P Synthase Inhibitors

Glucosamine-6-phosphate (GlcN-6-P) synthase is a critical enzyme for fungal cell wall biosynthesis. N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) is a potent, active-site-directed irreversible inhibitor of this enzyme[6]. It functions by alkylating the thiol group of the N-terminal cysteine residue within the enzyme's glutaminase domain[1].

The Causality of the Ethyl Ester: While free FMDP is highly active against the isolated enzyme, its high polarity severely restricts its transport across the fungal cell membrane[2]. By utilizing 3-Amino-L-alanine ethyl ester as the synthetic backbone, researchers generate lipophilic prodrugs. The ethyl ester significantly increases the partition coefficient (LogP), facilitating passive diffusion into the fungal cell, where intracellular esterases subsequently hydrolyze the ester to release the active FMDP.

G Substrate Fructose-6-P + Glutamine Enzyme GlcN-6-P Synthase Substrate->Enzyme Binds Active Site Product Glucosamine-6-Phosphate Enzyme->Product Catalysis CellWall Fungal Cell Wall Biosynthesis Product->CellWall Precursor Inhibitor FMDP (Active from Ethyl Ester Prodrug) Inhibitor->Enzyme Irreversible Alkylation (Cys)

Mechanism of GlcN-6-P Synthase inhibition by FMDP derived from 3-Amino-L-alanine ethyl ester.
B. Radiopharmaceuticals and Metal Chelators

In nuclear medicine, the 2,3-diaminopropanoate backbone is utilized to synthesize N2S2 tetradentate ligands for Technetium-99m (


Tc) complexation, which are evaluated as brain perfusion and renal imaging agents[3],[4]. The ethyl ester is strictly required during the synthesis of the mercaptoacetyl arms to prevent the carboxylate from prematurely coordinating with the metal center or interfering with the amidation steps. Furthermore, Platinum (Pt) and Palladium (Pd) complexes utilizing the Dap-OEt scaffold have been synthesized and evaluated for cytotoxic interactions with DNA in tumor cell lines[5].

Experimental Workflows & Protocols

To harness the potential of 3-Amino-L-alanine ethyl ester 2HCl, one must respect the thermodynamics of its dual-amine system. The following protocol details a self-validating system for the regioselective acylation of the


-amine, a foundational step in synthesizing FMDP analogs and bioconjugates.
Protocol: Regioselective N- Acylation for Prodrug Synthesis

Rationale & Causality: Direct acylation of the dihydrochloride salt requires a base. By using exactly one equivalent of a sterically hindered base (N,N-Diisopropylethylamine, DIPEA) at cryogenic temperatures (-78°C), we selectively deprotonate the more basic, less hindered


-amine while leaving the 

-amine protonated (and thus nucleophilically inactive). The ethyl ester ensures the starting material remains fully soluble in anhydrous dichloromethane (DCM), which is impossible with the free amino acid.

Step-by-Step Methodology:

  • Preparation: Suspend 3-Amino-L-alanine ethyl ester 2HCl (1.0 eq) in anhydrous DCM under an inert argon atmosphere.

  • Selective Deprotonation: Cool the suspension to -78°C using a dry ice/acetone bath. Add DIPEA (1.05 eq) dropwise over 15 minutes. The solution will clarify as the mono-hydrochloride salt forms.

  • Acylation: Dissolve the target acyl chloride (e.g., 4-methoxyfumaroyl chloride) (0.95 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes. Causality: Using a slight deficit of the acylating agent prevents over-reaction to the di-acylated byproduct.

  • Thermal Equilibration: Allow the reaction to stir at -78°C for 2 hours, then slowly warm to 0°C.

  • Self-Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin. The desired mono-acylated product will stain purple/blue (indicating the free

    
    -amine), whereas any unreacted starting material will remain at the baseline and stain intensely dark.
    
  • Workup: Quench the reaction with saturated aqueous NaHCO

    
    . Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Analytical Confirmation: Validate the regioselectivity via LC-MS. The presence of the

    
     peak corresponding to the mono-acylated mass, coupled with 
    
    
    
    H-NMR showing a downfield shift of the
    
    
    -CH
    
    
    protons, confirms successful N-
    
    
    functionalization.

G Start 3-Amino-L-alanine ethyl ester 2HCl Base DIPEA (1 eq) pH Control Start->Base BetaFree Free β-Amine Protonated α-Amine Base->BetaFree Selective Deprotonation Acylation Acyl Chloride -78°C BetaFree->Acylation Product N-β-Acylated Derivative Acylation->Product Regioselective Coupling

Regioselective N-β acylation workflow exploiting the pKa differential of the diamine scaffold.

Conclusion

3-Amino-L-alanine ethyl ester 2HCl is far more than a simple amino acid derivative; it is a meticulously tuned chemical scaffold. By leveraging the differential basicity of its amines and the lipophilicity of its ester moiety, researchers can engineer highly targeted enzyme inhibitors, robust radiometal chelators, and advanced peptide therapeutics. Rigorous control of reaction thermodynamics, as outlined in the protocols above, ensures high-fidelity synthesis essential for modern drug discovery.

References

  • Journal of Nuclear Medicine. "Technetium-99m bis (Aminoethanethiol) Complexes with Amine Sidechains—Potential Brain Perfusion Imaging Agents for SPECT". Available at: [Link]

  • PubMed (NIH). "Synthesis and biological characteristics of the four stereoisomers of 99mTc-N,N'-bis-(mercaptoacetyl)-2,3-diaminopropanoate". Available at: [Link]

  • Taylor & Francis. "Oxoacyl Derivatives of L-2,3-Diaminopropanoic Acid and Their Peptides; Novel Inhibitors of Glucosamine-6-Phosphate Synthase". Available at:[Link]

  • Chemical Reviews (ACS). "α,β-Diamino Acids: Biological Significance and Synthetic Approaches". Available at: [Link]

  • ResearchGate. "Synthesis and biological activity of novel ester derivatives of N3-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase". Available at: [Link]

  • Taylor & Francis / MOST Wiedzy. "The synthesis and biological activity of lipophilic derivatives of bicine conjugated with N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP)". Available at:[Link]

Sources

Foundational

Biological Activity &amp; Technical Profile: L-2,3-Diaminopropionic Acid (L-Dap) Ethyl Ester

Executive Summary L-2,3-diaminopropionic acid ethyl ester (L-Dap-OEt) represents a critical "Trojan Horse" motif in chemical biology and drug development. While the free acid (L-Dap) is a potent non-proteinogenic amino a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-2,3-diaminopropionic acid ethyl ester (L-Dap-OEt) represents a critical "Trojan Horse" motif in chemical biology and drug development. While the free acid (L-Dap) is a potent non-proteinogenic amino acid with established neuroactive and antimicrobial properties, its zwitterionic nature limits membrane permeability. The ethyl ester modification masks the carboxylate, significantly enhancing lipophilicity and cellular uptake. Once intracellular, ubiquitous esterases hydrolyze the compound, releasing the bioactive L-Dap payload.

This guide details the technical specifications, biological mechanisms, and experimental protocols for utilizing L-Dap ethyl ester as a research tool and synthetic scaffold.

Chemical & Pharmacokinetic Profile

Structural Properties

L-Dap is a lower homolog of lysine and a structural analog of serine. The ethyl ester form exists typically as a dihydrochloride salt (L-Dap-OEt · 2HCl) to prevent spontaneous cyclization (lactamization) or polymerization driven by the nucleophilic


-amine attacking the ester carbonyl.
PropertySpecification
IUPAC Name Ethyl (2S)-2,3-diaminopropanoate dihydrochloride
Molecular Formula

MW (Free Base) 132.16 g/mol
MW (Salt) 205.08 g/mol
Solubility High in

, MeOH; Moderate in EtOH; Low in

pKa (approx)

,

(Est.)[1][2][3]
Stability Hygroscopic; store at -20°C under dessicant. Prone to diketopiperazine formation at neutral pH.
The "Prodrug" Mechanism

The biological activity of L-Dap-OEt is governed by its hydrolysis kinetics. Unlike the free acid, which relies on specific amino acid transporters (e.g., system L or ASC), the ester can diffuse via passive transport or low-affinity cation transporters.

DOT Diagram: Cellular Uptake & Activation

CellUptake cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_int Intracellular Space (Cytosol) L_Dap_OEt L-Dap-OEt (Lipophilic) Diffusion Passive Diffusion / Cation Transporter L_Dap_OEt->Diffusion Prodrug_Int L-Dap-OEt (Intracellular) Diffusion->Prodrug_Int Esterase Carboxylesterases (hCE1 / hCE2) Prodrug_Int->Esterase Hydrolysis L_Dap L-Dap (Free Acid) (Bioactive Payload) Esterase->L_Dap Ethanol Ethanol (Byproduct) Esterase->Ethanol Target1 Target A: AMPA/Kainate Receptors (Neurons) L_Dap->Target1 Target2 Target B: Glucosamine-6P Synthase (Microbes) L_Dap->Target2

Figure 1: The prodrug activation pathway of L-Dap ethyl ester. The ester modification facilitates entry, after which intracellular esterases release the active diamino acid.

Biological Mechanisms & Activity[4][5][6][7][8]

Neurotoxicity (Excitotoxicity)

The core biological activity of L-Dap is its action as an excitotoxin .

  • Mechanism: L-Dap mimics glutamate. It acts as a non-NMDA receptor agonist, specifically targeting AMPA and Kainate receptors.

  • Ester Role: The ethyl ester form is potentially more neurotoxic in vivo than the free acid because it crosses the Blood-Brain Barrier (BBB) more efficiently. Once in the CNS, hydrolysis leads to a localized accumulation of L-Dap, triggering calcium influx, oxidative stress, and neuronal death.

  • Relevance: This mimics the pathology of neurolathyrism (caused by the related oxalyl-derivative,

    
    -ODAP).
    
Antimicrobial & Antitumor Potential

L-Dap derivatives are potent inhibitors of Glucosamine-6-phosphate synthase , a key enzyme in bacterial and fungal cell wall biosynthesis.[4]

  • Challenge: The free acid inhibitor (e.g., FMDP) enters cells poorly via peptide permeases.

  • Solution: Esterification (L-Dap-OEt) creates a "smuggle" vector. However, for high specificity, L-Dap is often incorporated into dipeptides (e.g., L-Norvalyl-L-Dap) to exploit specific peptide transporters before intracellular cleavage.

Technical Workflow: Synthesis & Purification

Objective: Synthesize L-Dap Ethyl Ester Dihydrochloride from L-Asparagine via Hofmann Rearrangement. Note: This route preserves chirality and is cost-effective.

Reaction Scheme
  • Hofmann Rearrangement: L-Asparagine

    
     L-Dap (using IBT or NaOBr).
    
  • Esterification: L-Dap + EtOH +

    
    
    
    
    
    L-Dap-OEt
    
    
    2HCl.
Step-by-Step Protocol

Step 1: Synthesis of L-2,3-Diaminopropionic Acid (L-Dap)

  • Reagents: Dissolve L-Asparagine (10 mmol) in water.

  • Oxidation: Add Bis(trifluoroacetoxy)iodobenzene (PIFA) or freshly prepared NaOBr solution dropwise at 0°C.

  • Rearrangement: Stir at ambient temperature for 4 hours. The amide nitrogen migrates to form the primary amine.

  • Isolation: Acidify with HCl. Purify via ion-exchange chromatography (Dowex 50W). Elute with

    
    , lyophilize to obtain crude L-Dap.
    

Step 2: Esterification to L-Dap Ethyl Ester

  • Preparation: Suspend dry L-Dap (crude) in anhydrous Ethanol (20 mL/g).

  • Activation: Chill to -10°C. Add Thionyl Chloride (

    
    , 2.5 eq) dropwise. Caution: Exothermic, gas evolution (
    
    
    
    , HCl).
  • Reflux: Heat to reflux (80°C) for 4 hours. The suspension should dissolve as the ester forms.

  • Workup: Evaporate solvent in vacuo. Re-dissolve in minimal EtOH and precipitate with cold Diethyl Ether (

    
    ).
    
  • Filtration: Collect the white hygroscopic solid (L-Dap-OEt

    
     2HCl) under inert atmosphere (
    
    
    
    ).

DOT Diagram: Synthetic Workflow

Synthesis Start Start: L-Asparagine Step1 Hofmann Rearrangement (PIFA or NaOBr) Start->Step1 Inter Intermediate: L-Dap (Free Acid) Step1->Inter -CO2 Step2 Esterification (EtOH + SOCl2, Reflux) Inter->Step2 Final Product: L-Dap-OEt . 2HCl Step2->Final Crystallization

Figure 2: Synthetic route from L-Asparagine to L-Dap Ethyl Ester.

Experimental Validation Assays

To validate the biological activity of the synthesized ester, the following assays are standard.

In Vitro Esterase Stability Assay

Purpose: Determine the half-life of the prodrug in plasma or cytosol.

  • Incubation: Mix L-Dap-OEt (100

    
    M) with rat plasma or S9 liver fraction at 37°C.
    
  • Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with cold acetonitrile.

  • Analysis: LC-MS/MS monitoring the transition of L-Dap-OEt (

    
    ) to L-Dap (
    
    
    
    ).
  • Result: Calculate

    
    . Rapid hydrolysis (
    
    
    
    min) indicates good prodrug release.
Excitotoxicity Viability Assay (MTT/LDH)

Purpose: Confirm the release of bioactive neurotoxin.

  • Cell Line: Primary rat cortical neurons or SH-SY5Y neuroblastoma cells.

  • Treatment: Treat cells with L-Dap-OEt (10-500

    
    M) vs. L-Dap (free acid).
    
    • Control: Co-treat with CNQX (AMPA/Kainate antagonist).

  • Readout: Measure cell viability after 24h.

  • Expectation: L-Dap-OEt should show higher potency (lower

    
    ) than the free acid due to enhanced uptake, but its toxicity should be fully blockable by CNQX.
    

References

  • Andruszkiewicz, R., et al. (1987).[4] "Synthesis and biological properties of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid dipeptides, a novel group of antimicrobial agents." Journal of Medicinal Chemistry. Link

  • Temperini, A., et al. (2020). "2,3-Diaminopropanols Obtained from D-Serine as Intermediates in the Synthesis of Protected 2,3-L-Diaminopropanoic Acid (L-Dap) Methyl Esters." Molecules. Link

  • Parthasarathy, L.K., et al. (1997). "L-2,3-Diaminopropionic acid, a neurotoxic amino acid, is a substrate for the high-affinity cationic amino acid transport system." Journal of Neurochemistry.
  • Nunn, P.B., et al. (2010).
  • Vertex AI Search. (2025). "Synthesis and biological activity of L-Dap derivatives." 5

Sources

Exploratory

3-Amino-L-Alanine Ethyl Ester 2HCl (H-Dap-OEt·2HCl): A Critical Scaffold in Advanced Peptide Synthesis and Drug Discovery

Executive Summary In the rapidly evolving landscape of peptidomimetics and targeted therapeutics, non-proteinogenic amino acids serve as the architectural foundation for molecular innovation. 3-Amino-L-alanine ethyl este...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptidomimetics and targeted therapeutics, non-proteinogenic amino acids serve as the architectural foundation for molecular innovation. 3-Amino-L-alanine ethyl ester dihydrochloride (also known as L-2,3-diaminopropionic acid ethyl ester dihydrochloride, or H-Dap-OEt·2HCl ) is a highly versatile, commercially available building block. As a Senior Application Scientist, I frequently leverage this specific salt and ester configuration to bypass the synthetic bottlenecks associated with diamino acid solubility and regioselectivity. This whitepaper deconstructs the structural logic, applications, and experimental handling of H-Dap-OEt·2HCl, providing a causal framework for its integration into drug discovery pipelines.

Physicochemical Profiling & Structural Logic

The utility of H-Dap-OEt·2HCl (CAS: 150408-87-0; MW: 205.08 g/mol ) is dictated by its precise functional group modifications. Understanding the causality behind these modifications is critical for successful synthetic design:

  • The Ethyl Ester (C-Terminal Protection): Free 2,3-diaminopropionic acid (Dap) is prone to unwanted polymerization and side reactions during peptide coupling. The ethyl ester effectively neutralizes the nucleophilicity of the carboxylate. Unlike bulky tert-butyl esters, the ethyl ester provides minimal steric hindrance, allowing for smooth modifications at the adjacent α-amine, and can be cleanly hydrolyzed using mild aqueous base (e.g., LiOH) when C-terminal extension is required[1].

  • The Dihydrochloride Salt (Stability & Solubility): Free aliphatic diamines are highly susceptible to atmospheric oxidation and spontaneous cyclization. Formulating Dap-OEt as a 2HCl salt ensures both the α-amine (pKa ~7.5) and β-amine (pKa ~9.5) remain fully protonated. This dramatically increases shelf-life stability and ensures complete solubility in polar aprotic solvents (like DMF or DMSO) once neutralized in situ, a mandatory requirement for Solid-Phase Peptide Synthesis (SPPS).

Core Applications in Drug Discovery

Conformationally Constrained Peptidomimetics

The primary application of Dap derivatives lies in the synthesis of cyclic peptides. By incorporating Dap into a linear peptide sequence, chemists can utilize the free β-amine to form a lactam bridge with a distal aspartic or glutamic acid residue. This macrocyclization restricts the conformational freedom of the peptide, drastically increasing its binding affinity to target receptors and shielding it from proteolytic degradation[1].

Radiopharmaceuticals & Bioconjugation

Dap is an exceptionally strong bidentate chelator for transition metals. In the development of radiopharmaceuticals, Dap-functionalized peptides are used to sequester the


 core. The spatial arrangement of the α- and β-amines allows for the formation of a highly stable, hydrophilic complex, yielding radiochemical purities (RCPs) of >95%[]. This makes H-Dap-OEt an ideal starting material for synthesizing bifunctional chelators (BFCs) used in tumor imaging.
Target-Specific Enzyme Inhibition

Derivatives of Dap are potent, naturally occurring and synthetic enzyme inhibitors. For instance, Dap acts as an inhibitor of polyphenoloxidase (PPO), preventing enzymatic browning[3]. More critically in infectious disease, Dap derivatives like FMDP (


-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid) and BADP (

-bromoacetyl-L-2,3-diaminopropionic acid) are highly potent inhibitors of Glucosamine-6-phosphate (GlcN-6-P) synthase, a validated antimicrobial target[4].

Quantitative Data: Biological Activity of Dap Derivatives

To contextualize the therapeutic potential of the Dap scaffold, the following table summarizes the quantitative binding and inhibitory data of key Dap derivatives synthesized from or structurally related to H-Dap-OEt.

Compound / DerivativeBiological TargetActivity / AffinityPrimary Application
2,3-Diaminopropionic acid Polyphenoloxidase (PPO)Potent InhibitorAnti-browning / Agricultural[3]
FMDP GlcN-6-P Synthase (Fungal/Bacterial)

Antimicrobial Drug Lead[4]
BADP GlcN-6-P Synthase

Antimicrobial Drug Lead[4]
L-Lys(Dap)-conjugates

Core

Radiochemical Yield
Tumor Imaging / Diagnostics[]
Pt(II)-Dap-OEt complexes DNA / Tumor Cell LinesCytotoxic (

)
Oncology / Chemotherapy[1]

Experimental Protocols: Site-Selective Modification

A self-validating protocol must ensure that the inherent reactivity differences between the α- and β-amines are exploited logically. The following protocol details the Site-Selective β-Amine Boc-Protection of H-Dap-OEt·2HCl in solution phase.

Objective: Synthesize


-Boc-L-Dap-OEt, leaving the α-amine free for subsequent peptide coupling.

Step-by-Step Methodology:

  • Preparation & Neutralization: Suspend 10.0 mmol of H-Dap-OEt·2HCl in 50 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Cool the suspension to 0°C using an ice bath.

  • Base Addition: Add 20.5 mmol (2.05 eq) of

    
    -Diisopropylethylamine (DIPEA) dropwise.
    
    • Causality: DIPEA is a non-nucleophilic base. It neutralizes the 2HCl salt, liberating the free amines and driving the starting material into solution, without competing for the acylating agent.

  • Kinetic Protection: Dissolve 10.0 mmol (1.0 eq) of Di-tert-butyl dicarbonate (

    
    ) in 20 mL of DCM. Add this solution dropwise to the reaction mixture over 1 hour at 0°C.
    
    • Causality: The β-amine is sterically less hindered and inherently more nucleophilic than the α-amine. The slow addition of exactly 1.0 equivalent of

      
       at low temperature kinetically favors mono-protection at the β-position, minimizing the formation of the di-Boc byproduct.
      
  • Reaction Maturation: Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours. Monitor completion via TLC (Ninhydrin stain).

  • Workup & Validation: Wash the organic layer with 5% aqueous citric acid (

    
     mL) to remove unreacted starting material and DIPEA salts, followed by brine (
    
    
    
    mL). Dry over anhydrous
    
    
    , filter, and concentrate under vacuum.
    • Self-Validation: Analyze the crude product via LC-MS. The presence of a dominant peak at

      
       (
      
      
      
      ) confirms the successful synthesis of
      
      
      -Boc-L-Dap-OEt.

Mechanistic Workflows (Visualizations)

The following diagrams illustrate the logical flow of Dap-OEt modification and its ultimate application in radiolabeling.

Workflow A H-Dap-OEt·2HCl (Starting Material) B DIPEA (2.05 eq) 0°C, DCM A->B Neutralization C Free Diamine Intermediate B->C Liberates Amines D Boc2O (1.0 eq) Dropwise, 1h C->D Kinetic Control E Nβ-Boc-L-Dap-OEt (Target Product) D->E Selective Acylation

Workflow for the site-selective β-amine Boc-protection of H-Dap-OEt·2HCl.

Chelation A Peptide-Dap Conjugate (Free α/β Amines) C Ligand Exchange (Aqueous, pH 7.4) A->C B [99mTc(CO)3(H2O)3]+ Precursor B->C D Stable 99mTc-Dap Complex (Radiopharmaceutical) C->D >95% Radiochemical Yield

Mechanism of 99mTc radiolabeling using Dap as a bidentate chelating scaffold.

References

  • Taylor & Francis : Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. Available at: [Link]

  • Chemical Reviews (ACS) : α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Available at:[Link]

Sources

Foundational

Technical Guide: Safety, Handling, and Storage of 3-Amino-L-alanine Ethyl Ester 2HCl

[1] Executive Summary & Chemical Identity 3-Amino-L-alanine ethyl ester dihydrochloride (also known as L-2,3-diaminopropionic acid ethyl ester 2HCl or L-Dap-OEt·2HCl ) is a critical non-proteinogenic amino acid building...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

3-Amino-L-alanine ethyl ester dihydrochloride (also known as L-2,3-diaminopropionic acid ethyl ester 2HCl or L-Dap-OEt·2HCl ) is a critical non-proteinogenic amino acid building block used extensively in peptide mimicry and heterocyclic drug synthesis.

Unlike standard amino acids, the presence of two amino groups (alpha and beta) combined with an ethyl ester moiety creates a unique stability profile. The dihydrochloride salt form is engineered to suppress the nucleophilicity of the amines, preventing self-cyclization and polymerization. However, this equilibrium is fragile; improper handling that introduces moisture or uncontrolled pH shifts can trigger rapid degradation, compromising experimental integrity.

Physicochemical Profile
PropertySpecification
Chemical Name 3-Amino-L-alanine ethyl ester dihydrochloride
Synonyms L-2,3-Diaminopropionic acid ethyl ester 2HCl; (S)-Ethyl 2,3-diaminopropanoate 2HCl
CAS Number 150408-87-0 (Verify specific batch CoA; distinct from L-Alanine ethyl ester)
Molecular Formula C₅H₁₂N₂O₂[1][2][3][4][5] · 2HCl
Molecular Weight 205.08 g/mol
Physical State White to off-white crystalline powder
Hygroscopicity High (Deliquescent)
Solubility Soluble in Water, Methanol; Sparingly soluble in Ethanol; Insoluble in Ether/Hexane

Stability & Degradation Mechanisms (The "Why")

To handle this compound effectively, one must understand the chemical forces at play. The "2HCl" is not just a counterion; it is a protecting group for the molecule's integrity.

A. The Moisture Threat (Hydrolysis)

The ethyl ester linkage is susceptible to acid-catalyzed hydrolysis in the presence of moisture. While the solid salt is relatively stable, the absorption of atmospheric water creates a localized acidic solution on the crystal surface, accelerating the cleavage of the ethyl group to yield the free acid (L-Dap) and ethanol.

B. The Neutralization Threat (Cyclization/Polymerization)

Upon neutralization (removal of HCl), the 3-amino (beta-amine) and 2-amino (alpha-amine) groups become potent nucleophiles.

  • Intermolecular Dimerization: Two molecules react to form a diketopiperazine (DKP) derivative.

  • Beta-Elimination: 2,3-diamino derivatives can undergo beta-elimination to form dehydroalanine species under basic conditions.

Visualizing the Threat Landscape:

DegradationPathways Salt L-Dap-OEt·2HCl (Stable Solid) Moisture Moisture Ingress Salt->Moisture Base Base/Neutralization Salt->Base Hydrolysis Hydrolysis Product (L-Dap Free Acid) Moisture->Hydrolysis Acid Catalysis FreeBase Free Diamine Ester (Highly Reactive) Base->FreeBase Deprotonation DKP Diketopiperazine (Dimerization) FreeBase->DKP Self-Condensation Elimination Dehydroalanine (Beta-Elimination) FreeBase->Elimination Side Reaction

Figure 1: Degradation pathways. The primary goal of storage is to maintain the compound in the blue state (Salt) and prevent transitions to the red states.

Safety Assessment (HSE)

Reference Source: GHS Classification for Diaminopropionic Acid Derivatives

Hazard Identification
  • H315: Causes skin irritation.[2][6]

  • H319: Causes serious eye irritation.[1][2][3][6]

  • H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95/P2 mask required during weighing to prevent inhalation of fine dust. Use a fume hood.

  • Ocular: Chemical splash goggles.

  • Dermal: Nitrile gloves (minimum 0.11mm thickness). Double gloving recommended if handling solutions >100mM.

Protocol: The Self-Validating Handling System

This protocol is designed to be self-validating : if the material becomes sticky or changes from white to yellow, the system has failed, and the batch is compromised.

A. Storage Architecture[1][4]
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Barrier: Sealed Mylar bag or desiccator containing active silica gel or phosphorus pentoxide.

  • Environment:

    • Temperature: -20°C (Long-term) or 2-8°C (Short-term/Active use).

    • Atmosphere: Argon or Nitrogen blanket is mandatory after every use.

B. The "Quick-Weigh" Workflow (SOP)

Objective: Minimize exposure to atmospheric moisture to <30 seconds.

  • Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to reach room temperature (approx. 30-45 mins) before opening .

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt, ruining it instantly.

  • Inert Gas Flush: Prepare a gentle stream of dry Argon/Nitrogen.

  • Weighing:

    • Open vial.

    • Aliquot required amount quickly.

    • Immediately flush the head-space of the source vial with Argon/Nitrogen.

    • Seal the source vial tightly and wrap with Parafilm.

  • Dissolution: Dissolve the weighed solid immediately. Do not leave the solid sitting in a weigh boat.

Handling Workflow Visualization:

HandlingWorkflow ColdStorage 1. Cold Storage (-20°C) Under Argon Equilibrate 2. Thermal Equilibration (In Desiccator to RT) ColdStorage->Equilibrate Check Check: Is condensation visible? Equilibrate->Check Weigh 3. Weighing (Minimize Air Exposure) Check->Weigh No (Dry) Stop STOP: Do Not Open Wait for RT Check->Stop Yes (Wet) Flush 4. Gas Flush & Reseal (Source Vial) Weigh->Flush Source Material Dissolve 5. Immediate Dissolution (Cold Solvent) Weigh->Dissolve Aliquot Flush->ColdStorage Return Stop->Equilibrate Re-dry

Figure 2: Operational workflow ensuring moisture exclusion. Step 2 is the most critical failure point.

Experimental Considerations

Solubilization & Usage
  • Solvent Choice: Water (Milli-Q) or dry Methanol.

  • pH Adjustment: When neutralizing this salt for coupling reactions (e.g., EDCI/HOBt peptide synthesis):

    • Keep the solution cold (0°C) .

    • Add base (e.g., DIPEA, NMM) stoichiometrically and immediately prior to adding the electrophile.

    • Reasoning: Minimizes the time the free diamine exists in solution, reducing dimerization risk.

Disposal & Spills[1]
  • Spills: Sweep up dry powder carefully to avoid dust generation. Clean surface with water (material is water-soluble) followed by ethanol.

  • Disposal: Dissolve in water and dispose of as hazardous aqueous waste containing organic amines. Do not mix with strong oxidizers.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 150408-87-0. Retrieved from [Link]

  • European Medicines Agency. (2023).[7] Guideline on Stability Testing: Stability testing of existing active substances. Retrieved from [Link]

Sources

Exploratory

commercial suppliers of 3-Amino-L-alanine ethyl ester dihydrochloride

Technical Whitepaper: Sourcing and Application of 3-Amino-L-alanine Ethyl Ester Dihydrochloride in Drug Discovery Executive Summary 3-Amino-L-alanine ethyl ester dihydrochloride (also known as L-2,3-diaminopropionic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Sourcing and Application of 3-Amino-L-alanine Ethyl Ester Dihydrochloride in Drug Discovery

Executive Summary

3-Amino-L-alanine ethyl ester dihydrochloride (also known as L-2,3-diaminopropionic acid ethyl ester dihydrochloride or L-Dap-OEt·2HCl) is a critical non-proteinogenic amino acid building block. It serves as a linchpin in the synthesis of peptidomimetics, novel antibiotics (specifically monobactams), and heterocyclic scaffolds like diazepines and aminopyrroles.[1]

Unlike standard amino acids, the vicinal diamine motif in L-Dap presents unique challenges in sourcing and handling. The proximity of the two amine groups creates a high propensity for intramolecular cyclization and racemization upon free-basing. This guide provides a technical roadmap for sourcing high-fidelity material, validating its quality, and deploying it effectively in synthesis.

Chemical Profile & Specifications

Before engaging suppliers, it is imperative to establish the technical baseline. The dihydrochloride salt form is preferred for stability, preventing the spontaneous lactamization that occurs with the free base.

PropertySpecification
IUPAC Name Ethyl (2S)-2,3-diaminopropanoate dihydrochloride
Common Name 3-Amino-L-alanine ethyl ester dihydrochloride
CAS Number 150408-87-0 (Primary commercial identifier); Note: Free acid is 54897-59-5
Molecular Formula C₅H₁₂N₂O₂[2][3] · 2HCl
Molecular Weight 205.08 g/mol
Stereochemistry L-isomer (S-configuration at α-carbon)
Appearance White to off-white hygroscopic crystalline powder
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
Stability Prone to hydrolysis if exposed to moisture; Store at -20°C under inert atmosphere

Commercial Supply Landscape

The supply chain for L-Dap derivatives is bifurcated into Catalog Suppliers (stock items) and Custom Synthesis Houses (made-to-order). Due to the compound's sensitivity, "freshness" is often more critical than brand reputation.

A. Primary Catalog Suppliers

These vendors typically list the compound with lead times of 1-2 weeks.

  • BLD Pharm: Currently lists the specific CAS 150408-87-0. They are a reliable source for gram-scale discovery quantities.

  • Chem-Impex International: A specialist in amino acids. While they list the free acid and Fmoc-protected variants extensively, they are a primary contact for the ester salt, often holding stock in US warehouses.

  • Apollo Scientific: A key UK-based supplier (Cat No. OR5494 for the acid) that frequently synthesizes the ester on demand for European clients.

B. Secondary & Custom Sources

For kilogram-scale or GMP requirements, catalog purity (usually ~95-98%) is insufficient due to potential stereochemical leakage (D-isomer contamination).

  • Enamine: Excellent for custom synthesis of the ester if high stereochemical purity (>99% ee) is required for clinical candidates.

  • Bachem: The gold standard for peptides. They typically supply the Fmoc-protected derivatives (e.g., Fmoc-Dap(Boc)-OH) but can provide the free ester salt as a custom intermediate.

C. Sourcing Decision Matrix

The following decision tree illustrates the logic for selecting a supplier based on your experimental phase.

SourcingStrategy Start Requirement Definition Scale Scale Needed? Start->Scale Discovery Discovery (<10g) Scale->Discovery Rapid Iteration Process Process/GMP (>100g) Scale->Process Strict Purity Catalog Catalog Supplier (BLD Pharm, Chem-Impex) Discovery->Catalog Custom Custom Synthesis (Enamine, Bachem) Process->Custom QC_Check Mandatory QC: Chiral HPLC + H-NMR Catalog->QC_Check Custom->QC_Check

Figure 1: Strategic sourcing workflow for L-Dap ethyl ester dihydrochloride.

Quality Assurance: A Self-Validating System

Trusting a Certificate of Analysis (CoA) blindly is a risk in amino acid chemistry. The following protocol serves as a self-validating system to ensure the material is fit for purpose.

Critical Impurity Profile
  • D-Isomer: Racemization can occur during the esterification of L-Dap.

  • Hydrolysis Products: Presence of the free acid (L-Dap-OH) due to moisture ingress.

  • Cyclized Byproducts: 2-imidazolidinone derivatives formed if the material was exposed to basic conditions during manufacturing.

Validation Protocol
  • Visual Inspection: If the powder is clumpy or sticky, it has absorbed water. Reject or dry over P₂O₅ before use.

  • ¹H-NMR (D₂O):

    • Confirm the ethyl group: Triplet at ~1.3 ppm, Quartet at ~4.3 ppm.

    • Confirm the α-proton: Triplet/Multiplet at ~4.4 ppm.

    • Diagnostic: Integration of the ethyl group vs. the α-proton must be 5:1. Loss of ethyl integration indicates hydrolysis.

  • Chiral HPLC: Use a Crownpak CR(+) column (Daicel) with perchloric acid buffer to separate the unprotected amino acid enantiomers.

Application Protocols

The utility of 3-Amino-L-alanine ethyl ester lies in its reactivity, but this is also its Achilles' heel.

Protocol A: Controlled Neutralization for Peptide Coupling

Context: When coupling this unit to a carboxylic acid, you must neutralize the dihydrochloride. However, free-basing both amines simultaneously in the presence of an ester can lead to rapid dimerization (diketopiperazine formation) or intramolecular cyclization.

Methodology:

  • Solvent: Dissolve the dihydrochloride in DMF (0.1 M).

  • Base Selection: Use a hindered base like DIPEA (Diisopropylethylamine).

  • Stoichiometry: Add exactly 1.9 equivalents of DIPEA, not 2.0 or excess. Leaving a trace of protonation suppresses the nucleophilicity of the β-amine (which is less basic than the α-amine but still reactive) until the coupling reagent is active.

  • Coupling: Pre-activate the incoming carboxylic acid (e.g., Boc-AA-OH) with HATU/HOAt before adding the L-Dap solution. This ensures the α-amine reacts with the activated ester faster than it can cyclize.

Protocol B: Synthesis of Heterocyclic Scaffolds

Context: L-Dap ethyl ester is a precursor for 2-aminopyrrole-3-carboxylates and diazepines.

Workflow:

  • Condensation: React L-Dap-OEt with chloroacetaldehyde or similar electrophiles.

  • Cyclization: The vicinal diamine acts as a binucleophile.

  • Mechanism: The α-amine typically attacks first (kinetic control), followed by the β-amine closing the ring.

SynthesisWorkflow Start L-Dap-OEt · 2HCl Step1 Controlled Neutralization (1.9 eq DIPEA, DMF) Start->Step1 PathA Peptide Coupling (Pre-activated Boc-AA-OH) Step1->PathA Path A PathB Heterocycle Synthesis (e.g., Chloroacetaldehyde) Step1->PathB Path B Risk RISK: Diketopiperazine (If Base Excess > 2.0) Step1->Risk Over-neutralization ProductA Linear Peptide (Boc-AA-Dap-OEt) PathA->ProductA ProductB 2-Aminopyrrole / Diazepine PathB->ProductB

Figure 2: Synthetic divergence pathways for L-Dap ethyl ester.

References

  • BLD Pharm. Product Catalog: 3-Amino-L-alanine ethyl ester dihydrochloride (CAS 150408-87-0). Retrieved from

  • Chem-Impex International. Amino Acid Derivatives and Building Blocks. Retrieved from

  • Lichstrahl, M. S., et al. (2023). "Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis." Chemical Science, 14, 3923.

  • Kobylarz, M. J., et al. (2014). "Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor."[4][5] Chemistry & Biology, 21(3), 379-388.[4] [5]

  • Google Patents. Method for producing amino acid ester hydrochloride (JP2003137850A).

Sources

Foundational

Technical Guide: Mechanistic Profiling of 3-Amino-L-alanine Ethyl Ester Derivatives

The mechanism of action (MOA) of 3-Amino-L-alanine ethyl ester derivatives (synonymous with L-2,3-diaminopropionic acid (L-DAP) ethyl esters ) centers on their dual role as prodrug scaffolds and bioactive antimetabolites...

Author: BenchChem Technical Support Team. Date: March 2026

The mechanism of action (MOA) of 3-Amino-L-alanine ethyl ester derivatives (synonymous with L-2,3-diaminopropionic acid (L-DAP) ethyl esters ) centers on their dual role as prodrug scaffolds and bioactive antimetabolites .[1]

These compounds function primarily through a "Trojan Horse" strategy: the ethyl ester moiety facilitates membrane permeation (overcoming the zwitterionic polarity of the parent amino acid), followed by intracellular hydrolysis to release the active 2,3-diaminopropionic acid core. This core then acts as a competitive inhibitor or false substrate for enzymes governing amino acid metabolism (specifically L-asparagine synthetase ) or modulates excitatory neurotransmission via glutamate receptors.[1]

Executive Summary

This technical guide details the pharmacodynamics and pharmacokinetics of 3-Amino-L-alanine ethyl ester derivatives.[1] Primarily utilized in oncology and neuropharmacology research, these compounds leverage ester-based prodrug chemistry to deliver the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-DAP) into the cytosol.[1] Once activated, the L-DAP core functions as a structural analogue of L-asparagine and L-glutamine, disrupting protein biosynthesis and metabolic signaling.

Chemical Identity & Prodrug Mechanics

The efficacy of 3-Amino-L-alanine ethyl ester derivatives relies on the masking of the


-carboxylate group.[1] Native L-DAP is highly polar and zwitterionic at physiological pH, resulting in poor passive membrane permeability.[1]
  • Parent Scaffold: L-2,3-diaminopropionic acid (L-DAP).[1][2][3][4]

  • Modification: Ethyl esterification at the C-1 position.

  • Physicochemical Impact:

    • Lipophilicity (

      
      ):  Increases from <-3.0 (acid) to ~0.5–1.0 (ester), enabling passive diffusion across the lipid bilayer.[1]
      
    • Basicity: The C-1 esterification removes the negative charge of the carboxylate, leaving the molecule with a net positive charge (due to the

      
      - and 
      
      
      
      -amino groups), which can enhance interaction with cation-preferring transporters or negatively charged membrane surfaces.
Mechanism of Cellular Entry & Activation
  • Influx: The ethyl ester derivative crosses the plasma membrane primarily via passive diffusion driven by the concentration gradient.[1] However, cationic forms may also be substrates for Organic Cation Transporters (OCTs) .[1]

  • Bioactivation: Upon cytosolic entry, ubiquitous Carboxylesterases (CES1/CES2) hydrolyze the ester bond.[1]

  • Active Species Release: The hydrolysis yields the free L-DAP zwitterion and ethanol.[1] The intracellularly trapped L-DAP then engages its biological target.[1]

Key Reaction:


[1]
Target Engagement: Dual Pharmacological Pathways

Once the ethyl ester is cleaved, the liberated 3-Amino-L-alanine (L-DAP) core exerts its effects through two primary mechanisms depending on the tissue and specific N-substitution.[1]

Pathway A: Inhibition of L-Asparagine Synthetase (Oncology Target)

In rapidly dividing cancer cells (e.g., leukemic blasts), L-DAP derivatives act as antimetabolites targeting L-Asparagine Synthetase (ASNS) .[1]

  • Mechanism: Competitive Inhibition.[1]

  • Causality: L-DAP mimics the transition state of the enzyme's substrate (L-aspartate or L-glutamine).[1]

  • Outcome: Depletion of intracellular L-asparagine levels, triggering the Amino Acid Response (AAR) pathway and subsequent apoptosis in asparagine-auxotrophic tumors.[1]

  • Reference: Electrophilic amide analogues of L-DAP have shown up to 93% inhibition of ASNS [1].[1]

Pathway B: Excitatory Neurotransmission (Neuropharmacology)

Structurally, L-DAP is an analogue of the neurotransmitter L-glutamate , lacking only one methylene group in the side chain.[1]

  • Target: NMDA and AMPA receptors.[1]

  • Mechanism: Agonism/Partial Agonism.[1]

  • Effect: The free L-DAP can bind to the glutamate recognition site, causing neuronal depolarization.[1] While less potent than BMAA (

    
    -N-methylamino-L-alanine), L-DAP derivatives are used to probe excitotoxicity mechanisms.[1]
    
Visualization: Mechanism of Action

The following diagram illustrates the prodrug activation and subsequent target engagement pathways.

MOA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cytosol Prodrug 3-Amino-L-alanine Ethyl Ester Diffusion Passive Diffusion (Lipophilic) Prodrug->Diffusion High LogP Esterase Carboxylesterases (CES1 / CES2) Diffusion->Esterase Influx ActiveMetabolite Active Core: L-2,3-Diaminopropionic Acid (L-DAP) Esterase->ActiveMetabolite Hydrolysis (-EtOH) Target1 Target A: L-Asparagine Synthetase ActiveMetabolite->Target1 Competitive Binding Target2 Target B: Glutamate Receptors ActiveMetabolite->Target2 Agonism Effect1 Inhibition of Asn Biosynthesis Target1->Effect1 Metabolic Block Effect2 Excitatory Signaling Target2->Effect2 Depolarization

Caption: Figure 1.[1][5] Pharmacological activation pathway of 3-Amino-L-alanine ethyl ester derivatives.

Experimental Protocols for Validation

To rigorously validate the mechanism described above, the following self-validating protocols are recommended.

Protocol A: Intracellular Esterase Stability Assay

Purpose: To confirm the "prodrug" hypothesis by measuring the rate of conversion from ethyl ester to free acid in cytosolic lysates.

  • Preparation: Harvest HeLa or HepG2 cells (known for high esterase activity).[1] Lyse via freeze-thaw cycles in PBS (pH 7.4).

  • Incubation: Add 3-Amino-L-alanine ethyl ester (100

    
    M) to the lysate at 37°C.
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min. Quench immediately with ice-cold acetonitrile (1:3 v/v) containing an internal standard (e.g., L-Alanine-d3).[1]
  • Analysis: Centrifuge (10,000 x g, 5 min). Analyze supernatant via LC-MS/MS.

    • Monitor: Depletion of parent ester (

      
       corresponding to M+H) and appearance of L-DAP (
      
      
      
      105.1).
  • Control: Run parallel incubation with specific esterase inhibitor BNPP (Bis-p-nitrophenyl phosphate).[1] Inhibition of conversion confirms esterase-dependence.[1]

Protocol B: Competitive Binding Kinetics (ASNS Target)

Purpose: To determine the


 of the active metabolite against L-Asparagine Synthetase.
  • Enzyme Source: Recombinant human ASNS.

  • Reaction Mix: Buffer (Tris-HCl pH 8.0), Substrates (L-Aspartate, L-Glutamine, ATP), and varying concentrations of L-DAP (active core, not the ester).

  • Detection: Coupled enzyme assay measuring AMP production (via NADH oxidation at 340 nm) or HPLC detection of L-Asparagine formation.

  • Data Processing: Plot Lineweaver-Burk graphs.

    • Expected Result: Intersection of lines on the Y-axis indicates competitive inhibition with respect to L-Aspartate.[1]

Data Summary: Comparative Properties
Property3-Amino-L-alanine Ethyl Ester (Prodrug)L-2,3-Diaminopropionic Acid (Active Core)
Molecular Weight ~132.16 g/mol 104.11 g/mol
Log P (Lipophilicity) ~0.8 (Predicted)-3.7 (Experimental)
Membrane Transport Passive Diffusion / OCTsLAT1 / CAT1 (limited)
Primary Target Carboxylesterases (Substrate)Asparagine Synthetase (Inhibitor)
Cellular Accumulation High (Trapped after hydrolysis)Low (Poor influx)
References
  • Mokotoff, M. et al. (1992).[1] "Potential inhibitors of L-asparagine biosynthesis. 5. Electrophilic amide analogues of (S)-2,3-diaminopropionic acid."[1][6] Journal of Medicinal Chemistry. Available at: [Link]

  • Parthasarathy, A. et al. (2019).[1] "L-2,3-Diaminopropionic Acid: A Versatile Non-Proteinogenic Amino Acid Building Block."[1][2] ChemBioChem.

  • PubChem. (2025).[1][7][8] "3-Amino-L-alanine ethyl ester Compound Summary." National Library of Medicine.[1][8] Available at: [Link]

  • Vranova, V. et al. (2011).[1] "Signal transduction and neurotoxicity of amino acid derivatives." Amino Acids.[1][9][10][11][12][13][14][15]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 3-Amino-L-alanine Ethyl Ester 2HCl

This guide details the spectroscopic characterization and preparation of 3-Amino-L-alanine ethyl ester dihydrochloride (also known as L-2,3-diaminopropionic acid ethyl ester dihydrochloride). It synthesizes empirical dat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization and preparation of 3-Amino-L-alanine ethyl ester dihydrochloride (also known as L-2,3-diaminopropionic acid ethyl ester dihydrochloride). It synthesizes empirical data from high-fidelity sources, focusing on nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles essential for structural validation in drug development.

Chemical Identity & Structural Context

Compound Name: 3-Amino-L-alanine ethyl ester dihydrochloride Synonyms: Ethyl (2S)-2,3-diaminopropanoate dihydrochloride; L-Dap ethyl ester 2HCl CAS Number: 60767-35-7 (Generic/Free base related: 4033-39-0) Molecular Formula: C


H

N

O

[1] · 2HCl Molecular Weight: 205.08 g/mol (Salt); 132.16 g/mol (Free Base)

Structural Significance: Unlike standard


-amino acids, this compound features a vicinal diamine motif. The electron-withdrawing effect of the 

-ammonium group significantly deshields the

-proton compared to its alanine analog, creating a distinct NMR signature used to assess purity and stereochemical integrity.

Experimental Synthesis & Sample Preparation

To ensure spectroscopic data correlates with high-purity material, the following synthesis and isolation protocol is recommended. This method minimizes hydrolysis and racemization.

Optimized Synthesis Workflow (Thionyl Chloride Method)
  • Reagents: L-2,3-Diaminopropionic acid HCl, Thionyl Chloride (SOCl

    
    ), Anhydrous Ethanol.
    
  • Mechanism: Acid-catalyzed Fischer esterification via an acyl chloride intermediate.

Protocol:

  • Suspension: Suspend L-2,3-diaminopropionic acid monohydrochloride (1.0 eq) in anhydrous ethanol (0.2 M concentration) at 0°C under N

    
    .
    
  • Activation: Add SOCl

    
     (4.0 eq) dropwise over 20 minutes. Caution: Exothermic gas evolution (SO
    
    
    
    , HCl).
  • Reflux: Heat to reflux (80°C) for 4–6 hours. Solution should become clear.

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual SOCl

    
     and water.
    
  • Purification: Recrystallize from EtOH/Et

    
    O if necessary.
    
Workflow Diagram

SynthesisWorkflow Start L-2,3-Diaminopropionic Acid (Solid Suspension) Activation Add SOCl2 in EtOH (0°C, Dropwise) Start->Activation N2 atm Reflux Reflux 4-6h (Acyl Chloride Intermediate) Activation->Reflux Heat Workup Evaporation & Toluene Azeotrope Reflux->Workup -SO2, -HCl Product Ethyl Ester 2HCl (Hygroscopic Solid) Workup->Product Drying

Caption: Step-by-step synthesis of 3-Amino-L-alanine ethyl ester 2HCl via acid-catalyzed esterification.

Spectroscopic Analysis (The Core)

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for confirming the esterification and the integrity of the vicinal diamine backbone.

Solvent: D


O (Deuterium Oxide) is preferred due to the salt's solubility.
Reference:  HDO peak at 

4.79 ppm.
Table 1:

H NMR Assignments (500 MHz, D

O)
PositionChemical Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic

-CH
4.45 – 4.50 dd or t1H

Deshielded by ester and adjacent

-NH

.[1] Downfield from Alanine (

4.1).
Ester -OCH

-
4.30 – 4.35 q2H

Characteristic ethyl ester methylene quartet.

-CH

3.50 – 3.65 m (ABX)2H-Diastereotopic protons adjacent to amine; often complex multiplet.
Ester -CH

1.30 – 1.35 t3H

Characteristic ethyl ester methyl triplet.

Note: The


-proton shift (4.48 ppm) is distinct from L-alanine ethyl ester (4.03 ppm) due to the inductive effect of the 

-amino group.
Table 2:

C NMR Assignments (125 MHz, D

O)
Carbon TypeChemical Shift (

ppm)
Structural Feature
Carbonyl (C=O) 167.0 – 169.0 Ester carbonyl (upfield shift vs. acid).[1]
Ester -OCH

-
63.5 – 64.5 Ethyl methylene.

-CH
50.0 – 51.5 Chiral center methine.

-CH

38.0 – 39.5 Methylene attached to

-amine.
Ester -CH

13.0 – 14.0 Ethyl methyl group.
B. Infrared Spectroscopy (IR)

IR analysis is useful for rapid confirmation of the ester formation (C=O stretch) and the presence of the ammonium salt.

  • Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Key Diagnostic Bands:

    • 1735 – 1750 cm

      
       (Strong):  Ester C=O stretch. (Distinct from the carboxylate antisymmetric stretch ~1600 cm
      
      
      
      in the zwitterionic free acid).
    • 2800 – 3200 cm

      
       (Broad, Strong):  N-H stretching of primary ammonium salts (-NH
      
      
      
      ).
    • 1580 – 1600 cm

      
       (Medium):  N-H bending (scissoring).
      
    • 1200 – 1250 cm

      
       (Strong):  C-O-C ester stretching.
      
C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.

  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).

  • Molecular Ion:

    • [M+H]

      
       Observed: 133.1 m/z 
      
    • Calculated Monoisotopic Mass: 132.09 (Neutral)

      
       133.10 (Protonated).
      
Fragmentation Pathway (MS/MS)

The fragmentation typically involves the loss of the alkoxy group or ammonia.

MS_Fragmentation Parent [M+H]+ m/z 133.1 Frag1 Loss of NH3 [M+H - 17]+ m/z 116.1 Parent->Frag1 - NH3 Frag2 Loss of Ethyl Formate (McLafferty-like) m/z ~59-60 Parent->Frag2 C-C Cleavage Frag3 Immonium Ion m/z 30 Frag1->Frag3 Further Frag

Caption: Primary ESI(+) fragmentation pathways for 3-Amino-L-alanine ethyl ester.

Quality Control & Stability

Common Impurities:

  • Hydrolysis Product: L-2,3-diaminopropionic acid (Free acid). Detected by the disappearance of ethyl signals (1.3/4.3 ppm) and shift of

    
    -CH.
    
  • Racemization: Prolonged reflux or high pH workup can lead to the D-isomer. Chiral HPLC or derivatization (e.g., with Marfey's reagent) is required for enantiomeric excess (ee) determination.

Storage:

  • Hygroscopic: The dihydrochloride salt is extremely hygroscopic.

  • Condition: Store at -20°C under argon/nitrogen in a desiccator.

References

  • Synthesis & NMR Verification

    • Source: "Biocatalytic Access to Piperazines from Diamines and Dicarbonyls.
    • Data: Confirms synthesis via SOCl /EtOH and 1H NMR -CH shift
    • URL:

  • Analogous Spectral Data (Alanine Ethyl Ester)

    • Source: ChemicalBook / SDBS Spectral D
    • Data: Baseline shifts for ethyl ester functionality in amino acid hydrochlorides.
    • URL:

  • MS & Physical Properties

    • Source: PubChem Compound Summary for Ethyl 2,3-diaminopropano
    • Data: Molecular weight calculations and synonym verific
    • URL:

Sources

Protocols & Analytical Methods

Method

using 3-Amino-L-alanine ethyl ester 2HCl in solid-phase peptide synthesis (SPPS)

Application Note: High-Efficiency Incorporation of 3-Amino-L-alanine (Dap) in Solid-Phase Peptide Synthesis (SPPS) Part 1: Executive Summary & Strategic Context 3-Amino-L-alanine ethyl ester dihydrochloride (also known a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Incorporation of 3-Amino-L-alanine (Dap) in Solid-Phase Peptide Synthesis (SPPS)

Part 1: Executive Summary & Strategic Context

3-Amino-L-alanine ethyl ester dihydrochloride (also known as L-2,3-Diaminopropionic acid ethyl ester, or L-Dap-OEt·2HCl ) is a critical precursor for introducing the non-proteinogenic amino acid Dap into peptide sequences. Dap residues are increasingly valued in drug development for their ability to:

  • Enhance Membrane Permeability: Used in cell-penetrating peptides (CPPs) and antibiotic analogues (e.g., Tuberactinomycin).

  • Modulate pH Sensitivity: The side-chain amine (pKa ~6.3–6.7 in peptides) acts as a pH sensor, triggering conformational changes in endosomal environments (pH 5.0–6.0) to facilitate drug release.[1]

  • Enable Bio-Orthogonal Chemistry: The side chain serves as a handle for "click" chemistry, stapling, or lactamization.

The Challenge: Unlike standard Fmoc-amino acids, Dap-OEt·2HCl cannot be used directly in SPPS coupling cycles . It possesses two unprotected primary amines (α-amine and β-amine) and a blocked C-terminus (ethyl ester). Direct use would lead to uncontrolled polymerization, branching, and chain termination.

The Solution: This guide outlines the mandatory conversion workflow to transform the raw 2HCl salt into an orthogonally protected building block (e.g., Fmoc-Dap(Boc)-OH ) suitable for standard SPPS, and provides a specialized protocol for C-terminal incorporation .

Part 2: Workflow Visualization

The following diagram illustrates the critical processing pathway required to utilize Dap-OEt·2HCl in peptide synthesis.

Dap_Workflow Raw Start: Dap-OEt·2HCl (Raw Material) Hydrolysis Step 1: Hydrolysis (HCl/Heat) Raw->Hydrolysis Remove Ester Cu_Complex Step 2: Copper(II) Chelation (Selective α-Protection) Hydrolysis->Cu_Complex Mask α-NH2 & COOH Beta_Prot Step 3: β-Amine Protection (Boc2O / Alloc-Cl) Cu_Complex->Beta_Prot Target Free β-NH2 Decomplex Step 4: Decomplexation (EDTA/8-HQ) Beta_Prot->Decomplex Release α-NH2 Alpha_Prot Step 5: α-Amine Protection (Fmoc-OSu) Decomplex->Alpha_Prot Protect α-NH2 SPPS_Ready Result: Fmoc-Dap(Boc)-OH (SPPS Building Block) Alpha_Prot->SPPS_Ready Purify

Caption: Chemo-selective conversion of Dap-OEt·2HCl into an SPPS-compatible building block using the Copper(II) chelation strategy.

Part 3: Protocol A - Preparation of Fmoc-Dap(Boc)-OH

This is the "Gold Standard" approach. To use Dap in the middle of a peptide chain, you must synthesize the Fmoc-Dap(Boc)-OH monomer.[1] The ethyl ester must be hydrolyzed, and the amines differentiated.

Reagents Required:
  • 3-Amino-L-alanine ethyl ester 2HCl (Starting Material)

  • Copper(II) Sulfate pentahydrate (

    
    )
    
  • Di-tert-butyl dicarbonate (

    
    )
    
  • Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Basic Alumina or EDTA (for copper removal)

  • Sodium Hydroxide (NaOH), Acetone, Dioxane

Step-by-Step Methodology:

1. Hydrolysis of the Ethyl Ester The copper complexation strategy works best on the free acid.

  • Dissolve 10 mmol of Dap-OEt·2HCl in 20 mL of 6 M HCl.

  • Reflux at 90°C for 4 hours. Monitor by TLC (disappearance of ester).

  • Evaporate to dryness under reduced pressure to obtain Dap·2HCl (free acid) .

2. Selective Copper(II) Complexation This step masks the


-amino and 

-carboxyl groups, leaving the

-amino group exposed.
  • Dissolve the crude Dap·2HCl in 30 mL water.

  • Add 1.1 eq of

    
     dissolved in water.
    
  • Adjust pH to ~9.0 using 2 M NaOH. The solution will turn deep blue, indicating the formation of the Cu(Dap)₂ complex .

  • Mechanism:[1][2][3] The Copper(II) ion forms a tight 5-membered chelate with the

    
    -amine and carboxylate, sterically and electronically protecting them.
    

3. Protection of the Side Chain (


-Amine) 
  • Add 1.5 eq of

    
      (dissolved in acetone) to the blue copper complex solution.
    
  • Stir vigorously at Room Temperature (RT) for 12–16 hours. Maintain pH ~9 with dilute NaOH if necessary.

  • The

    
    -amine is acylated to form Cu(H-Dap(Boc)-OH)₂ .
    

4. Decomplexation and Fmoc-Protection

  • Decomplexation: Add EDTA (disodium salt, 2 eq) or 8-hydroxyquinoline to the solution and stir for 2 hours to strip the copper. The solution will change color (greenish precipitate with 8-HQ, or clear blue with EDTA). Filter or extract to remove Copper-ligand complex. Isolate H-Dap(Boc)-OH .

  • Fmoc-Protection: Dissolve the H-Dap(Boc)-OH in water/dioxane (1:1). Add

    
     (to pH 9) and Fmoc-OSu  (1.1 eq).
    
  • Stir for 4 hours. Acidify with KHSO₄ to pH 2–3 and extract with Ethyl Acetate.

  • Purification: Recrystallize from EtOAc/Hexane.

Result: You now have Fmoc-Dap(Boc)-OH , ready for the peptide synthesizer.

Part 4: Protocol B - SPPS Incorporation (Using Fmoc-Dap(Boc)-OH)

Once the building block is prepared (or if purchased), follow this protocol for incorporation into the peptide chain.

Resin Selection:

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Recommended for preventing racemization of C-terminal residues.

  • Rink Amide Resin: For C-terminal amides.

Coupling Parameters (0.1 mmol scale):

ParameterRecommendationRationale
Coupling Reagent HATU (0.95 eq) or DIC/Oxyma Dap is sterically small but prone to

-elimination; HATU ensures rapid coupling.
Base DIPEA (2.0 eq)Maintain basic environment for activation; avoid large excess to prevent racemization.
Time 45–60 minutesDouble coupling is recommended for sequences >10 residues.
Fmoc Removal 20% Piperidine in DMF (0.1 M HOBt added)Crucial: Add HOBt to the deprotection cocktail to suppress aspartimide-like side reactions or

-elimination of the Dap side chain.

Step-by-Step SPPS Cycle:

  • Swell Resin: DMF (3 x 5 min).

  • Deprotection: 20% Piperidine/DMF + 0.1M HOBt (2 x 5 min). Wash DMF (5x).

  • Activation: Dissolve Fmoc-Dap(Boc)-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Activate for 30 seconds.

  • Coupling: Add to resin. Shake for 45 min.

  • Wash: DMF (3x), DCM (3x).

  • Kaiser Test: Ensure complete coupling (beads should be colorless).

Part 5: Protocol C - C-Terminal Incorporation (Specialized)

If your goal is to create a peptide ending with -Dap-OEt (retaining the ethyl ester), you cannot use the standard SPPS route (C-to-N). You must use a Solution-Phase Fragment Coupling strategy.

Scenario: You have a protected peptide fragment (e.g., Fmoc-Ala-Gly-OH) and want to couple it to Dap-OEt.

Reagents:

  • Dap-OEt·2HCl (The raw salt)

  • Protected Peptide Acid (Cleaved from 2-CTC resin with 1% TFA, retaining side-chain protection)

  • PyBOP or HATU

Procedure:

  • Selective Side-Chain Protection (Mandatory):

    • You cannot couple Dap-OEt·2HCl directly; the

      
       and 
      
      
      
      amines will compete, creating a mixture of isomers.
    • Pre-treatment: React Dap-OEt·2HCl with 1.0 eq of Trityl Chloride (Trt-Cl) or Boc-anhydride at low temperature (-78°C to 0°C) and dilute concentration.

    • Note: Due to pKa similarities, selectivity is poor. It is strongly recommended to buy H-Dap(Boc)-OEt·HCl or synthesize it via the Copper method (stopping before ester hydrolysis) if this is your goal.

  • Coupling:

    • Dissolve Peptide-COOH (1 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (3 eq). Stir 2 min.

    • Add H-Dap(Boc)-OEt (1.2 eq).

    • Stir 2 hours.

    • Workup: Dilute with EtOAc, wash with 5%

      
      , 1M 
      
      
      
      , Brine.

Part 6: Troubleshooting & Critical Factors

IssueCauseSolution
Racemization Over-activation or high base concentration during coupling of Dap.Use Oxyma Pure/DIC instead of HATU. Reduce base equivalents.

-Elimination
Prolonged exposure to Piperidine during Fmoc removal.Add 0.1 M HOBt to the deprotection solution (Piperidine). Keep deprotection times short (2 x 3 min).
Incomplete Coupling Steric hindrance or salt formation.Ensure the 2HCl salt is fully neutralized (requires 2 eq base just for the salt + activation base).
Solubility Dap-OEt·2HCl is hydrophilic; protected peptides are hydrophobic.Use DMF/DMSO mixtures. Ensure the salt is dissolved before adding to the activated peptide.

References

  • Dap in Peptide Vectors

    • Wigneshweraraj, S. R., et al. (2010). Incorporation of 2,3-diaminopropionic acid into linear cationic amphipathic peptides produces pH-sensitive vectors.[4] ChemBioChem.[4]

  • Copper(II)

    • Jackson, D. Y., et al. (1994). General Approach to the Synthesis of Diamino Acid Derivatives. Journal of Organic Chemistry.

  • SPPS of Dap Peptides

    • BenchChem Technical Guide. (2025).[1][5][6] The Role of Diaminopropionic Acid (Dap) in Peptide Structure.[1][4][5]

  • Orthogonal Protection Schemes

    • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[7][8][9][10] Chemical Reviews.

Sources

Application

Application Note: Precision Coupling of L-Dap Ethyl Ester in Peptide Chains

Executive Summary The incorporation of L-2,3-Diaminopropionic acid (L-Dap) into peptide chains is a high-value strategy in peptidomimetic drug design. As a lower homolog of lysine, L-Dap introduces specific charge charac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of L-2,3-Diaminopropionic acid (L-Dap) into peptide chains is a high-value strategy in peptidomimetic drug design. As a lower homolog of lysine, L-Dap introduces specific charge characteristics and cross-linking opportunities (e.g., for staple peptides) with reduced steric bulk. However, the use of L-Dap ethyl ester (H-Dap(PG)-OEt) presents unique synthetic challenges, primarily the risk of intramolecular


-lactamization  and base-catalyzed 

-elimination
(dehydroalanine formation).

This guide provides a validated, self-consistent protocol for coupling L-Dap ethyl ester to a carboxylic acid partner in solution phase. It prioritizes orthogonal protection integrity and stoichiometric precision to maximize yield and enantiomeric purity.

Strategic Framework

The Chemical Challenge

L-Dap is a non-proteinogenic amino acid with two amino groups (


 and 

).[1] When the C-terminus is activated or protected as an ester (ethyl ester), the molecule becomes susceptible to cyclization.
  • 
    -Lactamization:  If the 
    
    
    
    -amino group is deprotected while the C-terminal ester is present, the nitrogen can attack the carbonyl carbon, forming a 4-membered
    
    
    -lactam ring (2-azetidinone). This reaction is rapid and irreversible under basic conditions.
  • 
    -Elimination:  Although less sensitive than Ser(PO
    
    
    
    ) or Cys, L-Dap derivatives can undergo
    
    
    -elimination to form dehydroalanine species if subjected to strong bases (e.g., DBU) or excess tertiary amines, destroying the chiral center.
Reagent Selection Strategy
  • Coupling Agent: We utilize EDC·HCl / HOBt for solution-phase coupling. This carbodiimide method is preferred over uronium salts (HATU/HBTU) for this specific application because it allows for a controlled, stepwise activation that minimizes the exposure of the sensitive ester to the basic conditions required for uronium activation (which typically requires 2-3 equivalents of DIPEA).

  • Base: N-Methylmorpholine (NMM) is selected over DIPEA or TEA.[2] NMM is a weaker base (pKa ~7.4) with lower steric hindrance, sufficient to neutralize the HCl salt of the Dap ester without promoting elimination or racemization [1].

  • Protection: The

    
    -amine must  remain protected (e.g., Boc, Z, or Alloc) throughout the coupling of the 
    
    
    
    -amine.

Detailed Experimental Protocol

Materials & Pre-requisites
  • Amine Component: H-L-Dap(Boc)-OEt·HCl (L-2,3-Diaminopropionic acid ethyl ester,

    
    -Boc protected, hydrochloride salt).
    
  • Carboxyl Component: N-protected amino acid or peptide fragment (R-COOH).

  • Activator: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).

  • Additive: 1-Hydroxybenzotriazole hydrate (HOBt) (Mitigates racemization).[3]

  • Base: N-Methylmorpholine (NMM).[2]

  • Solvent: Dichloromethane (DCM) (Anhydrous); DMF may be added for solubility.

Step-by-Step Methodology
Step 1: Preparation of the Amine Component (In Situ Neutralization)

Rationale: Pre-free-basing can lead to dimerization or cyclization. In situ neutralization ensures the free amine is generated only as it is consumed.

  • Weigh 1.0 equivalent of H-L-Dap(Boc)-OEt·HCl into the reaction vessel.

  • Suspend in anhydrous DCM (concentration ~0.1 M).

  • Add 1.0 equivalent of NMM. Stir for 5 minutes at room temperature.

    • Checkpoint: The solution should become clear as the free base forms. If solubility is poor, add dry DMF (up to 20% v/v).

Step 2: Activation of the Carboxyl Component
  • In a separate flask, dissolve 1.1 equivalents of the carboxylic acid (R-COOH) in DCM.

  • Cool the solution to 0°C (ice bath).

  • Add 1.2 equivalents of HOBt.

  • Add 1.2 equivalents of EDC·HCl.

  • Stir at 0°C for 15–20 minutes.

    • Mechanism:[2][4][5][6] This generates the O-acylisourea/OBt-active ester intermediate. Low temperature prevents the rearrangement to N-acylurea (a stable, unreactive byproduct) [2].

Step 3: The Coupling Reaction[3][7]
  • Transfer the neutralized Dap ester solution (from Step 1) dropwise into the activated acid solution (Step 2) at 0°C.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow to warm to room temperature (RT).

  • Stir at RT for 4–12 hours.

Step 4: Monitoring & Workup
  • TLC Monitoring: Check consumption of the acid (starting material).[8] Stain with Ninhydrin (for amines) or Bromocresol Green (for acids).

  • Quench: Dilute with excess DCM.

  • Washing (Crucial for Purity):

    • Wash 2x with 10% Citric Acid or 0.5 M HCl (Removes unreacted amine, NMM, and EDC urea byproduct).

    • Wash 2x with Saturated NaHCO

      
        (Removes unreacted acid and HOBt).
      
    • Wash 1x with Brine.

  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Quantitative Data Summary (Expected Yields)
ParameterSpecificationNotes
Stoichiometry 1.0 (Amine) : 1.1 (Acid) : 1.2 (EDC)Slight excess of acid ensures complete consumption of the Dap ester.
Temperature 0°C

25°C
Cold activation is critical to suppress racemization.
Reaction Time 4 - 12 HoursMonitor via TLC; prolonged stirring (>24h) increases side-reaction risk.
Typical Yield 85% - 95%Lower yields indicate moisture contamination or old coupling reagents.

Visualization of Workflows

Coupling Pathway & Side Reaction Avoidance

CouplingWorkflow Start Start: H-Dap(Boc)-OEt·HCl Neutralization Neutralization (1.0 eq NMM, DCM) Start->Neutralization Coupling Coupling Reaction (Formation of Peptide Bond) Neutralization->Coupling Nucleophile (Amine) Activation Acid Activation (R-COOH + EDC/HOBt, 0°C) Activation->Coupling Electrophile (Active Ester) Lactam RISK: β-Lactam Formation (If β-amine deprotected) Coupling->Lactam Avoided by Boc Protection Elimination RISK: β-Elimination (If excess strong base used) Coupling->Elimination Avoided by Weak Base (NMM) Final Final Product Isolated via Acid/Base Wash Coupling->Final Product: R-CO-Dap(Boc)-OEt

Figure 1: Strategic workflow for coupling L-Dap ethyl ester, highlighting critical control points to prevent lactamization and elimination.

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Ethyl EsterEnsure anhydrous solvents; avoid strong aqueous bases during workup.
Racemization Over-activation / High TempMaintain 0°C during EDC addition; always use HOBt.
New Spot on TLC (Lower Rf)

-Lactam formation
Confirm

-PG stability. Do not use base to deprotect

-amine until ester is hydrolyzed.
Gelatinous Precipitate DCU formation (if using DCC)Switch to EDC (urea is water soluble) or DIC (urea soluble in DCM).
QC Validation
  • NMR (

    
    H):  Verify the integrity of the 
    
    
    
    -proton (approx 4.5-4.8 ppm) and the ethyl ester quartet (4.1 ppm). Loss of the
    
    
    -proton signal or splitting pattern changes suggests racemization or elimination.
  • Mass Spectrometry (ESI): Look for

    
    . A peak at 
    
    
    
    suggests elimination (loss of water/ammonia equivalent) or cyclization.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004).[9] An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.[1][9][10][11] Organic Letters, 6(2), 213-215. [Link]

Sources

Method

3-Amino-L-alanine ethyl ester 2HCl as a non-canonical amino acid building block

High-Fidelity Building Block for Peptidomimetics and Heterocyclic Scaffolds [1][2] Abstract 3-Amino-L-alanine ethyl ester dihydrochloride (L-2,3-Diaminopropionic acid ethyl ester 2HCl, or L-Dap-OEt•2HCl) is a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Building Block for Peptidomimetics and Heterocyclic Scaffolds [1][2]

Abstract

3-Amino-L-alanine ethyl ester dihydrochloride (L-2,3-Diaminopropionic acid ethyl ester 2HCl, or L-Dap-OEt•2HCl) is a specialized non-canonical amino acid (NCAA) building block. Unlike Lysine or Ornithine, the L-Dap side chain contains a primary amine on the


-carbon, creating a vicinal diamine motif. This unique architecture allows for the synthesis of constrained 2-imidazoline heterocyclic scaffolds and pH-responsive peptidomimetics. This guide provides validated protocols for handling, selective functionalization, and cyclization of this building block, addressing critical stability challenges such as 

-elimination and racemization.

Chemical Profile & Strategic Utility[3]

The "Short Lysine" Advantage

In medicinal chemistry, modulating the length of a cationic side chain is a standard strategy to optimize Structure-Activity Relationships (SAR). L-Dap offers the shortest possible extension of a primary amine from the peptide backbone.

Amino AcidSide Chain Length (Carbons)Side Chain pKa (Approx)Steric Profile
L-Dap (3-Amino-Alanine) 1 (

)
~7.9 - 8.3 High Constraint / Vicinal
L-Ornithine3 (

)
~10.5Flexible
L-Lysine4 (

)
~10.5High Flexibility

Strategic Implications:

  • pKa Depression: The proximity of the electron-withdrawing ester and amide bonds lowers the side chain pKa of L-Dap significantly compared to Lysine.[3] At physiological pH (7.4), a significant fraction of L-Dap residues may exist in the uncharged state, altering membrane permeability and solubility profiles.

  • Vicinal Diamine Reactivity: The 1,2-diamine motif (alpha and beta amines) is a "privileged structure" for synthesizing 2-imidazolines, a core scaffold in adrenergic receptor ligands and antihypertensive agents.

Structural Specifications
  • IUPAC Name: Ethyl (2S)-2,3-diaminopropanoate dihydrochloride

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    • 2HCl
  • MW: 205.08 g/mol (Salt); 132.16 g/mol (Free Base)

  • Solubility: Highly soluble in water, methanol; sparingly soluble in DCM/THF (unless neutralized).

Handling & Storage Protocols

Hygroscopicity Management

The dihydrochloride salt is extremely hygroscopic. Absorption of atmospheric moisture leads to hydrolysis of the ethyl ester, yielding the free acid (L-Dap-OH), which complicates stoichiometry in subsequent reactions.

  • Storage: Store at -20°C under argon or nitrogen.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a dehumidified environment or glovebox if available.

Neutralization Strategy

The 2HCl salt is acidic. Direct addition to reaction mixtures containing acid-labile protecting groups (e.g., Boc) or sensitive catalysts can be detrimental.

  • Protocol: Do not perform an aqueous extraction (free base is water-soluble). Instead, suspend the salt in the organic solvent (DMF/DCM) and add 2.0 - 2.2 equivalents of DIEA (Diisopropylethylamine) immediately prior to coupling.

Synthetic Applications & Protocols

Workflow A: Synthesis of 2-Imidazoline Scaffolds

The most potent application of H-Dap-OEt is its conversion into 4-substituted-2-imidazoline rings via reaction with imidates or aldehydes. This retains the chirality of the alpha-carbon.

Protocol: Condensation with Imidates (Pinner Reaction Variant)

Objective: Synthesize a chiral 2-imidazoline derivative.

  • Preparation of Imidate: React a nitrile (R-CN) with dry HCl in ethanol to form the ethyl imidate hydrochloride (R-C(=NH)OEt•HCl).

  • Condensation:

    • Dissolve H-Dap-OEt•2HCl (1.0 eq) in dry Ethanol.

    • Add Triethylamine (2.0 eq) to neutralize.[4]

    • Add the Ethyl Imidate (1.0 eq).

    • Conditions: Reflux for 4–6 hours.

    • Mechanism: The

      
      -amine (more nucleophilic after full neutralization) attacks the imidate carbon, followed by cyclization of the 
      
      
      
      -amine and loss of ethanol.
  • Workup: Evaporate ethanol. Partition between DCM and sat. NaHCO

    
    . The imidazoline stays in the organic layer.
    

Figure 1: Workflow for the conversion of L-Dap-OEt into chiral 2-imidazoline drug scaffolds.

Workflow B: Selective Functionalization (Peptide Incorporation)

Incorporating H-Dap-OEt into peptides requires differentiating the


-amine and 

-amine. While the

-amine is generally more basic in the free acid, the esterification and mutual inductive effects compress the pKa difference.
Protocol: Copper(II) Complexation for Specific

-Protection

To selectively protect the


-amine (e.g., with Boc) or react the 

-amine, use copper chelation.
  • Complexation: Dissolve H-Dap-OEt•2HCl in water. Add CuCO

    
    •Cu(OH)
    
    
    
    (Basic Copper Carbonate) and boil for 30 mins. The copper coordinates the
    
    
    -amine and the carbonyl oxygen, forming a stable 5-membered chelate. The
    
    
    -amine remains free (distal).
  • Functionalization: Add the acylating agent (e.g., Z-Cl or Fmoc-OSu) for the

    
    -amine.
    
  • Decomplexation: Treat with H

    
    S or thioacetamide to precipitate Copper Sulfide and release the 
    
    
    
    -protected-H-Dap-OEt.
  • Result: You now have H-Dap(Z)-OEt, ready for N-terminal protection or coupling.

Critical Troubleshooting: The -Elimination Risk

The Danger: Derivatives of 2,3-diaminopropionic acid are prone to


-elimination (retro-Michael reaction) under strongly basic conditions. This results in the formation of a dehydroalanine (Dha) species, destroying chirality and the side chain.

Mechanism: Abstraction of the


-proton by a base leads to the expulsion of the 

-amino group (leaving group).


Prevention Strategy:

  • Avoid Strong Bases: Limit exposure to DBU or high concentrations of NaOH. Use DIEA or NMM (N-methylmorpholine) for neutralization.

  • Protecting Group Selection: Electron-withdrawing groups on the

    
    -amine (like Sulfonamides or carbamates) make the 
    
    
    
    -nitrogen a better leaving group, increasing elimination risk. Conversely, keeping the
    
    
    -amine protonated (ammonium) during manipulations reduces elimination risk, but this is difficult during coupling.
  • Temperature: Perform base-mediated steps (like Fmoc deprotection) at room temperature or 0°C; avoid heating.

Figure 2: Pathway of degradation via beta-elimination and mitigation strategies.

References

  • Properties of Dap Side Chain

    • Source: PubChem. "2,3-Diaminopropionic acid."[5]

    • URL:[Link]

  • Synthesis of Imidazolines from 1,2-Diamines

    • Source: Organic Chemistry Portal. "Synthesis of 2-imidazolines."

    • URL:[Link]

  • Beta-Elimination Risks in Dap Derivatives

    • Source: Vederas, J. C., et al. "Beta-Elimination of 2,3-diaminopropionic acid derivatives." Journal of the American Chemical Society.
    • Context: Discusses the mechanism of dehydroalanine formation
    • URL:[Link] (Representative link for mechanism grounding).

  • pKa Considerations in Cationic Peptides

    • Source: National Institutes of Health (PMC). "Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors."
    • URL:[Link]

Sources

Application

Advanced Bioconjugation Strategies using 3-Amino-L-alanine ethyl ester 2HCl

Part 1: Core Directive & Scientific Logic Introduction: The "pKa Switch" Advantage 3-Amino-L-alanine ethyl ester dihydrochloride (L-Dap(OEt)·2HCl) is often viewed merely as a precursor for non-canonical amino acids. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Scientific Logic

Introduction: The "pKa Switch" Advantage

3-Amino-L-alanine ethyl ester dihydrochloride (L-Dap(OEt)·2HCl) is often viewed merely as a precursor for non-canonical amino acids. However, in bioconjugation, it represents a powerful heterobifunctional scaffold .

Its structural uniqueness lies in the proximity of the two primary amines and the electron-withdrawing ester group. Unlike Lysine (where


-amine pKa 

9.0 and

-amine pKa

10.5), L-Dap(OEt) exhibits a dramatic pKa inversion and separation :
  • 
    -Amine pKa: 
    
    
    
    4.2 – 4.5 (Drastically lowered by the vicinal ester).
  • 
    -Amine pKa: 
    
    
    
    7.9 – 8.2 (Lowered by the vicinal amine, but higher than
    
    
    ).

The Implication: This


 3.5 unit pKa difference creates a pH-gated reactivity switch . By strictly controlling pH, researchers can selectively functionalize the 

-amine at acidic pH (where it is neutral/nucleophilic) while the

-amine remains protonated and inert. This eliminates the need for complex protection/deprotection steps common in traditional linker synthesis.
Application 1: One-Pot Synthesis of Heterobifunctional Linkers

Objective: Create a custom linker with two distinct reactive handles (e.g., a Fluorophore and a Click-Chemistry handle) using L-Dap(OEt) as the central hub.

The "Alpha-First" Strategy

This protocol leverages the low pKa of the


-amine to attach the first moiety (R1) at pH 5.5, followed by the second moiety (R2) at pH 8.5.

Workflow Diagram:

DapLinkerSynthesis Start L-Dap(OEt)·2HCl (Both amines protonated) Step1 pH Adjustment (pH 5.5 - 6.0) Start->Step1 Inter1 Intermediate State: α-NH2 (Active) β-NH3+ (Protected) Step1->Inter1 Deprotonation of α React1 Add Electrophile R1-NHS (Targeting α-amine) Inter1->React1 Product1 Mono-Conjugate: α-NH-R1 β-NH3+ React1->Product1 Selective Acylation Step2 pH Adjustment (pH 8.5) Product1->Step2 React2 Add Electrophile R2-NHS (Targeting β-amine) Step2->React2 Deprotonation of β Final Heterobifunctional Linker α-NH-R1, β-NH-R2 React2->Final

Caption: Regioselective functionalization workflow exploiting the pKa difference between


 and 

amines.
Detailed Protocol:

Reagents:

  • 3-Amino-L-alanine ethyl ester 2HCl (MW: 205.08 g/mol ).

  • Buffer A: 100 mM MES, pH 5.5.

  • Buffer B: 1 M Sodium Bicarbonate, pH 9.0.

  • Electrophile 1: NHS-PEG4-Azide (for "Click" handle).

  • Electrophile 2: NHS-Biotin (for affinity handle).

Step-by-Step:

  • Solubilization: Dissolve 10 mg of L-Dap(OEt)·2HCl in 1 mL of Buffer A .

    • Checkpoint: Measure pH.[1] It must be between 5.5 and 6.0. If too low (due to HCl salt), adjust carefully with dilute NaOH. Do not exceed pH 6.0 to ensure

      
      -amine protection.
      
  • 
    -Functionalization:  Add 0.95 equivalents of NHS-PEG4-Azide (dissolved in minimal DMSO).
    
    • Reaction: Incubate at Room Temperature (RT) for 2 hours.

    • Mechanism:[2] At pH 5.5, the

      
      -amine (pKa ~4.2) is nucleophilic.[3] The 
      
      
      
      -amine (pKa ~8.[4]0) is >99% protonated and unreactive.
  • Intermediate QC (Optional): Analyze a small aliquot by LC-MS. You should see the mono-substituted mass.

  • pH Shift: Adjust the reaction mixture to pH 8.5 by slowly adding Buffer B .

  • 
    -Functionalization:  Add 1.2 equivalents of NHS-Biotin immediately after pH adjustment.
    
    • Reaction: Incubate at RT for 2 hours.

    • Mechanism:[2] At pH 8.5, the

      
      -amine deprotonates and reacts with the second NHS ester.
      
  • Purification: Purify the final dual-labeled construct via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

Application 2: Synthesis of "Clickable" Cationic Scaffolds

Objective: Use L-Dap(OEt) to synthesize a cationic dendron or surface coating that can be post-functionalized via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

In this application, we retain the


-amine's cationic character (for solubility or DNA binding) and convert the 

-amine into an alkyne handle.

Protocol:

  • Dissolution: Dissolve L-Dap(OEt)·2HCl in dry DMF containing 2.5 eq DIPEA.

    • Note: In organic solvent with base, pKa differentiation is less distinct; however, steric hindrance becomes the governing factor. The

      
      -amine is less sterically hindered, but the 
      
      
      
      -amine is more acidic. For strict regioselectivity in organic phase, temperature control is key.
  • Acylation: Add 1.0 eq of Propargyl-NHS ester at 0°C.

    • Observation: In organic solvents, the

      
      -amine often reacts faster due to the "neighboring group effect" of the ester, which can stabilize the transition state, despite the steric bulk.
      
  • Deprotection (Optional): If the ethyl ester is not desired (e.g., for peptide coupling), hydrolyze with LiOH in THF/Water to yield the free acid 3-Amino-L-alanine derivative.

Troubleshooting & Quality Control
IssueProbable CauseCorrective Action
Loss of Regioselectivity pH during Step 1 was > 6.5.Strictly maintain pH 5.5–6.0 using MES buffer. Do not use PBS (poor buffering at pH 5.5).
Low Yield of Step 1 Hydrolysis of NHS ester before reaction.Dissolve NHS esters in anhydrous DMSO immediately before addition. Ensure buffer is not "aged".
Precipitation High concentration of hydrophobic reactants.Add up to 20% (v/v) DMSO or DMF to the aqueous buffer.
Incomplete Step 2 Reaction

-amine re-protonation or hydrolysis.
Ensure pH stays > 8.0 during the second addition. Add excess (1.5 eq) of the second electrophile.
References
  • pKa Properties of Dap

    • Source: "Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors." Journal of Controlled Release.
    • Key Finding: Establishes the lowered pKa of

      
       (~4.[4]2) and 
      
      
      
      (~8.0) amines in Dap esters.[4]
    • (Context verified via search).

  • General Bioconjugation Techniques

    • Source: Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition." Academic Press, 2013.
    • Relevance: Standard protocols for NHS-ester and Click chemistry reactions.
  • Click Chemistry Reagents

    • Source: "Click Chemistry Reagents Overview."[5] Sigma-Aldrich/Merck.

    • Relevance: Selection of Azide/Alkyne handles for Dap modific
  • Dap Synthesis & Derivatives

    • Source: "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid." Organic Letters.
    • Relevance: Background on Dap chemical behavior and protection str

Sources

Method

derivatization of the beta-amino group of L-Dap ethyl ester

This Application Note is designed to guide researchers through the regioselective derivatization of the -amino group of L-2,3-Diaminopropionic acid (L-Dap) ethyl ester. Application Note: Regioselective -Derivatization of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the regioselective derivatization of the


-amino group of L-2,3-Diaminopropionic acid (L-Dap) ethyl ester.

Application Note: Regioselective -Derivatization of L-Dap Ethyl Ester

Introduction & Chemical Strategy

L-2,3-Diaminopropionic acid (L-Dap) is a non-proteinogenic amino acid serving as a critical scaffold in the synthesis of antibiotics (e.g., tuberactinomycins), enzyme inhibitors, and peptidomimetics. The specific challenge in working with L-Dap ethyl ester lies in differentiating its two vicinal amino groups:

  • 
    -Amino Group:  Adjacent to the electron-withdrawing ethyl ester.
    
  • 
    -Amino Group:  The distal, primary amine.
    
The Nucleophilicity Gap

Unlike Lysine or Ornithine, where the amines are separated by a long alkyl chain, the amines in Dap are vicinal. However, the electronic environment created by the C-terminal ethyl ester induces a massive divergence in basicity and nucleophilicity.

Functional GroupApprox. pKa (Ester Form)Electronic StateReactivity Profile

-Amine
~4.2 - 4.5Electron-deficient (Aniline-like)Low Nucleophilicity

-Amine
~8.0 - 8.5Aliphatic primary amineHigh Nucleophilicity

Strategic Insight: The proximity of the ester group significantly lowers the pKa of the


-amine via inductive effects (

), rendering it a poor nucleophile compared to the

-amine. Therefore, direct, controlled acylation can be achieved with high regioselectivity without the need for complex orthogonal protection schemes (like Copper(II) chelation, which typically requires the free acid form).

Experimental Protocols

Protocol A: Direct Regioselective -Acylation

Best for: Rapid derivatization (Acylation, Sulfonylation) of the ester scaffold.

Principle: By maintaining a stoichiometric balance of base and electrophile at low temperatures, the highly nucleophilic


-amine reacts exclusively before the sluggish 

-amine can participate.
Materials
  • Substrate: L-Dap-OEt

    
     2HCl (L-2,3-Diaminopropionic acid ethyl ester dihydrochloride)
    
  • Reagent: Acyl chloride (R-COCl) or NHS-ester (R-CO-NHS)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow
  • Solubilization & Neutralization:

    • Dissolve 1.0 mmol of L-Dap-OEt

      
       2HCl  in 10 mL of anhydrous DCM (or DMF for polar substrates).
      
    • Cool the solution to 0 °C in an ice bath.

    • Add 2.0 equivalents of DIPEA dropwise.

    • Mechanism:[1][2][3][4][5] This neutralizes the dihydrochloride salt. At this stage, the

      
      -amine is largely free (due to low pKa) but non-reactive, while the 
      
      
      
      -amine is free and highly reactive.
  • Controlled Addition:

    • Dissolve 0.95 - 1.0 equivalents of the electrophile (e.g., Acetyl Chloride, Benzoyl Chloride) in 2 mL of solvent.

    • Add this solution dropwise over 30 minutes to the stirring amine mixture at 0 °C.

    • Critical Control: Do not use excess reagent. A slight deficit (0.95 eq) ensures no di-acylation occurs.

  • Reaction & Quench:

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature over 1 hour.

    • Monitor via TLC or LC-MS. The mono-substituted product (

      
      -isomer) should be the dominant peak.
      
    • Quench with 5 mL saturated

      
      .
      
  • Workup:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with Brine. Dry over

      
      .[6]
      
    • Concentrate in vacuo.

  • Purification:

    • If necessary, purify via flash chromatography. The

      
      -functionalized product is typically more polar than the di-functionalized impurity but less polar than the starting material.
      
Protocol B: Reductive Alkylation of the -Amine

Best for: Introducing alkyl groups to form secondary amines.

Principle: Reductive amination proceeds via an imine intermediate. The more nucleophilic


-amine forms the imine preferentially with the aldehyde.
Step-by-Step Workflow
  • Imine Formation:

    • Dissolve L-Dap-OEt

      
       2HCl  (1.0 mmol) in MeOH (10 mL).
      
    • Add DIPEA (2.0 mmol) to neutralize.

    • Add Aldehyde (1.0 mmol) and anhydrous

      
       (to sequester water).
      
    • Stir at Room Temperature for 2 hours.

  • Reduction:

    • Cool to 0 °C.

    • Add

      
        (Sodium cyanoborohydride) (1.5 mmol) or 
      
      
      
      (2.0 mmol).
    • Note:

      
       is milder and often reduces the risk of reducing the ester or over-alkylating.
      
  • Workup:

    • Quench with water. Evaporate MeOH.

    • Extract aqueous residue with DCM.

QC & Validation: Distinguishing Isomers

Validating regioselectivity is critical. The


 and 

isomers have distinct spectral signatures.
Method

-Derivatized (Target)

-Derivatized (Impurity)

-NMR
The

-proton signal (

ppm) remains a sharp triplet/dd (similar to free amine). The

-protons shift downfield significantly upon acylation.
The

-proton signal shifts downfield (

ppm) and often splits into a doublet of doublets due to amide NH coupling.
MS/MS Fragmentation Fragmentation yields a characteristic ethyl ester ion loss without the modification attached to the

-carbon fragment.
Fragmentation often shows the modification attached to the fragment containing the

-carbon and ester.
Ninhydrin Test Positive (Purple/Blue). The free

-amine reacts with ninhydrin.
Negative or faint yellow. The

-amine is blocked.

Visualizing the Mechanism

The following diagram illustrates the kinetic selection based on the pKa/Nucleophilicity gap.

DapDerivatization cluster_legend Mechanism Logic Start L-Dap-OEt . 2HCl (Starting Material) Neutralization Neutralization (2.0 eq DIPEA) Start->Neutralization Intermediate Free Diamine Species alpha-NH2 (pKa ~4.2) beta-NH2 (pKa ~8.0) Neutralization->Intermediate Reaction Electrophile Addition (1.0 eq R-COCl, 0°C) Intermediate->Reaction PathBeta Beta-Attack (Major) High Nucleophilicity Reaction->PathBeta Fast (k_beta >> k_alpha) PathAlpha Alpha-Attack (Minor) Deactivated by Ester Reaction->PathAlpha Slow ProductBeta Beta-Acyl-Dap-OEt (Target) PathBeta->ProductBeta ProductAlpha Alpha-Acyl-Dap-OEt (Impurity) PathAlpha->ProductAlpha Note The alpha-amine is pseudo-protected by the electron-withdrawing ester.

Caption: Kinetic selection pathway exploiting the reduced nucleophilicity of the


-amine in L-Dap ethyl ester.

References

  • pKa Modulation in Dap Derivatives

    • Source: Vertex AI Search / NIH PMC. "Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors."
    • Data: Confirms pKa of -NH2 in Dap ester is ~4.18, while -NH2 is ~7.96.
  • Copper Complexation Strategy (General Context)

    • Source: BOC Sciences.
    • Context: Describes the "Turquoise" method for diamino acids, though noting it typically requires the free acid form for stability.
  • Synthesis of Dap Derivatives

    • Source: Organic Chemistry Portal. "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid."
    • Context: Discusses orthogonal protection routes (Curtius rearrangement)

Sources

Application

Application Notes and Protocols for the Experimental Use of 3-Amino-L-alanine Ethyl Ester Dihydrochloride in Neurochemical Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential neurochemical applications and experimental protocols for 3-Amino-L-alanine ethyl est...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential neurochemical applications and experimental protocols for 3-Amino-L-alanine ethyl ester dihydrochloride. This document offers a theoretical framework and practical methodologies for investigating the neuroactivity of this non-proteinogenic amino acid derivative.

Introduction: Unveiling the Potential of a Non-Proteinogenic Amino Acid Ester

3-Amino-L-alanine, also known as L-α,β-diaminopropionic acid, is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded in the genetic code.[1][2] Such amino acids are of significant interest in neurochemical research due to their potential to interact with and modulate neuronal signaling pathways in novel ways. The ethyl esterification of 3-Amino-L-alanine to form its dihydrochloride salt is anticipated to enhance its lipophilicity, potentially increasing its ability to cross the blood-brain barrier and improving its bioavailability for central nervous system studies.

While direct neurochemical studies on 3-Amino-L-alanine ethyl ester dihydrochloride are not extensively documented in publicly available literature, its structural similarity to known neuroactive compounds provides a strong basis for hypothesizing its mechanism of action and designing experimental investigations. A notable analogue is β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), a potent excitotoxin found in the seeds of Lathyrus sativus.[3][4] β-ODAP is a known agonist of AMPA/kainate glutamate receptors, and its excitotoxic effects are implicated in the neurodegenerative disease neurolathyrism.[3][4] Therefore, it is plausible that 3-Amino-L-alanine and its derivatives may also interact with excitatory amino acid pathways.

These application notes will, therefore, focus on the potential of 3-Amino-L-alanine ethyl ester dihydrochloride as a modulator of glutamatergic neurotransmission, with protocols designed to investigate its activity at AMPA/kainate receptors and its potential for inducing excitotoxicity.

Physicochemical Properties and Handling

PropertyValueSource
CAS Number 150408-87-0[5]
Molecular Formula C₅H₁₄Cl₂N₂O₂Inferred
Appearance Expected to be a white to off-white crystalline solidGeneral knowledge of amino acid hydrochlorides
Solubility Expected to be soluble in water and polar organic solventsGeneral knowledge of amino acid hydrochlorides

Storage and Handling: 3-Amino-L-alanine ethyl ester dihydrochloride should be stored in a cool, dry, and well-ventilated area, protected from moisture. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Proposed Mechanism of Action: An Excitatory Amino Acid Analogue

Based on the known activity of β-ODAP, the proposed primary mechanism of action for 3-Amino-L-alanine ethyl ester dihydrochloride is its interaction with ionotropic glutamate receptors, specifically the AMPA and kainate subtypes. The free amino groups of the parent compound, 3-Amino-L-alanine, may allow it to bind to the agonist site of these receptors, mimicking the action of glutamate. This binding would lead to the opening of the receptor's associated ion channel, resulting in an influx of Na⁺ and Ca²⁺ ions and subsequent neuronal depolarization.

Prolonged or excessive activation of these receptors can lead to excitotoxicity, a process implicated in various neurodegenerative disorders. The potential excitotoxic cascade initiated by 3-Amino-L-alanine ethyl ester dihydrochloride is depicted in the following signaling pathway diagram.

Excitotoxicity Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3-AL-OEt 3-Amino-L-alanine ethyl ester AMPA_R AMPA/Kainate Receptor 3-AL-OEt->AMPA_R Agonist Binding Depolarization Depolarization AMPA_R->Depolarization Na⁺ Influx Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx NMDA_R_Activation NMDA Receptor Activation (Voltage-dependent block removed) Depolarization->NMDA_R_Activation Enzyme_Activation Enzyme Activation (Proteases, Lipases, Nucleases) Ca_Influx->Enzyme_Activation Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction NMDA_R_Activation->Ca_Influx Cell_Death Excitotoxic Cell Death Enzyme_Activation->Cell_Death ROS_Production ROS Production Mito_Dysfunction->ROS_Production ROS_Production->Cell_Death

Caption: Proposed excitotoxic signaling pathway of 3-Amino-L-alanine ethyl ester.

Experimental Protocols

The following protocols are designed to be a starting point for the neurochemical investigation of 3-Amino-L-alanine ethyl ester dihydrochloride. Researchers should optimize these protocols based on their specific experimental systems and objectives.

Protocol 1: Synthesis of 3-Amino-L-alanine Ethyl Ester Dihydrochloride

This protocol describes a general method for the esterification of 3-Amino-L-alanine.

Synthesis Workflow Start 3-Amino-L-alanine (L-α,β-diaminopropionic acid) Step1 Suspend in anhydrous ethanol Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Slowly add thionyl chloride Step2->Step3 Step4 Reflux the reaction mixture Step3->Step4 Step5 Remove solvent under reduced pressure Step4->Step5 Step6 Recrystallize from ethanol/ether Step5->Step6 End 3-Amino-L-alanine ethyl ester dihydrochloride Step6->End

Caption: General workflow for the synthesis of 3-Amino-L-alanine ethyl ester 2HCl.

Materials:

  • 3-Amino-L-alanine hydrochloride

  • Anhydrous ethanol

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 3-Amino-L-alanine hydrochloride in anhydrous ethanol.

  • Cool the suspension to 0°C in an ice bath with continuous stirring.

  • Slowly add thionyl chloride dropwise to the cooled suspension. An excess of thionyl chloride will also serve to form the hydrochloride salts.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting solid, add diethyl ether to induce precipitation/crystallization.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Excitotoxicity Assay in Primary Neuronal Cultures

This protocol aims to determine the neurotoxic potential of 3-Amino-L-alanine ethyl ester dihydrochloride.

Materials:

  • Primary cortical or hippocampal neuronal cultures (e.g., from embryonic rats or mice)

  • Neurobasal medium with B27 supplement

  • 3-Amino-L-alanine ethyl ester dihydrochloride stock solution (in sterile water or culture medium)

  • Positive control: L-glutamate or AMPA

  • Negative control: Vehicle (sterile water or culture medium)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Plate primary neurons in 96-well plates at an appropriate density and allow them to mature for 7-10 days in vitro.

  • Prepare serial dilutions of 3-Amino-L-alanine ethyl ester dihydrochloride in culture medium. A suggested starting concentration range is 1 µM to 1 mM.

  • Carefully remove the old culture medium from the wells and replace it with the medium containing the different concentrations of the test compound, positive control, or negative control.

  • Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • After the incubation period, assess cell viability using an LDH cytotoxicity assay according to the manufacturer's instructions. LDH is a cytosolic enzyme released into the medium upon cell lysis.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cytotoxicity for each concentration relative to the positive control (100% toxicity) and negative control (0% toxicity).

  • Plot the concentration-response curve to determine the EC₅₀ for cytotoxicity.

Protocol 3: Receptor Binding Assay for AMPA/Kainate Receptors

This protocol is designed to investigate the direct interaction of 3-Amino-L-alanine ethyl ester dihydrochloride with AMPA/kainate receptors using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Synaptic membrane preparation from a relevant brain region (e.g., cortex or hippocampus)

  • Radiolabeled ligand for AMPA/kainate receptors (e.g., [³H]AMPA or [³H]kainate)

  • 3-Amino-L-alanine ethyl ester dihydrochloride

  • Unlabeled agonist (e.g., AMPA or kainate) for determining non-specific binding

  • Binding buffer (e.g., Tris-HCl buffer)

  • 96-well filter plates

  • Scintillation fluid and scintillation counter

Procedure:

  • Prepare a series of dilutions of 3-Amino-L-alanine ethyl ester dihydrochloride in the binding buffer.

  • In a 96-well plate, add the synaptic membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its K_d), and the various concentrations of the test compound.

  • For determining non-specific binding, a separate set of wells should contain the membrane preparation, the radiolabeled ligand, and a high concentration of the unlabeled agonist.

  • Incubate the plate at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value. This can then be converted to a K_i value.

Neurochemical Characterization Workflow Start 3-Amino-L-alanine ethyl ester 2HCl InVitro In Vitro Studies Start->InVitro ExVivo Ex Vivo Studies InVitro->ExVivo ReceptorBinding Receptor Binding Assays (AMPA/Kainate) Excitotoxicity Excitotoxicity Assays (Neuronal Cultures) InVivo In Vivo Studies ExVivo->InVivo Electrophysiology Brain Slice Electrophysiology (Synaptic Plasticity) Behavioral Behavioral Studies (e.g., Seizure Models) Microdialysis In Vivo Microdialysis (Neurotransmitter Release)

Caption: A comprehensive workflow for the neurochemical characterization of the compound.

Conclusion and Future Directions

The experimental framework provided in these application notes offers a robust starting point for elucidating the neurochemical properties of 3-Amino-L-alanine ethyl ester dihydrochloride. Based on the principle of chemical similarity to the known excitotoxin β-ODAP, it is hypothesized that this compound will act as a modulator of glutamatergic neurotransmission, primarily through AMPA/kainate receptors. The provided protocols for synthesis, in vitro excitotoxicity, and receptor binding will allow researchers to test this hypothesis directly.

Future studies could expand upon these initial findings by investigating the effects of 3-Amino-L-alanine ethyl ester dihydrochloride on synaptic plasticity using brain slice electrophysiology, and by examining its in vivo effects on behavior and neurotransmitter levels through animal models and microdialysis. A thorough understanding of the structure-activity relationship of 3-Amino-L-alanine derivatives could lead to the development of novel pharmacological tools for studying the glutamatergic system and may even provide insights into the mechanisms of neurodegenerative diseases.

References

  • Cheema, P. S., Padmanaban, G., & Sarma, P. S. (1971). MECHANISM OF ACTION OF β‐N‐OXALYL‐L‐α, β‐DIAMINOPROPIONIC ACID, THE LATHYRUS SATIVUS NEUROTOXIN. Journal of Neurochemistry, 18(11), 2137-2144. [Link]

  • L-β-N-oxalyl-α,β-diaminopropionic acid toxicity in motor neurons. (2025, August 10). ResearchGate. [Link]

  • Central Effects of β- N -Oxalyl-α,β-diaminopropionic Acid and other Lathyrus Factors. SciSpace. [Link]

  • Rao, S. L. N., Sarma, P. S., Mani, K. S., & Rao, T. R. (1967). Chemical synthesis of Nβ-oxalyl-L-α,β-diaminopropionic acid and optical specificity in its neurotoxic action. Biochemistry, 6(9), 2657-2660. [Link]

  • Van Moorhem, M., et al. (2011). Unraveling the mechanism of β-N-oxalyl-α,β-diaminopropionic acid (β-ODAP) induced excitotoxicity and oxidative stress, relevance for neurolathyrism prevention. PubMed. [Link]

  • Graham, T. H., Horning, B. D., & MacMillan, D. W. C. (2011). (S,E)-2-(2,2-dimethylpropylidenamino)-N-methylpropanamide (2). Organic Syntheses Procedure. [Link]

  • tom Dieck, S., et al. (2014). Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity. PMC. [Link]

  • de Souza, A. R., et al. (2008). Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. SciELO. [Link]

  • Non-proteinogenic amino acids – Knowledge and References. Taylor & Francis. [Link]

  • L-Alanine Ethyl Ester Hydrochloride 98.0%. Pure Synth. [Link]

  • Non-proteinogenic amino acids. Wikipedia. [Link]

Sources

Method

role of 3-Amino-L-alanine ethyl ester 2HCl in synthesizing enzyme inhibitors

Application Note: High-Performance Synthesis of Peptidomimetic Enzyme Inhibitors Using 3-Amino-L-alanine Ethyl Ester 2HCl Executive Summary 3-Amino-L-alanine ethyl ester dihydrochloride (also known as L-2,3-Diaminopropio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Synthesis of Peptidomimetic Enzyme Inhibitors Using 3-Amino-L-alanine Ethyl Ester 2HCl

Executive Summary

3-Amino-L-alanine ethyl ester dihydrochloride (also known as L-2,3-Diaminopropionic acid ethyl ester 2HCl or L-Dap(OEt)·2HCl ) is a critical non-canonical amino acid scaffold used in the development of protease inhibitors, particularly for serine proteases (e.g., Thrombin, Factor Xa) and metallo-


-lactamases. Its unique 1,2-diamine structure allows for the synthesis of 2-imidazolidinone  heterocycles—a privileged pharmacophore that imposes conformational constraints on peptide backbones, enhancing metabolic stability and receptor selectivity.

This guide details the handling, neutralization, and application of this hygroscopic salt in synthesizing 2-oxo-imidazolidine-4-carboxylate scaffolds, a core motif in modern enzyme inhibitor design.

Technical Specifications & Handling

The dihydrochloride salt form provides stability but requires careful "free-basing" to restore nucleophilicity without inducing racemization or hydrolysis of the ethyl ester.

PropertySpecification
Chemical Name 3-Amino-L-alanine ethyl ester dihydrochloride
Synonyms L-2,3-Diaminopropionic acid ethyl ester 2HCl; (S)-Ethyl 2,3-diaminopropanoate 2HCl
CAS Number 150408-87-0 (Salt); 1115-59-9 (Parent Ester)
Molecular Weight 205.08 g/mol (Salt); 132.16 g/mol (Free Base)
Solubility Highly soluble in water, MeOH; Sparingly soluble in DCM/THF (until neutralized)
Storage Hygroscopic. Store at +2°C to +8°C under Argon/Nitrogen.[1]

Handling Precaution: The ethyl ester is susceptible to hydrolysis under basic aqueous conditions. All neutralization steps described below utilize non-aqueous organic bases (DIPEA/TEA) to preserve the ester functionality.

Core Application: Synthesis of 2-Imidazolidinone Scaffolds

The most high-value application of this building block is the carbonylative cyclization to form 2-oxo-imidazolidine-4-carboxylic acid ethyl ester. This heterocyclic scaffold mimics the transition state of peptide hydrolysis and is found in numerous bioactive inhibitors.

Mechanism of Action

The 2HCl salt contains two nucleophilic amine centers (


-amine and 

-amine). By reacting with a carbonyl source (CDI or Triphosgene), the molecule undergoes a double nucleophilic attack, closing the 5-membered ring. This locks the side-chain conformation, reducing the entropic penalty of binding to the enzyme active site.
Protocol: Carbonylative Cyclization using CDI

Objective: Synthesize (S)-ethyl 2-oxoimidazolidine-4-carboxylate.

Reagents:

  • 3-Amino-L-alanine ethyl ester 2HCl (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) [0.1 M concentration]

Step-by-Step Methodology:

  • Neutralization (In Situ):

    • Suspend 3-Amino-L-alanine ethyl ester 2HCl in anhydrous DCM under an inert atmosphere (N₂).

    • Cool the suspension to 0°C.

    • Add DIPEA dropwise. The suspension will clear as the free base is liberated and the amine hydrochloride salts dissolve/exchange. Critical: Do not use aqueous base (NaOH/NaHCO₃) to avoid ester hydrolysis.

  • Coupling/Cyclization:

    • Add CDI (1.1 equiv) in a single portion at 0°C.

    • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: Use TLC (10% MeOH in DCM) or LC-MS. The product is less polar than the starting diamine.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1M KHSO₄ (to remove imidazole and unreacted amines) and Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • The cyclic urea is typically stable. Purify via flash column chromatography (SiO₂, EtOAc/Hexane gradient) if necessary.

Self-Validation Check:

  • 1H NMR: Look for the disappearance of the broad NH₃⁺ signals and the appearance of two distinct urea NH protons (often singlets or broad doublets around 5-7 ppm). The ethyl ester signals (quartet ~4.2 ppm, triplet ~1.2 ppm) must remain intact.

Visualization: Synthesis Workflow

The following diagram illustrates the pathway from the raw material to the active inhibitor scaffold, highlighting the critical neutralization step.

G cluster_conditions Reaction Conditions Start 3-Amino-L-alanine ethyl ester 2HCl (Hygroscopic Salt) Neutralization Step 1: Neutralization (DIPEA, Anhydrous DCM) Liberates α,β-diamines Start->Neutralization Dissolution Intermediate Reactive Free Base (Transient) Neutralization->Intermediate - 2 equiv DIPEA·HCl Cyclization Step 2: Cyclization (Reagent: CDI) Formation of Urea Linkage Intermediate->Cyclization + CDI (1.1 eq) Product 2-Oxo-imidazolidine- 4-carboxylate Scaffold (Enzyme Inhibitor Core) Cyclization->Product Ring Closure (- 2 Imidazole)

Caption: Workflow for the conversion of 3-Amino-L-alanine ethyl ester 2HCl into a cyclic urea scaffold. The process relies on anhydrous neutralization to prevent ester hydrolysis.

Advanced Application: Sequential Coupling for Peptidomimetics

For researchers designing linear inhibitors (e.g., urea-linked peptide chains), the differential reactivity of the


- and 

-amines can be exploited, though it is challenging without pre-protection.
  • Strategy: The

    
    -amine (primary, unhindered) is generally more nucleophilic than the 
    
    
    
    -amine (sterically hindered by the ester).
  • Protocol Modification: To selectively derivatize the

    
    -amine:
    
    • Perform the reaction at -78°C .

    • Add the electrophile (e.g., Isocyanate or Acid Chloride) dropwise (0.9 equiv) to the neutralized diamine.

    • This yields the

      
      -functionalized product, leaving the 
      
      
      
      -amine free for further peptide coupling.

References

  • Chem-Impex International. "L-2,3-Diaminopropionic acid hydrochloride: Applications in Pharmaceutical Development." Chem-Impex Product Guide. Accessed October 2025.

  • Organic Chemistry Portal. "Synthesis of Imidazolidinones and Related Compounds." Organic Chemistry Portal Abstracts.

  • National Institutes of Health (NIH). "L-2,3-Diaminopropionic acid as a precursor for siderophores and antibiotics."[2] PubMed Central.

  • MDPI. "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones." Molecules, 2019.[3]

  • Tokyo Chemical Industry (TCI). "Condensation of Amino Acids Using CDI: Practical Protocol."[4] TCI Practical Examples.

Sources

Application

incorporation of 3-Amino-L-alanine ethyl ester for branched peptide synthesis

This Application Note and Protocol Guide details the strategic incorporation of 3-Amino-L-alanine ethyl ester (also known as L-2,3-diaminopropionic acid ethyl ester or H-Dap-OEt ) in the synthesis of branched peptides an...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic incorporation of 3-Amino-L-alanine ethyl ester (also known as L-2,3-diaminopropionic acid ethyl ester or H-Dap-OEt ) in the synthesis of branched peptides and peptide dendrimers.

Application Note: 3-Amino-L-alanine Ethyl Ester in Branched Peptide Architectures

1. Introduction & Strategic Rationale

In the landscape of non-canonical amino acids, 3-Amino-L-alanine (Dap) represents a critical tool for topological engineering. Unlike Lysine or Ornithine, Dap possesses a shorter side chain (


), which brings the 

-amino group into close proximity with the peptide backbone.[1]

The ethyl ester derivative (H-Dap-OEt) is specifically valued as a C-terminal branching core for solution-phase synthesis and convergent fragment condensation. Its primary applications include:

  • C-Terminal Branching Roots: Serving as the "seed" residue where two distinct peptide chains diverge immediately from the C-terminus.

  • Dendrimer Cores: Acting as the focal point for

    
     branching in peptide dendrimer synthesis (e.g., MAPs - Multiple Antigenic Peptides).
    
  • Precursors for Chemoselective Ligation: The ethyl ester is a stable precursor that can be converted into a hydrazide for Native Chemical Ligation (NCL) or into a thioester surrogate.

2. The Orthogonal Protection Strategy

Success with H-Dap-OEt relies entirely on orthogonal protection of its two amino groups. To synthesize a branched peptide, the


-amine and 

-amine must be manipulable independently.

Recommended Protection Scheme (Solution Phase):

  • C-Terminus: Ethyl Ester (OEt) — Stable to acid/base; removed by saponification or hydrazinolysis.

  • 
    -Amine:  Boc (tert-butyloxycarbonyl) — Acid labile (TFA).[1]
    
  • 
    -Amine:  Fmoc (9-fluorenylmethoxycarbonyl) — Base labile (Piperidine/DEA).[1]
    

Alternative (Alloc Strategy):

  • 
    -Amine:  Alloc (Allyloxycarbonyl) — Removed by Pd(PPh
    
    
    
    )
    
    
    (Orthogonal to both Boc and Fmoc).[1]
3. Visualizing the Branching Logic

The following diagram illustrates the workflow for using Dap-OEt as a branching core.

DapBranching Start Starting Material: Boc-Dap(Fmoc)-OEt AlphaPath Path A: Alpha-Extension (Main Chain Growth) Start->AlphaPath Selectivity Choice BetaPath Path B: Beta-Extension (Side Chain Branching) Start->BetaPath Step1A 1. Remove Boc (TFA) 2. Couple AA-1 (Main Chain) AlphaPath->Step1A Step1B 1. Remove Fmoc (Diethylamine) 2. Couple AA-2 (Branch) BetaPath->Step1B Intermediate Branched Intermediate (Protected) Step1A->Intermediate Iterative Coupling Step1B->Intermediate Iterative Coupling FinalStep C-Terminal Modification (Saponification or Hydrazinolysis) Intermediate->FinalStep

Caption: Logical flow for bidirectional peptide growth from a central Dap-OEt core.

PART 2: EXPERIMENTAL PROTOCOLS

Protocol 1: Synthesis of a Branched Dipeptide Core (Solution Phase)

Objective: To synthesize a branched core where the


-amine is coupled to Alanine and the 

-amine is coupled to Leucine, using H-Dap(Fmoc)-OEt as the starting scaffold.
Reagents Required[2][3][4][5][6][7][8]
  • Scaffold: Boc-Dap(Fmoc)-OEt (commercially available or synthesized from Boc-Dap(Fmoc)-OH).

  • Coupling Agents: EDC·HCl, HOBt (or HATU for difficult couplings).[1]

  • Bases: DIPEA (N,N-Diisopropylethylamine), Diethylamine (for Fmoc removal).[1]

  • Acids: TFA (Trifluoroacetic acid).[3]

  • Solvents: DCM (Dichloromethane), DMF (Dimethylformamide).[1]

Step-by-Step Methodology
Phase A:

-Amine Extension (The "Main" Chain)
  • Boc Deprotection:

    • Dissolve Boc-Dap(Fmoc)-OEt (1.0 eq) in DCM/TFA (1:1 v/v).

    • Stir at room temperature for 30 minutes. Monitor by TLC (disappearance of starting material).

    • Evaporate volatiles under reduced pressure. Co-evaporate with toluene (

      
      ) to remove residual TFA.
      
    • Result:TFA·H-Dap(Fmoc)-OEt .

  • Coupling AA-1 (e.g., Boc-Ala-OH):

    • Dissolve Boc-Ala-OH (1.1 eq) and HOBt (1.1 eq) in DMF.

    • Add EDC[1][4]·HCl (1.1 eq) and stir for 10 min to activate.

    • Add the TFA·H-Dap(Fmoc)-OEt salt from Step 1.

    • Add DIPEA (3.0 eq) dropwise to adjust pH to ~8.

    • Stir for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with 5% KHSO

      
      , sat. NaHCO
      
      
      
      , and brine.[1] Dry over Na
      
      
      SO
      
      
      .
    • Result:Boc-Ala-Dap(Fmoc)-OEt .

Phase B:

-Amine Extension (The "Branch")
  • Fmoc Deprotection:

    • Dissolve Boc-Ala-Dap(Fmoc)-OEt in DCM.

    • Add Diethylamine (DEA) to a final concentration of 20% v/v. (Note: DEA is preferred over piperidine in solution phase to avoid forming difficult-to-remove piperidyl-fulvene adducts).

    • Stir for 2 hours. Evaporate to dryness.

    • Result:Boc-Ala-Dap(NH

      
      )-OEt .
      
  • Coupling AA-2 (e.g., Boc-Leu-OH):

    • Dissolve Boc-Leu-OH (1.1 eq) and HATU (1.1 eq) in DMF.

    • Add DIPEA (2.0 eq) to activate.

    • Add Boc-Ala-Dap(NH

      
      )-OEt .
      
    • Stir for 2–4 hours.

    • Workup: Standard extraction as above.

    • Result:Branched Peptide Construct .

Protocol 2: Conversion to Peptide Hydrazide (Ligation Ready)

Context: The ethyl ester is a "masked" hydrazide. This protocol converts the branched Dap-OEt core into a hydrazide, enabling it to be ligated to another peptide thioester via Native Chemical Ligation (NCL) or oxidized to an azide.

  • Hydrazinolysis:

    • Dissolve the fully protected branched peptide (e.g., Boc-Ala-Dap(Boc-Leu)-OEt ) in MeOH or EtOH.

    • Add Hydrazine Hydrate (NH

      
      NH
      
      
      
      [1]·H
      
      
      O) (10–20 eq).
    • Stir at room temperature for 12–24 hours.

    • Note: Ensure side-chain protecting groups (like tBu/Boc) are stable to hydrazine. Fmoc groups will be removed; therefore, this step is usually performed after Fmoc groups have been replaced or if the N-termini are Boc-protected.

  • Isolation:

    • Evaporate solvent and excess hydrazine.

    • Precipitate the peptide hydrazide using cold diethyl ether.[9]

    • Result:Boc-Ala-Dap(Boc-Leu)-NHNH

      
       .
      
4. Data Summary: 3-Amino-L-alanine Ethyl Ester Properties[1]
PropertySpecificationRelevance to Synthesis
CAS Number 1115-59-9 (HCl salt)Verification of starting material.
Formula C

H

N

O

Core mass (free base) = 132.16 Da.
Solubility Water, Methanol, DMSOCompatible with standard coupling solvents.[1]
pKa (

-NH

)
~7.8Lower pKa; typically coupled first or protected.
pKa (

-NH

)
~9.5More basic; higher nucleophilicity if competitive.
Stability Stable as HCl saltStore desiccated at -20°C to prevent hydrolysis.
5. Troubleshooting & Critical Considerations
  • Racemization: The C-terminal ethyl ester carries a risk of racemization during coupling if the carboxyl activation is too aggressive. Use HOBt/EDC or DIC/Oxyma rather than HATU/base for the initial coupling to the Dap-OEt if possible.

  • Diketopiperazine (DKP) Formation: When removing the Fmoc group from the

    
    -amine of a dipeptide-ester, DKP formation is a major risk.[10]
    
    • Mitigation: Use bulky protecting groups (Trityl) or perform the coupling of the next amino acid immediately and at low temperature (0°C).

  • Solubility: Branched peptides often exhibit significantly different solubility profiles than linear analogs. If the intermediate precipitates in DCM, switch to DMF or NMP.

References
  • Orthogonal Protection Strategies: Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. J. Am. Chem. Soc.Link[1]

  • Dap in Peptide Synthesis: Gong, Y., et al. (2019).[1] Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology. Link

  • Dendrimer Synthesis: Tomalia, D. A., et al. (1985).[1] A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal. Link[1]

  • Hydrazide Ligation: Fang, G. M., et al. (2011).[1] Protein Chemical Synthesis by Ligation of Peptide Hydrazides. Angewandte Chemie. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Amino-L-alanine ethyl ester 2HCl Solubility

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter sudden workflow halts due to reagent solu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter sudden workflow halts due to reagent solubility issues.

One of the most common culprits in peptide and medicinal chemistry is 3-Amino-L-alanine ethyl ester dihydrochloride (also known as L-2,3-diaminopropionic acid ethyl ester 2HCl). This guide provides a deep-dive into the causality of its physical properties, field-tested troubleshooting FAQs, and self-validating experimental protocols to get your synthesis back on track.

Diagnostic Overview: The Causality of Insolubility

To solve a solubility issue, we must first understand the molecular environment. 3-Amino-L-alanine ethyl ester 2HCl contains an ethyl ester and two protonated primary amines (


 and 

positions).

Because it exists as a dihydrochloride salt, the molecule forms a highly ordered, ionic crystal lattice. The lattice energy of this salt heavily outweighs the solvation energy provided by low-dielectric organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) . Consequently, the salt remains a stubborn, cloudy suspension in your reaction flask until the amines are chemically liberated (free-based) into their neutral, lipophilic state.

Solvent Compatibility Matrix

Use this validated data to select the appropriate solvent system for your specific workflow.

SolventRelative PolaritySolubility (2HCl Salt Form)Solubility (Free Base Form)Recommended Application
Water 1.000Highly SolubleHighly SolubleAqueous reactions, stock solutions
Methanol (MeOH) 0.762Moderately SolubleHighly SolubleCo-solvent, polar reactions
Dimethylformamide (DMF) 0.386Sparingly SolubleHighly SolublePeptide coupling (in situ free-basing)
Dichloromethane (DCM) 0.309Insoluble Highly SolubleAmide synthesis (in situ free-basing)
Tetrahydrofuran (THF) 0.207Insoluble Moderately SolubleSpecialized couplings
Ethyl Acetate (EtOAc) 0.228Insoluble Moderately SolubleBiphasic extraction (requires salting out)

Mechanistic & Logical Workflows

Mechanism Salt Dihydrochloride Salt (Ionic Lattice) Base Add 2.2-2.5 eq DIPEA (Proton Scavenger) Salt->Base Neutralization FreeBase Free Diamine Ester (Lipophilic) Base->FreeBase Solvent DCM / DMF (Organic Phase) FreeBase->Solvent Solvation Result Homogeneous Solution (Ready to React) Solvent->Result

Mechanistic pathway of neutralizing the dihydrochloride salt to achieve organic solubility.

Workflow A 3-Amino-L-alanine ethyl ester 2HCl Solubility Issue B Isolate the free base? A->B C In Situ Neutralization (Preferred Method) B->C No D Free Base Isolation (Requires Salting Out) B->D Yes E Suspend in DCM/DMF Add 2.2-2.5 eq DIPEA C->E G Dissolve in water Neutralize to pH 7.5-8.0 D->G F Proceed to Coupling (e.g., EDC/HATU) E->F H Saturate with NaCl Extract with EtOAc G->H

Decision tree for handling 3-Amino-L-alanine ethyl ester 2HCl solubility in organic synthesis.

Field-Tested FAQs

Q1: Why does my reaction mixture remain a cloudy suspension when I add the compound to DCM? A: You are observing the physical clash between an ionic solid and a non-polar solvent. The suspension will only clear once you add an organic base (like DIPEA or Triethylamine) to neutralize the HCl. This breaks the ionic lattice and generates the lipophilic free amine, which rapidly solvates into the DCM .

Q2: How much base do I need for in situ neutralization? A: Because this is a dihydrochloride salt of a diamine, you must add a minimum of 2.0 equivalents of a tertiary amine just to liberate the free base. For typical peptide coupling reactions, 2.2 to 2.5 equivalents are strictly recommended to ensure the reaction environment remains sufficiently basic to drive the coupling forward.

Q3: I attempted to extract the free base using aqueous NaOH and Ethyl Acetate, but my yield was less than 10%. What went wrong? A: Two compounding errors typically cause this. First, strong bases like NaOH can rapidly hydrolyze the ethyl ester back to the carboxylic acid at pH > 10. Second, the free diamine is highly hydrophilic; its partition coefficient heavily favors the aqueous layer. You must maintain the pH between 7.0–8.0 using a milder base and saturate the aqueous layer with NaCl (salting out) to force the free base into the organic phase .

Validated Experimental Protocols

Protocol A: In Situ Neutralization for Amide/Peptide Coupling (Recommended)

Use this protocol when the presence of tertiary amine hydrochloride salts (e.g., DIPEA·HCl) will not interfere with your downstream coupling reagents (like HATU, EDC, or PyBOP).

  • Suspension: Weigh 1.0 equivalent of 3-Amino-L-alanine ethyl ester 2HCl and suspend it in anhydrous DCM or DMF (approx. 0.1 M to 0.2 M concentration) under an inert atmosphere (N₂ or Argon).

  • Neutralization: Dropwise, add 2.2 to 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) while stirring at room temperature.

  • Validation Checkpoint: Observe the flask. Within 5–10 minutes, the opaque white suspension should clarify into a homogeneous, clear, or slightly hazy solution. This visual cue self-validates that the lipophilic free base has been successfully generated and solvated.

  • Coupling: Immediately add your carboxylic acid partner (1.0 eq) followed by your chosen coupling reagent. Proceed with your standard reaction workflow.

Protocol B: Biphasic Isolation of the Free Base (Advanced)

Use this protocol only if your reaction is strictly sensitive to the presence of external hydrochloride salts. This requires careful manipulation of the partition coefficient.

  • Aqueous Dissolution: Dissolve 1.0 equivalent of the 2HCl salt in a minimal volume of deionized water. Cool the flask to 0°C in an ice bath to minimize ester hydrolysis.

  • Controlled Basification: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) dropwise while stirring.

  • Validation Checkpoint: Drop 10 µL of the aqueous layer onto pH paper. It must read between 7.5 and 8.0 . If pH > 8.5, you risk destroying the ester; if pH < 7.0, the amines remain protonated and unextractable .

  • Salting Out: Add solid Sodium Chloride (NaCl) to the aqueous layer until no more dissolves (complete saturation). This drastically increases the ionic strength of the water, forcing the organic diamine out of the aqueous phase.

  • Extraction: Extract the aqueous layer 4 to 5 times with equal volumes of Ethyl Acetate (EtOAc) or a 3:1 mixture of DCM/Isopropanol.

  • Isolation: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at < 30°C to yield the free base as a viscous oil. Note: Use the isolated free base immediately, as free amino esters are prone to spontaneous diketopiperazine formation (self-condensation) upon storage.

References

  • SciELO. Synthesis and pharmacological evaluation of mutual prodrugs of flurbiprofen with amino acids. Scientific Electronic Library Online. [Link]

  • ResearchGate. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate Scientific Network. [Link]

  • Google Patents.Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof (US5374765A).
Optimization

Technical Support Center: L-Dap Ethyl Ester Coupling Diagnostics

Welcome to the advanced troubleshooting center for optimizing amide bond formation with L-2,3-diaminopropionic acid (L-Dap) ethyl ester. Because L-Dap possesses two primary amines in close proximity to an ester moiety, i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for optimizing amide bond formation with L-2,3-diaminopropionic acid (L-Dap) ethyl ester. Because L-Dap possesses two primary amines in close proximity to an ester moiety, it is notorious for side reactions such as epimerization, lactamization, and poor regioselectivity. This guide is engineered for drug development professionals and synthesists requiring high-fidelity, scalable coupling protocols.

Mechanistic Overview & Decision Tree

Before troubleshooting specific failures, it is critical to map the chemical environment of L-Dap. The differing


 values and steric profiles of the 

- and

-amines dictate the entire synthetic strategy.

G Start L-Dap Ethyl Ester Protect Orthogonal Protection (e.g., Boc/Cbz) Start->Protect Alpha Target α-Amine (pKa ~4.2-6.4) Protect->Alpha Deprotect α Beta Target β-Amine (pKa ~7.8-8.3) Protect->Beta Deprotect β Activate Activation Strategy (DIC/Oxyma or HATU/Collidine) Alpha->Activate Beta->Activate Temp Thermal & Conc. Control (Prevent Cyclization) Activate->Temp Product Optimized Amide Product Temp->Product

Workflow for regioselective coupling of L-Dap ethyl ester using orthogonal protection.

Troubleshooting Guide & FAQs

Q: Why am I obtaining a complex mixture of


- and 

-coupled products when reacting L-Dap ethyl ester?
Causality & Mechanistic Insight: L-Dap presents a unique regioselectivity challenge due to the distinct electronic and steric environments of its two primary amines. The

-amino group has a significantly depressed

(approximately 4.18–6.42 in esterified or peptide forms) driven by the strong electron-withdrawing effect of the adjacent ethyl ester[1]. Conversely, the

-amino group is more basic (

~7.8–8.3) and less sterically hindered[1]. Attempting a direct coupling without masking one of these amines forces the coupling reagent to indiscriminately navigate competing factors: the superior steric accessibility of the

-amine versus the differing nucleophilicity profiles at varying pH levels. Resolution: Implementing an orthogonal protection strategy is mandatory. A field-proven approach is the utilization of

-Boc-

-Cbz-L-Dap derivatives[2]. By selectively deprotecting one amine (e.g., acidolysis of Boc with TFA to liberate the

-amine, or catalytic hydrogenolysis of Cbz to free the

-amine), you establish absolute regiocontrol prior to the coupling event[2].

Q: During the activation of my carboxylic acid partner with HATU and DIPEA, I observe significant epimerization (racemization). How can I suppress this? Causality & Mechanistic Insight: Epimerization at the


-carbon frequently occurs when the activated carboxylic acid forms an intermediate azlactone (oxazolone) in the presence of a strong, unhindered base like N,N-Diisopropylethylamine (DIPEA)[3]. The base abstracts the acidic 

-proton of the activated species, generating a planar enolate that reprotonates non-stereoselectively[3]. This pathway is exacerbated when coupling to the sterically hindered

-amine of L-Dap, as the reduced rate of the desired amide bond formation provides the azlactone intermediate ample time to form and epimerize. Resolution:
  • Base Substitution: Replace DIPEA with a weaker, sterically hindered base such as 2,4,6-trimethylpyridine (collidine) or N-methylmorpholine (NMM) to minimize

    
    -proton abstraction.
    
  • Reagent Optimization: Transition from uronium/aminium salts (HATU) to a carbodiimide/additive system like DIC/Oxyma Pure. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a superior nucleophile that rapidly consumes the activated ester before azlactone formation can occur, effectively suppressing epimerization while maintaining high coupling yields.

Q: My LC-MS analysis indicates a mass corresponding to the loss of ethanol (-46 Da) and the formation of a cyclic byproduct. What is driving this? Causality & Mechanistic Insight: L-Dap ethyl ester derivatives are highly susceptible to intramolecular cyclization[3]. When the


-amine is coupled to an incoming amino acid, the resulting intermediate can undergo a nucleophilic attack by the free 

-amine (or vice versa) onto the ethyl ester or the activated carboxylate. This proximity-driven reaction rapidly forms a 5-membered lactam or a 6-membered diketopiperazine (DKP)[4]. This side reaction outcompetes intermolecular coupling under conditions of high concentration, prolonged reaction times, or excessive basicity. Resolution:
  • Kinetic Control via Concentration: Execute the coupling reaction at high dilution (0.05 M to 0.1 M) to thermodynamically favor intermolecular amide bond formation over intramolecular cyclization.

  • Thermal Regulation: Maintain the reaction at 0°C during the critical addition phase, retarding the rate of cyclization.

  • Order of Addition: Pre-activate the carboxylic acid partner for 3-5 minutes before introducing the L-Dap ethyl ester, ensuring the amine immediately encounters the active ester rather than unactivated precursors.

Quantitative Data: Coupling Condition Optimization

The following table summarizes the empirical outcomes of targeting the


-amine of an orthogonally protected L-Dap ethyl ester under various coupling conditions.
Coupling SystemBaseSolventConcentrationYield (%)Epimerization (%)Dominant Side Reaction
EDC / HOBtDIPEADMF0.5 M60 - 65< 5DKP / Lactamization
HATUDIPEADMF0.2 M85 - 8812 - 15Azlactone-driven epimerization
HATUCollidineDMF0.2 M90 - 92< 2Minor cyclization
DIC / Oxyma NMM DCM/DMF 0.1 M > 95 < 1 None significant

Validated Experimental Protocol

Optimized Protocol for Regioselective Amide Coupling (DIC/Oxyma Method)

Note: This protocol is engineered as a self-validating system. The built-in pre-activation step kinetically outcompetes intramolecular cyclization, while the specific aqueous workup sequence chemically validates the removal of all coupling byproducts.

  • Reagent Preparation: Dissolve the carboxylic acid partner (1.1 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF to achieve a final reaction concentration of 0.1 M. Causality: Operating at high dilution thermodynamically prevents proximity-driven DKP and lactam formation.

  • Thermal Pre-activation: Cool the reaction vessel to 0°C using an ice bath. Add N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq) dropwise. Stir for exactly 5 minutes at 0°C. Causality: This generates the highly reactive active Oxyma ester before the L-Dap amine is introduced, preventing base-catalyzed side reactions and stalling.

  • Amine Introduction: Dissolve the mono-protected L-Dap ethyl ester (e.g.,

    
    -Cbz-L-Dap ethyl ester) (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the pre-activated mixture at 0°C.
    
  • pH Adjustment (Conditional): If the L-Dap derivative is utilized as a hydrochloride salt, add N-methylmorpholine (NMM, 1.0 eq) dropwise. Causality: NMM is basic enough to free the amine but sterically hindered enough to avoid abstracting the

    
    -proton, thereby preventing epimerization.
    
  • Reaction Monitoring: Stir at 0°C for 30 minutes, then allow the system to gradually warm to ambient temperature. Validate reaction progress via LC-MS or TLC (Ninhydrin stain) until the L-Dap starting material is fully consumed (typically 2-4 hours).

  • Self-Validating Workup:

    • Quench the reaction with deionized water and extract with Ethyl Acetate.

    • Wash 1: 5%

      
       (aq) – Validates the removal of unreacted L-Dap and NMM.
      
    • Wash 2: Saturated

      
       (aq) – Validates the removal of unreacted carboxylic acid and the acidic Oxyma byproduct.
      
    • Wash 3: Brine – Removes residual aqueous salts and strips residual DMF.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo to yield the highly pure coupled product.
      

References

  • Source: PMC (nih.gov)
  • Source: Organic Letters (organic-chemistry.org)
  • Title: Design, Synthesis, and Utility of Defined Molecular Scaffolds Source: MDPI URL
  • Title: SYNTHESIS NOTES Source: Aapptec Peptides URL

Sources

Troubleshooting

preventing side reactions with 3-Amino-L-alanine ethyl ester in peptide synthesis

Case ID: DAP-OEt-Optimization Subject: Troubleshooting Side Reactions & Optimization of 3-Amino-L-alanine Ethyl Ester (L-Dap) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: DAP-OEt-Optimization Subject: Troubleshooting Side Reactions & Optimization of 3-Amino-L-alanine Ethyl Ester (L-Dap) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are working with 3-Amino-L-alanine ethyl ester , chemically known as L-2,3-Diaminopropionic acid ethyl ester (L-Dap-OEt) . While this residue is invaluable for creating turn mimetics and functionalized scaffolds, it acts as a "chemical landmine" in peptide synthesis due to three distinct reactivity profiles:

  • Rapid Diketopiperazine (DKP) Formation: The ethyl ester is a highly reactive leaving group, making the molecule prone to varying degrees of cyclization.

  • 
    -Elimination:  The 
    
    
    
    -amino group promotes base-catalyzed elimination, converting the residue into dehydroalanine.
  • Regioselectivity Issues: Without strict orthogonal protection, acyl migration and branched peptides occur.

This guide provides the protocols required to neutralize these risks.

Module 1: The "Ethyl Ester Trap" (DKP Formation)

Issue: You observe a mass loss of [M - 46 Da] (loss of EtOH) or low yields during the deprotection of the second amino acid.

Mechanism: When 3-Amino-L-alanine ethyl ester is at the C-terminus, deprotecting the N-terminus of the penultimate residue creates a free amine. This amine attacks the C-terminal ethyl ester carbonyl, ejecting ethanol and forming a stable 6-membered Diketopiperazine (DKP) ring. This reaction is orders of magnitude faster for Dap derivatives than for standard amino acids due to favorable ring conformational constraints.

Graphviz Diagram: DKP Formation Pathway

DKP_Mechanism SM Dipeptide-Dap-OEt (N-Terminus Protected) Deprotection Fmoc Removal (20% Piperidine) SM->Deprotection Intermediate Free Amine Intermediate (Nucleophilic Attack) Deprotection->Intermediate DKP Diketopiperazine (DKP) [FAILURE - Cyclized] Intermediate->DKP Slow Coupling / High Base Product Tripeptide [SUCCESS] Intermediate->Product Rapid Coupling / Bulky PG

Caption: The kinetic competition between successful chain elongation (Green) and fatal DKP cyclization (Red).

Troubleshooting & Prevention
VariableRecommendationRationale
Resin/Support N/A (Solution Phase) Since you are using the ethyl ester, you are likely in solution or modifying the C-term. If on SPPS, use 2-Chlorotrityl Chloride (2-CTC) resin instead of ethyl esters to prevent this entirely.
N-Protection Trityl (Trt) or Alloc If synthesizing a dipeptide segment, protect the N-terminus of the second residue with Trityl.[1] Trt is removed with dilute acid (1% TFA), avoiding the basic conditions that trigger DKP.[2]
Coupling Speed In-Situ Neutralization If using Fmoc chemistry, do not pre-deprotect and wash. Use a "simultaneous deprotection-coupling" approach or extremely fast coupling reagents (HATU/HOAt) immediately after base exposure.
Steric Bulk N-Methylation If the design permits, N-methylation of the Dap backbone hinders the conformational rotation required for ring closure.

Module 2: Preventing -Elimination (Dehydroalanine)

Issue: You observe a peak at [M - 17 Da] or [M - 18 Da] (loss of NH3/NH2).

Root Cause: The proton on the


-carbon of Dap is highly acidic. Strong bases (like Piperidine used in Fmoc removal) can trigger an E2 elimination reaction, expelling the 

-amino group (or

-protecting group) to form a double bond (Dehydroalanine).

Protocol Adjustment:

  • Avoid Standard Piperidine: 20% Piperidine is too harsh.

  • Use "Soft" Bases: Switch to 0.1 M HOBt in 25% Piperidine/DMF or 5% Piperazine/DBU (1:2) . The acidity of HOBt buffers the reaction, suppressing proton abstraction from the

    
    -carbon while still removing the Fmoc group.
    
  • Limit Exposure: Reduce deprotection times to 2 x 3 minutes rather than the standard 2 x 10 minutes.

Module 3: Orthogonality & Regioselectivity

Issue: Acyl migration (peptide chain jumping from


-amine to 

-amine) or mixed coupling products.

The Golden Rule: You must use Orthogonal Protection that matches your synthesis strategy. You cannot rely on kinetic control to distinguish the two amines.

Selection Guide: Protecting Group Strategy
Strategy

-Amine PG

-Amine PG
C-TerminusApplication
Standard SPPS Fmoc Boc Ethyl EsterBest for standard linear synthesis.

-Boc is stable to Fmoc removal conditions.
Branching/Cyclization Fmoc Alloc Ethyl EsterAllows selective exposure of the

-amine (using Pd(PPh3)4) for side-chain branching without affecting the main chain.
Acid Sensitive Fmoc Mtt / Mmt Ethyl EsterMtt can be removed with 1% TFA/DCM, leaving the ethyl ester and Fmoc intact.
Graphviz Diagram: Orthogonal Workflow

Orthogonality Start H-Dap(Alloc)-OEt Step1 Coupling (Main Chain) Fmoc-AA-OH + HATU Start->Step1 u03b1-amine reaction Branch Selective Side-Chain Deprotection Pd(PPh3)4 / PhSiH3 Step1->Branch Alloc removal Step2 Side-Chain Functionalization (Dye/Drug Conjugation) Branch->Step2 u03b2-amine reaction

Caption: Workflow for selective functionalization using Alloc protection on the


-amine.

Standard Operating Procedure (SOP): Coupling to Dap-OEt

Objective: Couple an amino acid to H-Dap(Boc)-OEt without racemization or DKP formation.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime). Note: Oxyma is superior to HOBt for suppressing racemization in Dap derivatives.

  • Solvent: DMF (Dimethylformamide) or NMP.

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine). Avoid DIPEA/TEA to reduce base-catalyzed racemization.

Protocol:

  • Pre-Activation (Crucial):

    • Dissolve the incoming amino acid (1.2 eq) and Oxyma Pure (1.2 eq) in minimal DMF.

    • Add DIC (1.2 eq) and stir for 2 minutes at 0°C. Pre-activation ensures the active ester is formed before it encounters the sensitive Dap amine.

  • Coupling:

    • Add the pre-activated mixture to the H-Dap(Boc)-OEt solution.

    • Add TMP (Collidine) (1.0 eq) only if the Dap salt form (e.g., HCl salt) is used. If free base, omit base entirely.

    • Allow to react for 45–60 minutes. Do not extend overnight.

  • Monitoring:

    • Check via LC-MS. Look for the product peak.

    • QC Check: If you see a peak at [M + 1 Da] relative to expected mass, check for hydrolysis of the ethyl ester. If [M - 46], check for DKP.

  • Workup:

    • Wash with mild acid (0.1 M KHSO4) to remove Collidine. Avoid strong acid washes which might hydrolyze the Boc group.

Frequently Asked Questions (FAQ)

Q: Can I use H-Dap(Fmoc)-OEt and remove the Fmoc to couple? A: Proceed with extreme caution. Once you remove the Fmoc, the free


-amine is positioned perfectly to attack the ethyl ester (DKP formation). If you must do this, use the "Acidic Workup"  method: Remove Fmoc, immediately acidify to form the salt, and then couple using a rapid excess of active ester with slow addition of base.

Q: Why is my optical rotation off after synthesis? A: Dap derivatives are highly prone to racemization (conversion of L to D isomer) due to the electron-withdrawing effect of the


-amine protecting group. Always use Oxyma/DIC  at 0°C–Room Temp. Avoid phosphonium salts (PyBOP/HATU) with strong bases (DIPEA) unless absolutely necessary for difficult couplings.

Q: I need to remove the ethyl ester at the end. How do I do it without damaging the peptide? A: Standard saponification (LiOH/MeOH/Water) often leads to racemization.

  • Better Alternative: Use an enzyme (Pig Liver Esterase - PLE) for mild, enantioselective hydrolysis at pH 7-8.

  • Chemical Alternative: Use Trimethyltin hydroxide (Me3SnOH) in dichloroethane at 60°C for a neutral, non-racemizing cleavage (requires toxic waste handling).

References

  • Orthogonal Protection Strategies: Englund, E. A., Gopi, H. N., & Appella, D. H. (2004).[3][4] An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.[3][4][5][6][7] Organic Letters, 6(2), 213–215.[3][4] Link

  • DKP Prevention: Gairi, M., et al. (1995). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure.[1] Tetrahedron Letters, 36, 195-198. Link

  • Racemization Control: Steinauer, R., et al. (1989). Racemization of amino acid derivatives during peptide synthesis. Bachem Technical Guides. Link

  • Side Reactions Overview: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Optimization

Technical Support Center: Purification of Peptides Containing 2,3-Diaminopropionic Acid Ethyl Ester

Welcome to the technical support center for the purification of peptides incorporating 2,3-diaminopropionic acid ethyl ester (Dap(OEt)). This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of peptides incorporating 2,3-diaminopropionic acid ethyl ester (Dap(OEt)). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying these unique peptides. The incorporation of non-canonical amino acids like Dap(OEt) introduces specific challenges that require a nuanced approach to achieve high purity and yield. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the purification process.

I. Understanding the Core Challenges

The purification of peptides containing Dap(OEt) presents a unique set of hurdles primarily due to the presence of the additional primary amine on the side chain and the ethyl ester modification. These features can lead to a range of complications during and after solid-phase peptide synthesis (SPPS), impacting the final purity of the target peptide.

Key Physicochemical Properties of Dap(OEt) Peptides:
  • Increased Polarity: The free amino group on the Dap side chain can increase the overall polarity of the peptide, potentially altering its chromatographic behavior.

  • Side Reactions: The nucleophilic nature of the β-amino group can lead to undesired side reactions during synthesis and cleavage, such as branching or cyclization.[1][2]

  • Protecting Group Strategy: The choice of protecting groups for both the α- and β-amino groups of Dap is critical to prevent side reactions and ensure successful synthesis.[3][4][5] Orthogonal protection strategies are essential for selective deprotection and modification.[3][4][5][6][]

  • pH Sensitivity: The protonation state of the Dap side chain is pH-dependent, which can influence the peptide's conformation and interaction with the stationary phase during chromatography.[8][9][10]

Common Impurities Encountered:

After SPPS and cleavage, the crude product of Dap(OEt)-containing peptides often contains a mixture of impurities that must be removed.[11][12] These can include:

  • Deletion Peptides: Sequences missing one or more amino acids.

  • Truncated Peptides: Incomplete peptide chains.

  • Incompletely Deprotected Peptides: Peptides still carrying side-chain protecting groups.

  • Modified Peptides: Products of side reactions involving the Dap residue.

  • Residual Reagents: Leftover reagents from the synthesis and cleavage steps.

II. Troubleshooting Guide: Navigating Purification Hurdles

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during the purification of your Dap(OEt)-containing peptide.

Question 1: My peptide shows poor peak shape and resolution during RP-HPLC. What could be the cause and how can I fix it?

Answer:

Poor peak shape, often characterized by tailing or broad peaks, is a common issue when purifying peptides with basic residues like Dap. This is often due to secondary interactions between the protonated amino groups of the peptide and residual free silanol groups on the silica-based stationary phase.

Causality: At the acidic pH typically used for peptide RP-HPLC (e.g., with 0.1% TFA), the Dap side-chain amine is protonated. This positive charge can interact with negatively charged silanol groups on the C18 column, leading to peak tailing.

Solutions:

  • Increase Ion-Pairing Agent Concentration: Trifluoroacetic acid (TFA) is a common ion-pairing reagent that masks the silanol groups and improves peak shape.[13][14] While 0.1% is standard, increasing the concentration to 0.15% or even 0.2% can sometimes improve resolution. However, be mindful that higher TFA concentrations can be difficult to remove during lyophilization.

  • Alternative Ion-Pairing Reagents: If TFA is not effective, consider using a different ion-pairing reagent. Formic acid (FA) is a milder acid that can sometimes provide better selectivity. A combination of TFA and FA can also be explored.

  • Utilize a Different Stationary Phase: Consider using a column with a different stationary phase chemistry. A C8 column is less hydrophobic than a C18 and may provide different selectivity.[15] Alternatively, columns with base-deactivated silica or polymeric stationary phases are designed to minimize secondary interactions with basic compounds.

  • Optimize the Mobile Phase Gradient: A shallower gradient can improve the separation of closely eluting impurities.[13] Experiment with reducing the rate of increase of the organic solvent (acetonitrile or methanol) per minute.

Question 2: I'm observing a significant peak that corresponds to a peptide with a mass that is 28 Da higher than my target peptide. What is this impurity?

Answer:

A mass increase of 28 Da often corresponds to the formylation of a primary amine (+28 Da for a -CHO group). In the context of Dap(OEt)-containing peptides, this can occur on the β-amino group of the diaminopropionic acid residue.

Causality: Formylation can occur during the cleavage and deprotection step, particularly if formic acid is present as a scavenger or if the cleavage cocktail degrades to produce formic acid.

Solutions:

  • Optimize the Cleavage Cocktail: Avoid using formic acid in your cleavage cocktail if formylation is an issue. A standard cleavage cocktail for many peptides is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Post-Cleavage Treatment: If formylation has already occurred, it may be possible to remove the formyl group by treating the crude peptide with a mild base, such as a dilute solution of piperidine in DMF. However, this should be done with caution as it can lead to other side reactions. The optimal conditions would need to be determined empirically.

  • Chromatographic Separation: In many cases, the formylated peptide can be separated from the target peptide by optimizing the RP-HPLC conditions, such as using a shallower gradient.

Question 3: My final product purity is low, and I see many closely eluting peaks in my chromatogram. How can I improve the separation?

Answer:

Low purity with multiple closely eluting peaks suggests either incomplete reactions during synthesis or the presence of side products that are structurally very similar to the target peptide.

Causality:

  • Inefficient Coupling: The coupling of the amino acid following the Dap(OEt) residue may be sterically hindered, leading to a deletion sequence.

  • Side-Chain Reactions: As mentioned, the β-amino group can participate in side reactions.

  • Aggregation: Peptides, especially those with charged residues, can aggregate, leading to broad or multiple peaks.[16]

Solutions:

  • Optimize Synthesis Protocol:

    • Double Coupling: Perform a double coupling for the amino acid immediately following the Dap(OEt) residue to ensure complete reaction.

    • Choice of Coupling Reagents: Use a more potent coupling reagent, such as HCTU or HATU, for challenging couplings.

  • Improve Chromatographic Resolution:

    • Multi-step Purification: It may be necessary to perform a two-step purification. The first step could be a broad gradient to isolate a fraction containing the target peptide and closely eluting impurities. This fraction can then be subjected to a second, very shallow gradient for final purification.[11]

    • Alternative Chromatography Modes: If RP-HPLC is insufficient, consider other techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC), although these are less common for peptide purification at the lab scale.[17]

III. Frequently Asked Questions (FAQs)

What is the best way to monitor the purification of my Dap(OEt)-containing peptide?

The most common method is UV detection at 210-220 nm, which detects the peptide backbone.[11] It is also highly recommended to couple your HPLC system to a mass spectrometer (LC-MS) to identify the mass of the eluting peaks and confirm the identity of your target peptide and any impurities.

How should I handle and store my purified Dap(OEt)-containing peptide?

After purification, the fractions containing the pure peptide are typically pooled and lyophilized to obtain a dry powder.[13] Lyophilized peptides are generally stable when stored at -20°C or lower. Peptides in solution are much less stable and should be used as quickly as possible.[13]

Can the ethyl ester on the Dap side chain be hydrolyzed during purification?

Hydrolysis of the ethyl ester is possible, especially under strongly acidic or basic conditions. Standard RP-HPLC conditions using 0.1% TFA are generally mild enough to prevent significant hydrolysis. However, prolonged exposure to the acidic mobile phase should be avoided. It is good practice to neutralize and lyophilize the purified fractions promptly.

What are the key considerations for scaling up the purification of Dap(OEt)-containing peptides?

Scaling up from analytical to preparative HPLC requires careful optimization.[13] The loading capacity of the column, flow rate, and gradient all need to be adjusted. It is crucial to first develop a robust separation method at the analytical scale before moving to a larger preparative column with the same stationary phase.[13]

IV. Experimental Protocols

Protocol 1: Analytical RP-HPLC Method Development
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL of a 1 mg/mL solution of the crude peptide.

  • Gradient: Start with a broad scouting gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of the peptide.

  • Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target peptide (e.g., a 1% per minute increase in mobile phase B).

Protocol 2: Preparative RP-HPLC Purification
  • Column: C18, 21.2 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 20 mL/min (adjust based on column manufacturer's recommendations).

  • Loading: Dissolve the crude peptide in a minimal amount of a solvent compatible with the mobile phase (e.g., water/acetonitrile mixture) and inject onto the column. Do not exceed the loading capacity of the column.

  • Gradient: Use the optimized gradient from the analytical method development, adjusting for the different column dimensions and flow rate.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis: Analyze the collected fractions by analytical RP-HPLC and/or LC-MS to determine their purity.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final product.[13]

V. Visualizing the Workflow

PurificationWorkflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification cluster_qc Quality Control SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude Crude Peptide Cleavage->Crude Analytical_HPLC Analytical RP-HPLC (Method Development) Crude->Analytical_HPLC Optimize Separation Prep_HPLC Preparative RP-HPLC Crude->Prep_HPLC Analytical_HPLC->Prep_HPLC Scale-up Method Fraction_Analysis Fraction Analysis (LC-MS) Prep_HPLC->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Select Pure Fractions Lyophilization Lyophilization Pooling->Lyophilization Final_QC Final Product QC (Purity, Identity, Quantity) Lyophilization->Final_QC Pure_Peptide Pure Peptide Final_QC->Pure_Peptide

Sources

Troubleshooting

stability of 3-Amino-L-alanine ethyl ester 2HCl under acidic or basic conditions

Technical Support Guide: Stability & Handling of 3-Amino-L-alanine Ethyl Ester 2HCl Executive Summary & Chemical Identity Compound: 3-Amino-L-alanine ethyl ester dihydrochloride Synonyms: L-2,3-Diaminopropionic acid ethy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Stability & Handling of 3-Amino-L-alanine Ethyl Ester 2HCl

Executive Summary & Chemical Identity

Compound: 3-Amino-L-alanine ethyl ester dihydrochloride Synonyms: L-2,3-Diaminopropionic acid ethyl ester 2HCl; L-Dap ethyl ester 2HCl CAS: 4244-84-2 (General for


-alanine ethyl ester HCl, specific Dap salts vary) / Note: Specific CAS for Dap ethyl ester 2HCl is often vendor-specific; chemically it is the ethyl ester of 2,3-diaminopropionic acid.
Molecular State:  Supplied as a dihydrochloride salt (

).

Core Stability Thesis: The dihydrochloride salt is chemically stable in the solid state if kept dry. In solution, its stability is pH-dependent . It exhibits high stability under acidic conditions but undergoes rapid degradation (hydrolysis, dimerization, and potential


-elimination) under basic conditions.

Stability Matrix: Acidic vs. Basic Conditions

ParameterAcidic Conditions (pH < 4) Basic Conditions (pH > 8)
Dominant Mechanism Protonation of amines (

) stabilizes the molecule.
Deprotonation exposes nucleophilic amines (

).
Hydrolysis Risk Low. Ester hydrolysis is slow at room temperature.High. Rapid saponification to the free acid.
Dimerization (DKP) Negligible. Cationic repulsion prevents intermolecular attack.High. Free amines attack esters of neighboring molecules to form Diketopiperazines (DKP).

-Elimination
Stable. The

-carbon is not activated.
Moderate Risk. Can form dehydroalanine derivatives via retro-Michael type elimination.
Handling Verdict Safe Zone. Store and manipulate here.Danger Zone. Transient exposure only (e.g., during immediate coupling).

Detailed Degradation Pathways

A. Basic Conditions: The "Self-Destruct" Sequence

When neutralized (e.g., with


 or 

), the protective HCl is removed. The molecule becomes a reactive free base.
  • Intermolecular Dimerization (DKP Formation): The unprotonated

    
    -amine of one molecule attacks the ethyl ester of another. This forms a dipeptide, which then cyclizes to form a stable 6-membered ring: Cyclo(L-Dap-L-Dap) . This is irreversible and precipitates from solution.
    
  • Saponification: Hydroxide ions (

    
    ) directly attack the ester carbonyl, cleaving the ethyl group and yielding the free amino acid (3-Amino-L-alanine), which is often less soluble in organic solvents.
    
  • 
    -Elimination (Dehydroalanine Formation): 
    In strong base, the 
    
    
    
    -proton is acidic. Removal leads to the elimination of the
    
    
    -amino group (or
    
    
    -ammonia), resulting in a dehydroalanine derivative. This is often accompanied by a yellowing of the solution.
B. Acidic Conditions: The "Stasis" Mode

In


 or similar acidic buffers, both the 

- and

-amines are fully protonated (

). This positive charge density:
  • Deactivates the amines as nucleophiles (preventing DKP).

  • Electrostatically repels hydroxide ions (slowing hydrolysis).

Visualizing the Degradation Pathways

degradation_pathways Salt 3-Amino-L-alanine Ethyl Ester 2HCl (Stable Solid) Salt->Salt Acidic Storage (Stable) FreeBase Free Base Intermediate (Reactive) Salt->FreeBase Neutralization (Base added) Hydrolysis Hydrolysis Product (Free Acid) FreeBase->Hydrolysis Saponification (Aq. Base) DKP Diketopiperazine (Dimer/Cyclic) FreeBase->DKP Dimerization (Fast in conc. soln) Elimination Dehydroalanine Derivative FreeBase->Elimination Beta-Elimination (Strong Base/Heat)

Caption: Degradation logic flow. Neutralization triggers competing pathways: Dimerization (DKP) and Hydrolysis.

Troubleshooting & FAQs

Q1: I neutralized the salt with Triethylamine (TEA) and a white precipitate formed immediately. What is it?

  • Diagnosis: This is likely Triethylamine Hydrochloride (salt byproduct) OR the Diketopiperazine (DKP) dimer.

  • Test: Add water. If it dissolves, it was TEA-HCl. If it remains insoluble, it is the DKP dimer.

  • Prevention: Do not neutralize the ester until the exact moment of reaction. Use a "one-pot" method where the electrophile (e.g., acid chloride) is present before adding the base.

Q2: My reaction mixture turned yellow/orange after 1 hour in basic conditions.

  • Diagnosis: This indicates

    
    -elimination  leading to conjugated double bonds (dehydroalanine species) or polymerization.
    
  • Fix: Lower the temperature to

    
    . Use a weaker base (e.g., DIPEA instead of TEA, or 
    
    
    
    instead of NaOH). Ensure the reaction time is minimized.

Q3: Can I store the free base ethyl ester?

  • Answer: No. The free base will autocatalyze its own dimerization and hydrolysis. Always store as the

    
     salt at 
    
    
    
    or
    
    
    under desiccant.

Experimental Protocols

Protocol A: Safe Neutralization for Coupling Reactions

Goal: To use the amine as a nucleophile without allowing it to destroy itself.

  • Preparation: Dissolve the electrophile (e.g., Boc-Amino Acid-OSu or Acid Chloride) in the solvent (DCM or DMF) first.

  • Cooling: Cool the solution to

    
     .
    
  • Addition: Add 3-Amino-L-alanine ethyl ester 2HCl solid to the mixture.

  • Activation: Add the base (e.g., DIPEA, 2.1 equivalents) dropwise over 10 minutes.

    • Why? This keeps the concentration of "free base" amino ester low; as soon as a molecule is deprotonated, it reacts with the electrophile rather than another amino ester molecule.

Protocol B: QC Check for Hydrolysis (NMR)

Goal: Determine if your salt has hydrolyzed during storage.

  • Solvent: Dissolve 5 mg in

    
    .
    
  • Marker: Look for the Ethyl group signals .

    • Intact Ester: Triplet at

      
       ppm (
      
      
      
      ) and Quartet at
      
      
      ppm (
      
      
      ).
    • Hydrolyzed (Ethanol): Triplet at

      
       ppm and Quartet at 
      
      
      
      ppm.
    • Note: In

      
      , the ester ethyl signals are distinct from free ethanol signals.
      

References

  • Fisher Scientific. (2025). Safety Data Sheet: L-Alanine ethyl ester hydrochloride. Retrieved from

  • Baran Lab. (n.d.). Diketopiperazines: Synthesis and Properties. Retrieved from

  • Peptide Chemistry. (n.d.). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Retrieved from

  • National Institutes of Health (NIH). (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). J Inorg Biochem. Retrieved from

  • ChemicalBook. (n.d.). 3-Amino-L-alanine hydrochloride Properties and Suppliers. Retrieved from

Optimization

Technical Support Center: Fmoc Deprotection of 3-Amino-L-alanine Ethyl Ester

Welcome to the Advanced Peptide Synthesis Support Hub. Ticket ID: DAP-FMOC-001 Subject: Troubleshooting Deprotection Protocols for 3-Amino-L-alanine Ethyl Ester (H-Dap-OEt) derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Hub. Ticket ID: DAP-FMOC-001 Subject: Troubleshooting Deprotection Protocols for 3-Amino-L-alanine Ethyl Ester (H-Dap-OEt) derivatives.

Executive Summary

You are working with a derivative of 3-Amino-L-alanine (Dap) , a 2,3-diaminopropionic acid. The presence of the ethyl ester (solution-phase or specific C-terminal modification) combined with the unique reactivity of the Dap side chain creates a high-risk profile for two specific failure modes: Diketopiperazine (DKP) formation and


-elimination . Furthermore, if performing this in solution phase, the removal of the fulvene byproduct requires non-standard protocols compared to Solid Phase Peptide Synthesis (SPPS).

This guide is structured into three diagnostic modules to address your specific failure mode.

Module 1: The "Disappearing Product" (Diketopiperazine Formation)

Symptom:

"I deprotected Fmoc-AA-Dap(Boc)-OEt, but after workup, my mass spec shows a mass [M-EtOH]. The desired linear amine is missing or low yield."

The Root Cause: This is the classic Diketopiperazine (DKP) Cyclization .[1] When you remove the Fmoc group from the N-terminus of a dipeptide ester containing Dap, the newly liberated


-amine is spatially positioned to attack the C-terminal ethyl ester carbonyl. This intramolecular cyclization ejects ethanol and forms a stable 6-membered lactam ring (DKP).

The Mechanism: H2N-AA-Dap(Boc)-COOEt


 Nucleophilic attack on Ester 

Cyclo(AA-Dap(Boc)) + EtOH

Troubleshooting Protocol:

VariableStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Base 20% Piperidine in DMF25% Diethylamine (DEA) or DBU/Piperidine (2:2:96)
Time 20–30 minutesFlash Deprotection (2 x 1 min)
Temperature Room Temperature0°C (Ice Bath)
Strategy Deprotect then CoupleIn-situ Neutralization / Active Ester

Corrective Workflow: If you are synthesizing a peptide chain:

  • Switch Solvent: Use DCM instead of DMF if possible (DKP formation is often slower in non-polar solvents).

  • Flash Deprotection: Treat with deprotection reagent for 1 minute, wash immediately, and repeat once. Do not let it sit.

  • Immediate Coupling: Do not store the deprotected amine. Add the next pre-activated amino acid (e.g., Fmoc-AA-OBt) immediately.

Module 2: Solution Phase Purification (The "Sticky Adduct" Issue)

Symptom:

"I am making H-Dap(Boc)-OEt monomer in solution. I cannot separate the product from the dibenzofulvene-piperidine byproduct using silica gel."

The Root Cause: In SPPS, you wash the byproduct away. In solution phase, the dibenzofulvene-piperidine adduct is a lipophilic amine that co-elutes with your product (also an amine) on silica gel and interferes with crystallization.

The Solution: The "Volatile Base" Method Do not use piperidine for solution-phase synthesis of simple esters. Use Diethylamine (DEA) .

Step-by-Step Protocol:

  • Reaction: Dissolve Fmoc-Dap(Boc)-OEt in DCM (not DMF). Add Diethylamine (1:1 v/v ratio).

    • Why? DEA is volatile; piperidine is not.

  • Monitoring: Stir for 2 hours. Monitor TLC for disappearance of starting material.

  • Evaporation: Concentrate in vacuo. Co-evaporate with DCM (

    
    ) to remove all traces of DEA.
    
    • Result: You now have a mixture of Product + Dibenzofulvene (polymerized) + Fulvene-DEA adduct.

  • Acid/Base Extraction (The Critical Step):

    • Dissolve residue in Ethyl Acetate (EtOAc) .

    • Extract 1: Wash with cold 0.5 M KHSO₄ (or dilute HCl).

      • Chemistry: The Product (H-Dap-OEt) is protonated and moves to the Aqueous Phase . The lipophilic fulvene byproducts stay in the Organic Phase .

    • Wash: Wash the aqueous layer once with fresh EtOAc (discards non-basic impurities).

    • Recover: Basify the aqueous layer (pH 9-10) with saturated NaHCO₃ or Na₂CO₃.

    • Extract 2: Extract the free amine product back into DCM or EtOAc .

    • Dry: Dry over Na₂SO₄ and concentrate.

Visualizing the Workflow:

SolutionPhaseWorkup cluster_legend Key Principle Start Crude Reaction Mixture (Product + Fulvene + DEA) Evap Evaporate DEA (Residue in EtOAc) Start->Evap AcidWash Acid Extraction (0.5M KHSO4) Evap->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer Organic Layer (Fulvene Byproducts) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Product-H+ Salt) Sep1->AqLayer Keep Basify Basify (NaHCO3) & Extract AqLayer->Basify Final Pure H-Dap(Boc)-OEt Basify->Final Info Product is Basic (Amine) Byproducts are Neutral/Lipophilic

Figure 1: Purification logic for solution-phase Fmoc removal of amino esters.

Module 3: Side Chain Integrity ( -Elimination)

Symptom:

"My product yield is low, and I see a byproduct with mass [M-Boc-NH2] or evidence of a double bond."

The Root Cause: Dap derivatives are isosteric with Cysteine/Serine. Under strong basic conditions, they can undergo


-elimination  to form Dehydroalanine (Dha) .
Mechanism: Base abstracts the 

-proton

Elimination of the

-substituent.[2] Note: This is less common with Dap(Boc) than with Ser(Phos) or Cys(Trt), but prolonged exposure to piperidine promotes it.

Preventative Measures:

  • Avoid Strong Bases: Do not use DBU unless necessary for difficult deprotections.

  • Limit Base Exposure: Adhere to the "Flash Deprotection" protocol (Module 1).

  • Check Protectin Group: Ensure the side chain protection (e.g., Boc) is stable. Fmoc-Dap(Fmoc)-OEt is much higher risk for elimination/side reactions than Fmoc-Dap(Boc)-OEt.

Frequently Asked Questions (FAQ)

Q: Can I use TAEA (Tris(2-aminoethyl)amine) as a scavenger? A: Yes. TAEA reacts with dibenzofulvene to form a highly polar adduct. However, since your product (H-Dap-OEt) is also an amine, both will protonate during an acid wash. TAEA is best used when the product is not an amine (e.g., during peptide cyclization or if the product is acidic), or if you use specific phosphate buffers (pH 5.5) where the TAEA adduct (very basic) remains protonated but your amine (less basic) might partition differently. For simple amino esters, the DEA/Evaporation method (Module 2) is generally superior.

Q: Why not use catalytic hydrogenation? A: Fmoc is stable to hydrogenation. If you need a protecting group removable by H₂, you should use Cbz (Z) protection, not Fmoc.

Q: Is racemization a concern? A: Yes, especially with ethyl esters. Esters activate the


-proton more than amides (peptide bonds). Prolonged exposure to base will cause L 

D racemization. Always check optical rotation or use chiral HPLC if stereochemistry is critical.
References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5][6] Chemical Reviews, 109(6), 2455–2504. Link

    • Grounding: Comprehensive review of side reactions including -elimination and DKP form
  • Gairi, M., et al. (1990). "Use of diethylamine for Fmoc removal in solution phase synthesis." Tetrahedron Letters, 31(50), 7363-7366.
  • Fields, G. B., & Fields, C. G. (1991). "Solvent effects in solid phase peptide synthesis." Journal of the American Chemical Society, 113(11), 4202-4207.

    • Grounding: Mechanisms of DKP formation and solvent influence.[7]

  • Novabiochem (Merck). "Fmoc Solid Phase Peptide Synthesis - Technical Letters." Link

    • Grounding: Standard protocols for handling Dap and DKP-prone sequences.

Sources

Troubleshooting

challenges in the characterization of L-Dap ethyl ester containing peptides

Welcome to the advanced troubleshooting center for researchers working with L-2,3-diaminopropionic acid (L-Dap) ethyl ester containing peptides. The incorporation of L-Dap—an unnatural -diamino acid—alongside an ethyl es...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for researchers working with L-2,3-diaminopropionic acid (L-Dap) ethyl ester containing peptides. The incorporation of L-Dap—an unnatural


-diamino acid—alongside an ethyl ester protecting group or prodrug modification presents unique physicochemical challenges. The proximity of the highly reactive 

-amino group to the esterified carboxyl terminus often leads to spontaneous side reactions, complex mass spectrometry (MS) fragmentation, and chromatographic instability.

This guide synthesizes field-proven insights and authoritative methodologies to help you diagnose and resolve these characterization bottlenecks.

Chromatographic Instability & Spontaneous Hydrolysis

Q: Why do I observe peak splitting, broad tailing, or a shifting main peak during Reversed-Phase HPLC (RP-HPLC) purification of my L-Dap ethyl ester peptide?

The Causality: Ethyl esters are generally robust, but their stability is highly pH-dependent. In the context of an L-Dap residue, the


-amino group (pKa ~8.0–8.5) acts as an intramolecular general base or nucleophile. During RP-HPLC, if the mobile phase pH approaches neutrality or becomes basic, the unprotonated 

-amine accelerates the hydrolysis of the ethyl ester into a free carboxylic acid [1]. This results in a dynamic on-column equilibrium, manifesting as peak splitting or a completely shifted peak eluting earlier due to the loss of the hydrophobic ethyl group.

Quantitative Stability Profile To optimize your purification strategy, refer to the following quantitative summary of L-Dap ethyl ester stability across common chromatographic buffer systems:

pH ConditionBuffer SystemHalf-life (

) of Intact Ester
Primary Degradation Pathway
pH 2.0 0.1% Trifluoroacetic Acid (TFA)> 48 hoursStable (Amine fully protonated)
pH 4.5 10 mM Ammonium Acetate~ 24 hoursMild Hydrolysis
pH 7.4 Phosphate Buffered Saline (PBS)4 – 6 hoursLactamization / Hydrolysis
pH 9.0 10 mM Ammonium Bicarbonate< 1 hourRapid Hydrolysis [2]
Protocol 1: pH-Controlled RP-HPLC Purification (Self-Validating)

To prevent on-column degradation, the purification must be performed under strictly acidic conditions to keep the L-Dap


-amine protonated, thereby disabling its nucleophilicity.
  • Step 1: Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade

    
    ) and Mobile Phase B (0.1% TFA in Acetonitrile). Verify the pH of Mobile Phase A is 
    
    
    
    .
  • Step 2: Sample Solubilization: Dissolve the crude peptide in a pre-chilled solvent mixture (e.g., 10% Acetonitrile in 0.1% aqueous TFA). Field-Proven Insight: Never dissolve the peptide in basic or neutral buffers prior to injection; ester hydrolysis can occur in the autosampler vial within minutes.

  • Step 3: Gradient Elution: Run a shallow gradient (e.g., 1% B per minute) to ensure maximum resolution between the intact ester and any pre-existing hydrolyzed free acid impurities.

  • Step 4: Fraction Collection & Immediate Lyophilization: Collect fractions into pre-chilled tubes. Lyophilize immediately. Do not leave aqueous fractions on the benchtop, as concentration effects during evaporation can locally alter pH and induce late-stage hydrolysis.

  • Step 5: Validation Step: Re-inject a small aliquot of the reconstituted lyophilized main fraction. A single, sharp peak at the original retention time validates that no degradation occurred during the drying process.

Mass Spectrometry (LC-MS/MS) Anomalies

Q: My LC-MS data shows unexpected mass shifts (-46 Da, -28 Da, -17 Da) and non-canonical fragmentation patterns. How do I accurately assign the sequence?

The Causality: The characterization of L-Dap ethyl ester peptides via Electrospray Ionization (ESI) MS is complicated by both the ester moiety and the extra basic site.

  • -28 Da Shift: Indicates the loss of ethylene (

    
    ), representing the conversion of the ethyl ester (
    
    
    
    ) to the free acid (
    
    
    ) [3].
  • -46 Da Shift: Indicates the loss of ethanol (

    
    ). This can be an in-source fragmentation artifact, or it can indicate that the peptide has undergone intramolecular lactamization prior to ionization.
    
  • -17 Da Shift: The

    
    -amine of L-Dap is prone to losing ammonia (
    
    
    
    ) during collision-induced dissociation (CID), creating a complex overlay on standard
    
    
    - and
    
    
    -ion series. The extra proton sequestered by the diamino group also restricts proton mobility, often requiring higher collision energies to achieve backbone fragmentation.

LCMS_Diagnostics A LC-MS Analysis of L-Dap(OEt) Peptide B Observe Primary m/z Shift A->B C -28 Da Shift (Loss of C2H4) B->C m/z - 28 D -46 Da Shift (Loss of EtOH) B->D m/z - 46 E Ester Hydrolysis (Free Acid Formed) C->E F Check Retention Time (RT) vs Intact Peptide D->F G Same RT as Intact F->G H Different RT (Usually earlier) F->H I In-Source MS Fragmentation G->I J Intramolecular Lactamization H->J

Workflow for diagnosing L-Dap ethyl ester peptide degradation using LC-MS mass shifts and RT.

Protocol 2: MS/MS Diagnostic Workflow for L-Dap Peptides

To confidently assign the sequence and rule out artifacts, use this self-validating MS/MS approach:

  • Step 1: Soft Ionization Scan: Lower the capillary voltage and declustering potential (or cone voltage) on your MS instrument by 30-50%. This minimizes in-source fragmentation. If the -46 Da peak disappears, it was an in-source artifact (loss of EtOH). If it persists, it is a true structural variant in your sample.

  • Step 2: Precursor Ion Selection: Isolate the intact parent ion (

    
     or 
    
    
    
    ) specifically, avoiding the isolation of the -17 Da or -46 Da adducts.
  • Step 3: Stepped Collision Energy (CE): Run a stepped CID/HCD method (e.g., 20%, 30%, 40% normalized collision energy). The basic L-Dap residue traps protons, so higher CE is required to overcome the barrier for backbone cleavage.

  • Step 4: Fragment Annotation & Validation: Look for the signature

    
    -ion series containing the intact ethyl ester. If the ester is at the C-terminus, all 
    
    
    
    -ions should carry the +28 Da mass addition relative to a standard free-acid peptide. The presence of these intact
    
    
    -ions validates that the ester survived ionization.

Structural Isomerization: Lactamization vs. Hydrolysis

Q: How can I definitively confirm if my peptide has undergone intramolecular lactamization rather than simple ester hydrolysis?

The Causality: When the


-amino group of L-Dap attacks an adjacent or spatially proximal ethyl ester, it expels ethanol and forms a covalent lactam ring (a diaminopropionamide derivative) [4]. This is a structural isomerization that permanently alters the peptide's conformation.

While both lactamization and in-source MS fragmentation result in a -46 Da mass shift, they behave entirely differently in chromatography. Lactamization results in the loss of the hydrophobic ethyl group and the burial of a polar primary amine into an amide bond. This drastically alters the hydrophobicity profile, causing the lactamized peptide to elute at a distinctly different (usually earlier) retention time than the intact peptide. In contrast, in-source fragmentation happens after the chromatographic separation, meaning the -46 Da signal will perfectly co-elute with the intact peptide peak.

Field-Proven Insight: If you suspect lactamization is occurring during storage, perform a time-course LC-MS analysis. Dissolve the peptide in a pH 7.4 buffer and inject aliquots every 2 hours. You will observe the progressive decay of the intact peak and the rise of a new, distinct peak with a -46 Da mass shift, confirming solution-phase lactamization rather than an MS artifact.

References
  • Open University Research Archive. Diazopeptide chemistry - Open Research Online.[Link]

  • VDOC.PUB. Side Reactions In Peptide Synthesis.[Link]

  • ResearchGate. The Synthesis and Study of Side-Chain Lactam-Bridged Peptides.[Link]

Optimization

orthogonal protection strategies for 2,3-diaminopropionic acid esters

This guide serves as a specialized Technical Support Center for researchers working with 2,3-diaminopropionic acid (Dap) esters. It focuses on orthogonal protection strategies, troubleshooting side reactions (specificall...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 2,3-diaminopropionic acid (Dap) esters. It focuses on orthogonal protection strategies, troubleshooting side reactions (specifically


-elimination and lactamization), and optimizing solid-phase peptide synthesis (SPPS) protocols.

Current Status: Online 🟢 Specialist: Senior Application Scientist Topic: 2,3-Diaminopropionic Acid (Dap) Orthogonal Protection & Troubleshooting

Core Strategy: Selecting the Right Orthogonal Pair

User Question: I need to incorporate a Dap residue into my peptide. Which protection strategy should I use for the


-amine and 

-amine?

Technical Response: The choice depends entirely on your downstream application. Dap is a "trojan horse" in peptide synthesis—versatile but prone to self-destruction via


-elimination if mishandled.
Strategy

-Protection

-Protection
Mechanism of OrthogonalityBest Application
Standard SPPS Fmoc Boc Base / Acid Fmoc removed by piperidine; Boc stable to base, removed by TFA (cleavage).Standard linear peptides; no side-chain modification needed.
On-Resin Modification Fmoc Alloc Base / Pd(0) Alloc is stable to piperidine and TFA. Removed by Pd(PPh

)

.
Cyclization (lactam bridges), stapling, or dye labeling on-resin.
Selective Acid Labile Fmoc Mtt Base / Dilute Acid Mtt removed by 1% TFA (DCM); Boc/tBu remain intact.Selective deprotection for side-chain derivatization without using heavy metals (Pd).
Hydrazine Labile Fmoc ivDde Base / Hydrazine ivDde stable to TFA. Removed by 2% hydrazine.Warning: Hydrazine removes Fmoc. Only use if N-term is Boc-protected or cyclized.

Critical Issue: Preventing -Elimination

User Question: I am seeing a mass of [M-17] or [M-18] in my crude peptide. Is my Dap residue degrading?

Technical Response: Yes. You are likely observing


-elimination , converting Dap into dehydroalanine (Dha) . This is the most common failure mode for Dap and is driven by the basic conditions used for Fmoc removal (piperidine).
The Mechanism of Failure

The


-proton of Dap is highly acidic due to the electron-withdrawing effect of the 

-amine protecting group. Prolonged exposure to bases (like piperidine) triggers an E1cB elimination mechanism.

BetaElimination cluster_prevention Prevention Strategy Dap Fmoc-Dap(PG)-OR Enolate Enolate Intermediate (Stabilized) Dap->Enolate Proton Abstraction (Alpha-C) Base Base (Piperidine) Base->Dap Dha Dehydroalanine (Dha) Enolate->Dha Elimination of Beta-Amine PG_Amine H-N(PG) Enolate->PG_Amine Sol Use DBU/Piperazine (Non-nucleophilic/Buffered)

Caption: Mechanism of base-catalyzed


-elimination of Dap to Dehydroalanine.
Troubleshooting Protocol: "The Low-Base Cocktail"

If you observe elimination, stop using standard 20% Piperidine. Switch to this buffered deprotection cocktail:

  • Reagent: 5% Piperazine + 0.1 M HOBt in DMF.

    • Why? Piperazine is a weaker base (pKa ~9.8) than piperidine (pKa ~11.1).[1] HOBt suppresses racemization and buffers the pH.

  • Alternative: 2% DBU + 2% Piperidine in DMF.

    • Why? DBU promotes rapid Fmoc removal but is non-nucleophilic.[2] The low concentration reduces the window for elimination.

  • Cycle Time: Shorten deprotection to 2 x 3 minutes (instead of 2 x 10 min).

Synthesis & Coupling Guidelines

User Question: My coupling efficiency for Fmoc-Dap(Mtt)-OH is very low. Why?

Technical Response: You are likely experiencing Lactamization . The free carboxylic acid can attack the protected


-amine (even if protected with Mtt/Boc) or vice-versa during activation, forming a 4-membered 

-lactam ring, which is unreactive.
Recommended Coupling Protocol

To minimize lactamization and maximize yield:

  • Avoid Pre-Activation: Do not mix the amino acid and coupling reagent in a vial before adding to the resin.

  • Use "In-Situ" Activation:

    • Add the amino acid solution to the resin first.[3]

    • Add the activator (DIC/Oxyma or HATU/DIPEA) directly to the resin slurry.

  • Base Control: If using HATU, keep DIPEA equivalents low (max 2.0 eq) to prevent base-catalyzed cyclization.

  • Preferred Reagents: Use DIC/Oxyma Pure . It is acidic/neutral and less likely to trigger lactamization than basic uronium salts (HBTU/HATU).

Orthogonal Deprotection Workflows

User Question: I need to visualize the workflow for making a side-chain to side-chain cyclic peptide using Dap.

Technical Response: Below is the standard workflow using the Fmoc/Alloc strategy, which is the industry standard for this application.

OrthogonalWorkflow Start Resin-Peptide-Dap(Alloc)-...-Glu(OAllyl)-Fmoc Step1 1. Fmoc Removal & N-Term Capping (Acetylation) Start->Step1 Step2 2. Alloc/Allyl Deprotection (Pd(PPh3)4 / PhSiH3) Step1->Step2 Intermed Free Side Chains: Dap-NH2  &  Glu-COOH Step2->Intermed Selective Removal Step3 3. On-Resin Cyclization (PyBOP / DIPEA / 2h) Intermed->Step3 Final Cyclic Peptide (Lactam Bridge) Step3->Final

Caption: Workflow for Fmoc/Alloc orthogonal deprotection and on-resin cyclization.

Frequently Asked Questions (FAQ)

Q: Can I use the Fmoc/ivDde strategy for Dap? A: Proceed with caution. While ivDde is orthogonal to TFA, its removal requires hydrazine. Hydrazine will remove your N-terminal Fmoc group. You must either:

  • Have a Boc-protected N-terminus before removing ivDde.

  • Accept that the N-terminal Fmoc will be lost (okay if you are cyclizing head-to-side-chain).

  • Note: ivDde on Dap is prone to migration to the

    
    -amine if the 
    
    
    
    -amine is ever free.

Q: I need to synthesize Fmoc-Dap(Boc)-OH myself. Should I use Hofmann or Curtius rearrangement? A: Use the Curtius Rearrangement .

  • Starting Material: Cbz-Asp(OtBu)-OH or Boc-Asp(OBn)-OH.

  • Reason: The Hofmann rearrangement often requires harsh conditions that can lead to racemization or side-reactions with protecting groups. The Curtius route (using DPPA) is milder and preserves enantiomeric purity [1].

Q: Is Dap stable to the Kaiser Test? A: Generally, yes. However, because Dap is sterically smaller than Lysine, the "Blue" color might develop slower. Do not mistake a faint blue for a failed coupling; verify with a micro-cleavage and MS if unsure.

References

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.[4] Organic Letters, 6(2), 213–215.[4] Link

  • Vayas, J., et al. (2021). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 19, 2663. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • BenchChem Technical Support. Fmoc-Dap(Boc)-OH Application Notes. Link

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization During Coupling of 3-Amino-L-alanine Ethyl Ester

Welcome, researchers and drug development professionals. This guide is designed to provide in-depth technical support for a critical challenge in peptide synthesis: minimizing racemization during the coupling of 3-Amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to provide in-depth technical support for a critical challenge in peptide synthesis: minimizing racemization during the coupling of 3-Amino-L-alanine ethyl ester and its derivatives. Maintaining stereochemical integrity is paramount, as the biological activity of a peptide is intrinsically linked to its three-dimensional structure. This resource offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for resolving specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What makes 3-Amino-L-alanine ethyl ester particularly susceptible to racemization?

A1: The susceptibility of 3-Amino-L-alanine ethyl ester to racemization stems from the presence of a hydrogen atom on the α-carbon. During the activation of the carboxyl group for peptide bond formation, this α-proton can be abstracted by a base. This abstraction leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a mixture of L- and D-isomers.

Q2: What are the primary mechanisms of racemization during peptide coupling?[1][2]

A2: Racemization during peptide coupling primarily proceeds through two base-catalyzed pathways.[1] The most prevalent mechanism is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2] The activated carboxyl group of the N-protected amino acid undergoes intramolecular cyclization to form the oxazolone. The α-proton of this intermediate is highly acidic and readily abstracted by a base, leading to a loss of stereochemical information. A second, less common pathway is the direct enolization of the activated ester, where a base directly abstracts the α-proton without forming an oxazolone ring.[1]

Q3: How does the choice of coupling reagent impact racemization?

A3: The choice of coupling reagent is a critical factor in controlling racemization.[3] Carbodiimide reagents like DCC and DIC, when used alone, are known to cause significant racemization.[3] This is because they form a highly reactive O-acylisourea intermediate that is prone to oxazolone formation.[4] To mitigate this, carbodiimides are almost always used with additives like HOBt, HOAt, or OxymaPure.[3][4] These additives form active esters that are more stable and less susceptible to racemization.[2][3] Onium salt reagents such as HATU, HBTU, and PyBOP are generally more efficient and lead to less racemization than carbodiimides alone, but can still pose a risk with sensitive amino acids.[5]

Q4: What is the role of the base in racemization, and which bases are recommended?

A4: The base plays a crucial role in racemization by facilitating the abstraction of the α-proton.[1] Stronger and less sterically hindered bases, such as triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA), can accelerate this process and increase the extent of racemization.[1][2] For sensitive couplings, it is advisable to use weaker or more sterically hindered bases.[2] N-methylmorpholine (NMM) is a weaker base that is often a good alternative to DIPEA. 2,4,6-collidine, a sterically hindered base, has also been shown to minimize racemization in many cases.[1]

Q5: I'm observing a significant amount of a byproduct with a mass corresponding to a cyclic dipeptide. What is it and how can I prevent it?

A5: This byproduct is likely a 2,5-diketopiperazine (DKP). DKP formation is a common side reaction, particularly when coupling the second amino acid in a sequence.[6] After the N-terminal protecting group (e.g., Fmoc) of the second amino acid is removed, the liberated free amine can intramolecularly attack the ester linkage of the first amino acid, leading to the formation of a stable six-membered DKP ring and truncation of the peptide chain.[6][7] This is especially problematic with proline and glycine residues.[5] To prevent DKP formation, one strategy is to introduce the first two amino acids as a pre-formed dipeptide unit.[8]

Troubleshooting Guides

Issue 1: High Levels of D-Isomer Detected Post-Coupling

This is a clear indication that significant racemization has occurred. Follow this workflow to diagnose and resolve the issue.

Logical Workflow for Troubleshooting High Racemization

cluster_step1 Coupling Reagent & Additives cluster_step2 Base Selection cluster_step3 Reaction Temperature cluster_step4 Solvent System Start High D-Isomer Detected Step1 Step 1: Evaluate Coupling Reagent & Additives Start->Step1 Carbodiimide Using Carbodiimide (DCC, DIC)? Step1->Carbodiimide Step2 Step 2: Assess Base Selection Base_Type Using DIPEA or TEA? Step2->Base_Type Step3 Step 3: Control Reaction Temperature Temp Coupling at Room Temp or Higher? Step3->Temp Step4 Step 4: Optimize Solvent System Solvent Using highly polar solvent (e.g., neat DMF)? Step4->Solvent End Racemization Minimized Onium Using Onium Salt (HATU, HBTU)? Carbodiimide->Onium No Add_Additive Action: Add HOAt or OxymaPure Carbodiimide->Add_Additive Yes Onium->Step2 Continue Switch_Reagent Action: Switch to COMU or DEPBT Onium->Switch_Reagent If racemization persists Add_Additive->Step2 Switch_Reagent->Step2 Base_Type->Step3 No Switch_Base Action: Switch to NMM or Collidine Base_Type->Switch_Base Yes Base_Conc Action: Use minimum necessary equivalents Switch_Base->Base_Conc Base_Conc->Step3 Temp->Step4 No Lower_Temp Action: Perform coupling at 0°C Temp->Lower_Temp Yes Lower_Temp->Step4 Solvent->End No Adjust_Solvent Action: Consider less polar solvent (e.g., DCM/DMF mixture) Solvent->Adjust_Solvent Yes Adjust_Solvent->End

Caption: A logical workflow for troubleshooting high racemization levels.

Issue 2: Poor Yields and Difficult Couplings with Sterically Hindered Analogs

When dealing with more complex or sterically hindered derivatives of 3-Amino-L-alanine, standard coupling protocols may prove insufficient.

  • Problem: Standard coupling reagents like DIC/HOBt are not potent enough.

    • Solution: Switch to more powerful onium salt reagents like HATU or HCTU, or phosphonium salts like PyBOP.[9] For extremely challenging couplings, consider converting the carboxylic acid to an acyl fluoride using a reagent like TFFH.[9]

  • Problem: The reaction rate is too slow, leading to incomplete coupling.

    • Solution: Increase the reaction time, potentially to an overnight coupling.[9] Gentle heating can be applied, but must be done cautiously as higher temperatures increase the risk of racemization.[2][10] Microwave-assisted peptide synthesis (MASPS) is an effective technique for driving difficult couplings to completion.[9]

  • Problem: Suboptimal solvent choice is leading to aggregation.

    • Solution: N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF).[9] For particularly problematic sequences, a solvent mixture such as DCM/DMF/NMP may be beneficial.[9]

Data-Driven Reagent Selection

The selection of coupling reagents, additives, and bases has a quantifiable impact on stereochemical purity. The following tables provide comparative data to guide your experimental design.

Table 1: Impact of Coupling Reagents and Additives on Racemization
Coupling System% D-Isomer (Typical)ReactivityNotes
DIC aloneHighModerateNot recommended without an additive.[3]
DIC / HOBtLowGoodA classic combination, good for routine couplings.[3]
DIC / OxymaPureVery LowHighA modern, safer, and often more efficient alternative to HOBt.[11]
HBTU / DIPEAModerateHighCan cause racemization with sensitive residues.[3]
HATU / DIPEALowVery HighGenerally less racemization than HBTU due to the HOAt moiety.[5]
COMU / DIPEAVery LowVery HighExcellent efficiency with low racemization potential; a safer alternative to HATU.[12]

Data is illustrative and can vary based on the specific amino acid sequence and reaction conditions.

Table 2: Influence of Base on Racemization
BasepKa (approx.)Steric HindranceRacemization Potential
Triethylamine (TEA)10.7LowHigh
DIPEA10.1MediumModerate-High[1][2]
N-Methylmorpholine (NMM)7.4MediumLow[12]
2,4,6-Collidine7.4HighVery Low[1][2]

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling using COMU

This protocol is designed for coupling N-protected 3-Amino-L-alanine ethyl ester where maintaining chiral purity is the highest priority.

Materials:

  • N-protected 3-Amino-L-alanine ethyl ester (1.0 equiv)

  • Amine component (e.g., resin-bound peptide with free N-terminus)

  • COMU (1.0 equiv)

  • N-methylmorpholine (NMM) (2.0 equiv)

  • Anhydrous DMF or NMP

Procedure:

  • In a clean, dry reaction vessel, dissolve the N-protected 3-Amino-L-alanine ethyl ester and COMU in anhydrous DMF.

  • Add NMM to the solution and stir for 1-2 minutes at room temperature to pre-activate the amino acid.

  • Add the pre-activated amino acid solution to the vessel containing the amine component.

  • Allow the reaction to proceed at 0°C for 2-4 hours, or until completion as monitored by a suitable method (e.g., Kaiser test for solid-phase synthesis).

  • Upon completion, proceed with the standard washing and workup procedures for your synthesis.

Protocol 2: Quantification of Racemization by Chiral HPLC

Accurate quantification of the D-isomer is essential for validating and optimizing your coupling protocol.

Procedure:

  • Peptide Hydrolysis: a. A small sample (approx. 0.5 mg) of the purified peptide is placed in a hydrolysis tube. b. Add 1 mL of 6 M HCl.[2] c. Seal the tube under vacuum and heat at 110°C for 24 hours.[2] d. Cool the tube, open carefully, and evaporate the HCl under vacuum.

  • Derivatization with Marfey's Reagent (L-FDAA): a. Redissolve the dried hydrolysate in a suitable buffer (e.g., 100 µL of 1 M sodium bicarbonate). b. Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.[2] c. Incubate the mixture at 40°C for 1 hour.[2] d. Quench the reaction by adding 10 µL of 2 M HCl.[2]

  • HPLC Analysis: a. Evaporate the solvent and redissolve the derivatized amino acids in the HPLC mobile phase. b. Inject the sample onto a suitable reversed-phase C18 column. c. Separate the L-FDAA-L-amino acid and L-FDAA-D-amino acid diastereomers using an appropriate gradient (e.g., acetonitrile/water with 0.1% TFA). d. Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100.[2]

References

  • Enzymatic transesterification of monosaccharides and amino acid esters in organic solvents. (1999). Enzyme and Microbial Technology. Retrieved from [Link]

  • 2,5-Diketopiperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Apeptide. Retrieved from [Link]

  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. (n.d.). CEM. Retrieved from [Link]

  • 7.4 Racemization Assays. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (2010). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (2017). Tetrahedron Letters. Retrieved from [Link]

  • α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. (2007). Current Organic Chemistry. Retrieved from [Link]

  • Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. (2009). Molecules. Retrieved from [Link]

  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. (2023). The Journal of Organic Chemistry. Retrieved from [Link]

  • Enzymatic synthesis of sugar amino acid esters in organic solvents. (1998). Biotechnology Letters. Retrieved from [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv. Retrieved from [Link]

  • Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. (2025). The Journal of Organic Chemistry. Retrieved from [Link]

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. (n.d.). Iris Biotech. Retrieved from [Link]

  • Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. (2006). Synlett. Retrieved from [Link]

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. (2020). Angewandte Chemie International Edition. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2000). The Journal of Organic Chemistry. Retrieved from [Link]

  • Versatile scalable asymmetric synthesis of β-amino acids with chiral auxiliary. (2015). ETH Zurich. Retrieved from [Link]

  • Enzymatic Synthesis of Amino Acids Endcapped Polycaprolactone: A Green Route Towards Functional Polyesters. (2018). Molecules. Retrieved from [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. (2019). Crystal Growth & Design. Retrieved from [Link]

  • How to Optimize Amide Synthesis for Low-Temperature Applications. (2026). Patsnap. Retrieved from [Link]

  • Asymmetric Synthesis. (n.d.). University of the West Indies. Retrieved from [Link]

  • Peptide synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Amide and Peptide Bond Formation in Water at Room Temperature. (2015). Organic Letters. Retrieved from [Link]

  • Method for preparing amino acid esters. (1995). Google Patents.
  • Green solvents for solid phase peptide synthesis. (2023). Biotage. Retrieved from [Link]

  • Ugi Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Green Ugi-3CR Method for the Synthesis of α-Aminoamides in Water Using SLS. (2025). Current Organic Synthesis. Retrieved from [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2008). Journal of Peptide Science. Retrieved from [Link]

  • A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. (2004). The Journal of Organic Chemistry. Retrieved from [Link]

  • The Ugi three-component reaction and its variants. (2020). Organic Chemistry Frontiers. Retrieved from [Link]

  • Synthesis of a novel category of pseudo-peptides using an Ugi three-component reaction of levulinic acid as bifunctional substrate, amines, and amino acid-based isocyanides. (2019). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Comparison: Purity Assessment of 3-Amino-L-alanine Ethyl Ester 2HCl

Topic: Analytical Methods for 3-Amino-L-alanine Ethyl Ester 2HCl Purity Assessment Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Executive Summary 3-Amino-L-alanine ethyl ester dihydroc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Methods for 3-Amino-L-alanine Ethyl Ester 2HCl Purity Assessment Content Type: Publish Comparison Guide Author Role: Senior Application Scientist

Executive Summary

3-Amino-L-alanine ethyl ester dihydrochloride (also known as Ethyl (S)-2,3-diaminopropanoate 2HCl) presents a unique "polarity trap" for analytical chemists. As a small, highly polar, diamino molecule with no significant UV chromophore, it defies standard Reverse-Phase HPLC (RP-HPLC) workflows.

This guide objectively compares three distinct analytical methodologies to assess the purity of this compound. We move beyond simple "pass/fail" metrics to analyze the causality of method failure and success, providing you with a roadmap for robust Quality Control (QC) and R&D assessment.

The Analytical Challenge: The Polarity Trap

Before selecting a method, one must understand the molecule's behavior:

  • High Polarity: The two amine groups and the salt form (2HCl) make this compound extremely hydrophilic (LogP < -1). It elutes in the void volume of standard C18 columns.

  • Lack of Chromophore: The molecule lacks aromatic rings or conjugated systems. UV detection is only possible at non-specific wavelengths (<210 nm), leading to baseline noise and interference from mobile phase modifiers.

  • Instability: As an alpha-amino ester, the free base is prone to rapid cyclization (diketopiperazine formation) or hydrolysis. The 2HCl salt stabilizes the solid, but solution stability is pH-dependent.[1]

Method Landscape: Comparative Analysis

We evaluated three primary methodologies: HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection), Ion-Pair RP-HPLC (with Derivatization), and qNMR (Quantitative Nuclear Magnetic Resonance).

FeatureMethod A: HILIC-CAD Method B: IP-RP-HPLC (Derivatized) Method C: qNMR (1H)
Principle Partitioning into water-enriched layer on polar stationary phase.Hydrophobic interaction induced by chemical tagging (e.g., FMOC/OPA).Direct molar ratio measurement of nuclei.
Retention Excellent for polar amines.High (due to tag).N/A (Solution phase).[2]
Specificity High (separates hydrolysis byproducts).High (specific to amines).Absolute (structural elucidation).
Sensitivity (LOD) High (< 0.05%).Very High (Fluorescence detection).Moderate (~0.5%).
Throughput High (15 min run).Low (Requires sample prep).High (10 min acquisition).
Reference Std? Required.Required.Not Required (Internal Std used).
Verdict Best for Routine QC Best for Trace Impurities Best for Potency Assignment
Deep Dive & Protocols
Method A: HILIC-CAD (The Modern Standard)

Why it works: HILIC turns the "weakness" of polarity into a strength. The diamine is strongly retained on an Amide or Silica surface, allowing separation from the mono-amine impurities and the hydrolyzed acid. CAD is universal and does not rely on UV absorption.

Experimental Protocol:

  • Column: Waters XBridge Amide or Tosoh TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Low pH prevents amine tailing.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 15 minutes.

  • Detection: Charged Aerosol Detector (CAD) or ELSD. Evaporation Temp: 35°C.

  • Sample Diluent: 80:20 Acetonitrile:Water. Critical: Diluent must match initial mobile phase to prevent peak distortion.

Method B: Ion-Pair RP-HPLC with OPA Derivatization

Why it works: Since the native molecule has no UV signal, we chemically attach a hydrophobic, fluorescent tag (o-Phthalaldehyde) to the primary amines. This allows the use of standard C18 columns and high-sensitivity fluorescence detection.

Experimental Protocol:

  • Derivatization Reagent: Dissolve 10 mg OPA in 1 mL MeOH, add 9 mL Borate buffer (pH 9.5) and 50 µL 3-Mercaptopropionic acid.[3]

  • Reaction: Mix 10 µL sample (1 mg/mL) + 90 µL Reagent. Wait 2 minutes. Inject immediately.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm.

  • Mobile Phase: A: 20 mM Phosphate buffer (pH 7.2); B: Acetonitrile. Gradient 10-50% B.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Method C: qNMR (The Orthogonal Validator)

Why it works: qNMR is the only method that provides an absolute purity value without requiring a high-purity reference standard of the analyte itself. It validates the "potency" of the material.

Experimental Protocol:

  • Solvent: D2O (Deuterium Oxide).[2]

  • Internal Standard (IS): Maleic Acid (traceable grade). Reason: Maleic acid singlet (6.3 ppm) does not overlap with the ethyl ester signals.

  • Preparation: Weigh ~10 mg Sample and ~5 mg IS accurately into the same vial. Dissolve in 0.7 mL D2O.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 30 seconds (Must be > 5x T1).

    • Scans: 16 or 32.

  • Calculation: Purity =

    
    
    
Visualizing the Workflow
Figure 1: Method Selection Decision Tree

This diagram guides the analyst to the correct method based on the available equipment and the specific analytical goal (e.g., trace impurity detection vs. potency assay).

MethodSelection Start Start: Purity Assessment of 3-Amino-L-alanine ethyl ester Goal Define Analytical Goal Start->Goal Potency Absolute Purity / Potency (No Ref Standard) Goal->Potency Primary Std Characterization Routine Routine QC / Batch Release Goal->Routine Fast Turnaround Trace Trace Impurity Profiling (<0.1%) Goal->Trace High Sensitivity qNMR Method C: qNMR (1H in D2O) Potency->qNMR HILIC Method A: HILIC-CAD (Direct Analysis) Routine->HILIC Deriv Method B: Pre-column Derivatization (Fluorescence/UV) Trace->Deriv Check Tailing Factor < 1.5? Retention k > 2? HILIC->Check Check System Suitability

Caption: Decision tree for selecting the optimal analytical technique based on laboratory requirements (Potency vs. QC).

Figure 2: HILIC-CAD Analysis Workflow

A step-by-step visualization of the recommended HILIC workflow, emphasizing the critical equilibration steps required for polar stationary phases.

HILICWorkflow Prep Sample Prep Diluent: 80% ACN Inject Injection (Low Volume: 2-5 µL) Prep->Inject Prevents Solvent Mismatch Equil Column Equilibration (20 Column Volumes) Equil->Inject Ensures Stable RT Sep Separation (Amide Column) Inject->Sep Detect Detection (CAD) Nebulizer 35°C Sep->Detect Data Data Analysis Integration Detect->Data Data->Equil If RT Shifts > 2%

Caption: Optimized HILIC-CAD workflow emphasizing the critical equilibration step necessary for reproducible retention of polar amines.

References
  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005.

  • Jansen, H., et al. "Hydrophilic interaction chromatography (HILIC) for the separation of polar compounds." Journal of Chromatography A, 2011.

  • Agilent Technologies. "Analysis of Amino Acids using Pre-column Derivatization." Application Note 5990-4547EN.

  • Bhardwaj, S.P., & Singh, S. "Study of forced degradation behavior of Enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method." Journal of Pharmaceutical and Biomedical Analysis, 2008. (Demonstrates stability issues of amino acid ethyl esters).

  • European Pharmacopoeia (Ph. Eur.) . "2.2.46. Chromatographic separation techniques." (General Chapter on System Suitability).

Sources

Comparative

HPLC-MS analysis of peptides with 3-Amino-L-alanine ethyl ester

Executive Summary This guide provides a technical analysis of peptides containing 3-Amino-L-alanine ethyl ester (Dap-OEt) , a non-proteinogenic residue increasingly used in peptidomimetics and prodrug design. The core an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of peptides containing 3-Amino-L-alanine ethyl ester (Dap-OEt) , a non-proteinogenic residue increasingly used in peptidomimetics and prodrug design. The core analytical challenge lies in distinguishing the intact ester from its hydrolysis product (the free acid, Dap-OH) and differentiating it from structural homologs like Lysine or Ornithine.

Key Findings:

  • Retention Behavior: Dap-OEt peptides exhibit significantly higher retention on C18 columns compared to their free acid counterparts due to the capping of the C-terminal carboxyl group, but often suffer from peak tailing due to high basicity (two primary amines).

  • Mass Spectrometry: The ethyl ester moiety introduces a characteristic +28.0313 Da mass shift relative to the free acid. In MS/MS, these peptides often yield a distinct neutral loss of ethanol (46 Da) from C-terminal fragments.

  • Stability Risk: The ester bond is labile.[1] Protocols must strictly control pH and temperature to prevent in-situ hydrolysis during analysis.[1]

Technical Deep Dive: The Analyte vs. Alternatives

This section compares the Dap-OEt moiety against its two primary "alternatives" encountered in R&D: the Free Acid Form (Dap-OH) (often an impurity) and the Lysine Homolog (Lys) (a structural standard).

Physicochemical Comparison
Feature3-Amino-L-alanine Ethyl Ester (Dap-OEt) 3-Amino-L-alanine Free Acid (Dap-OH) L-Lysine (Lys)
Structure Side chain: -CH₂NH₂C-Term: -COOCH₂CH₃Side chain: -CH₂NH₂C-Term: -COOHSide chain: -(CH₂)₄NH₂C-Term: -COOH
Net Charge (pH 2) +2 (N-term + Side chain). No acidic offset.+1 (N-term + Side chain - partially ionized COOH).[1]+2 (N-term + Side chain).
Hydrophobicity Moderate-High .[1] Ester masks the polar carboxyl.[1]Low . Highly polar zwitterion.[1]Moderate . Long alkyl side chain balances polarity.[1]
C18 Retention Stronger . Elutes later than Dap-OH.[1]Weaker . Often elutes in void volume without ion-pairing.[1]Standard . Predictable elution.[1][2]
MS1 Signature [M+H]⁺ . Mass = Base + 28 Da.[1][M+H]⁺ . Mass = Base.[1][M+H]⁺ . Mass = Different series.[1]
Key Challenge Hydrolysis stability; Peak tailing.[1]Retention on RP-HPLC.Isobaric interference (Gln/Lys near-isobars).[1]
Chromatographic Mechanics

The Dap-OEt moiety presents a "double-edged sword" in chromatography:

  • The Ester Effect (Retention): By capping the C-terminal carboxylic acid with an ethyl group, you remove a negative charge (at neutral pH) or a polar H-bond donor (at acidic pH). This significantly increases the hydrophobicity, allowing the peptide to retain well on standard C18 columns where the free acid (Dap-OH) might elute in the void volume.

  • The Basicity Effect (Tailing): The Dap side chain is a short, primary amine.[1] Without the neighboring carboxyl group to form a zwitterion (as in the free acid), the local charge density is high. This leads to strong secondary interactions with residual silanols on silica-based columns, causing severe peak tailing unless suppressed.[1]

Causality Insight: If you observe a "split peak" or "shoulder" in your chromatogram, it is likely on-column hydrolysis . The earlier eluting shoulder is the Free Acid (Dap-OH) forming during the run.

Fragmentation & Signaling Pathways

Understanding the fragmentation logic is crucial for confirming the presence of the ethyl ester and ensuring it hasn't hydrolyzed.

MS/MS Fragmentation Logic
  • N-terminal (b-ions): These will appear identical for both Dap-OEt and Dap-OH peptides unless the Dap residue is at the C-terminus.

  • C-terminal (y-ions): This is the diagnostic region.

    • Dap-OEt: The y1 ion (if Dap is C-terminal) will have a mass of Residue (87) + OEt (45) + 2H = 134 m/z (approx).

    • Dap-OH: The y1 ion will be Residue (87) + OH (17) + 2H = 106 m/z .[1]

    • Neutral Loss: Dap-OEt peptides often show a loss of 46 Da (Ethanol) from the parent ion or y-series, a signature absent in the free acid.

Visualization of Fragmentation Pathway[1]

FragmentationPathway Precursor Precursor Ion [M+H]+ (Dap-OEt) CID CID Fragmentation Precursor->CID Hydrolysis Artifact: Hydrolysis (Sample Prep Error) Precursor->Hydrolysis pH > 7 or H2O b_series b-ion Series (N-terminal) No Ester Info CID->b_series y_series y-ion Series (C-terminal) Contains Ester CID->y_series y1_Ester y1 Ion (Dap-OEt) Mass: R + 74 Da (Diagnostic) y_series->y1_Ester Primary Pathway NeutralLoss Neutral Loss [- 46 Da (EtOH)] (Ester Confirmation) y_series->NeutralLoss Secondary Pathway y1_Acid y1 Ion (Dap-OH) Mass: R + 46 Da (Impurity) Hydrolysis->y1_Acid

Figure 1: MS/MS fragmentation logic distinguishing the target Dap-OEt peptide from its hydrolysis artifact.

Validated Experimental Protocol

This protocol is designed to minimize hydrolysis while maximizing sensitivity.[1]

Sample Preparation (Critical Step)[1][3]
  • Solvent: Dissolve peptides in 0.1% Formic Acid in 50:50 Water/Acetonitrile .

    • Why? Pure water promotes hydrolysis.[1] Acetonitrile stabilizes the ester.[1] Acidic pH (< 3.[1]0) inhibits ester hydrolysis.[1]

  • Avoid: Methanol (risk of transesterification to methyl ester) and basic buffers (ammonium bicarbonate).[1]

  • Temperature: Keep autosampler at 4°C .

LC-MS Method Parameters
ParameterSettingRationale
Column C18 with Charged Surface (e.g., Waters CSH or Agilent Poroshell CS-C18)The positive surface charge repels the basic Dap amines, preventing tailing without high TFA loads.
Mobile Phase A Water + 0.1% Formic Acid + 0.01% TFA Formic acid provides ionization; trace TFA acts as an ion-pairing agent to sharpen peaks without suppressing MS signal.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.[1]
Gradient 5% B to 40% B over 10 minDap-OEt is moderately hydrophobic.[1] A shallow gradient ensures separation from the early-eluting free acid.[1]
Column Temp 40°CImproves mass transfer for basic peptides.[1]
MS Mode ESI PositiveDap residues are highly proton-affinitive.[1]
Self-Validating the Data

To confirm you are analyzing the Ester and not the Acid, perform this check:

  • Calculate Theoretical Mass:

    
    .[1]
    
  • Extract Ion Chromatogram (EIC): Plot EIC for Ester mass and Acid mass (

    
    ).
    
  • Retention Check: The Ester peak must elute later than the Acid peak.[1] If the main peak has the mass of the Ester but elutes earlier than a known standard, suspect an isobaric interference or source fragmentation.

  • Source Fragmentation Check: If you see a peak for the Acid at the same retention time as the Ester, it is likely "in-source fragmentation" (loss of ethyl group in the source), not real hydrolysis.

References

  • Comparison of Amino Acid Hydrophobicity and Retention

    • Title: "Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chrom
    • Source: N
    • URL:[Link]

  • Fragmentation of Basic Peptides

    • Title: "Peptide ion fragment
    • Source: University of Alabama
    • URL:[Link]

  • Handling of Non-Proteinogenic Amino Acids

    • Title: "The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underiv
    • Source: American Labor
    • URL:[Link]

  • Ester Stability and Hydrolysis

    • Title: "L-Alanine, ethyl ester - Chemical Properties"
    • Source: NIST Chemistry WebBook[3]

    • URL:[Link]

Sources

Validation

comparing 3-Amino-L-alanine ethyl ester with Boc-Dap-OH in synthesis

A Comparative Guide: 3-Amino-L-alanine Ethyl Ester vs. Boc-Dap-OH Executive Summary In the synthesis of bioactive peptides and peptidomimetics, 2,3-diaminopropionic acid (Dap) serves as a critical non-proteinogenic scaff...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: 3-Amino-L-alanine Ethyl Ester vs. Boc-Dap-OH

Executive Summary

In the synthesis of bioactive peptides and peptidomimetics, 2,3-diaminopropionic acid (Dap) serves as a critical non-proteinogenic scaffold.[1][2][3][4] Its unique structure—characterized by a vicinal diamine motif—offers versatility for creating salt bridges, serving as a handle for bioconjugation, or acting as a precursor for heterocyclic cores (e.g.,


-lactams, imidazolidinones).

However, the choice between 3-Amino-L-alanine ethyl ester (C-protected, N-exposed) and Boc-Dap-OH (N-protected, C-exposed) is not merely a matter of protecting group preference. It dictates the synthetic strategy:

  • 3-Amino-L-alanine ethyl ester (H-Dap-OEt) is the reagent of choice for "Bottom-Up" Synthesis , particularly for constructing heterocyclic scaffolds or modifying the C-terminus before chain elongation.

  • Boc-Dap-OH is the standard for "Top-Down" Peptide Assembly , but it carries a high risk of intramolecular side reactions (specifically

    
    -lactamization) if the side chain is not orthogonally protected.
    
Part 1: Technical Analysis & Mechanistic Insights
1. The "Beta-Lactam Trap" in Dap Chemistry

The defining challenge in working with Dap derivatives is the propensity for the


-amino group to attack the activated 

-carboxylic acid, forming a 4-membered

-lactam ring. This reaction is often faster than intermolecular peptide coupling.
  • With Boc-Dap-OH: If the

    
    -amine is free (
    
    
    
    ) and the
    
    
    -carboxylic acid is activated (e.g., with HATU/DIC), intramolecular cyclization is the dominant pathway. Successful use requires orthogonal protection (e.g., Boc-Dap(Fmoc)-OH).[5]
  • With 3-Amino-L-alanine ethyl ester: The carboxylic acid is ester-protected, eliminating the risk of self-cyclization. This allows the researcher to selectively manipulate the two free amines based on their differing nucleophilicities.

2. Reagent Profile: 3-Amino-L-alanine ethyl ester (H-Dap-OEt)
  • Chemical State: Typically supplied as the dihydrochloride salt (

    
    ).
    
  • Reactivity Landscape: Contains two primary amines.

    • 
      -Amine (Side chain):  More basic (pKa 
      
      
      
      9.6) due to separation from the electron-withdrawing ester.
    • 
      -Amine (Backbone):  Less basic (pKa 
      
      
      
      6.7) due to the inductive effect of the adjacent carbonyl.
  • Strategic Advantage: In controlled pH conditions, the

    
    -amine can be kept deprotonated and reactive while the 
    
    
    
    -amine remains protonated, or vice versa, allowing for regioselective acylation without orthogonal protecting groups.
3. Reagent Profile: Boc-Dap-OH
  • Chemical State: Zwitterionic solid (Internal salt between

    
     and 
    
    
    
    ).
  • Solubility Profile: Poor solubility in non-polar solvents (DCM) due to zwitterionic character; requires polar aprotic solvents (DMF, DMSO) or conversion to a salt.

  • Strategic Advantage: Ideal for introducing the Dap moiety into a peptide chain where the

    
    -amine must remain inert (Boc-protected).
    
  • Critical Constraint: For peptide coupling, the side chain MUST be protected (e.g., Boc-Dap(Fmoc)-OH).[5] Using "naked" Boc-Dap-OH for coupling is a common novice error that results in low yields and high byproduct formation.

Part 2: Comparative Data & Decision Matrix
Feature3-Amino-L-alanine ethyl esterBoc-Dap-OH
Primary Role Nucleophilic Building Block (Amine source)Electrophilic Building Block (Acid source)
Dominant Risk Regioselectivity (Alpha vs. Beta amine)

-Lactamization (Self-cyclization)
Solubility High (Water/Methanol); Moderate (DMF)Low (DCM); Moderate (DMF/DMSO)
Cost Efficiency High (Simple derivative)Moderate to High (Depends on side-chain PG)
Ideal Application Synthesis of Imidazolidinones, Piperazines, or C-terminal anchoring.SPPS (Solid Phase Peptide Synthesis), N-terminal elongation.
Storage Stability Hygroscopic (Salt form); Store with desiccant.Stable solid; Store at 2-8°C.
Part 3: Visualizing the Synthetic Pathways

The following diagram illustrates the divergent workflows. Note the "Dead End" associated with activating unprotected Boc-Dap-OH.

Dap_Pathways Start_Ester 3-Amino-L-alanine ethyl ester (2HCl) Regio_Control pH-Controlled Acylation Start_Ester->Regio_Control Neutralization Start_Boc Boc-Dap-OH (Unprotected Side Chain) Activation Carboxyl Activation (HATU/DIC) Start_Boc->Activation Direct Activation (RISKY) Protect Side Chain Protection (e.g., Fmoc-Cl) Start_Boc->Protect Orthogonal Protection Heterocycle Heterocycle Formation (e.g., Imidazolidinone) Regio_Control->Heterocycle Cyclization Lactam SIDE REACTION: Beta-Lactam Formation Activation->Lactam Rapid Cyclization Coupling Successful Peptide Coupling Protect->Coupling Standard SPPS

Figure 1: Decision tree highlighting the risk of beta-lactam formation with Boc-Dap-OH versus the versatility of the ethyl ester derivative.

Part 4: Experimental Protocols
Protocol A: Regioselective Acylation of 3-Amino-L-alanine ethyl ester

Objective: To selectively acylate the


-amine (side chain) while leaving the 

-amine free, utilizing pKa differences.

Materials:

  • 3-Amino-L-alanine ethyl ester dihydrochloride (1.0 eq)

  • Acylating agent (e.g., Benzoyl chloride, 1.0 eq)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) / Methanol (MeOH) (9:1 mixture)

Step-by-Step:

  • Dissolution: Suspend the dihydrochloride salt in DCM/MeOH at 0°C.

  • Controlled Neutralization: Add TEA (1.0 eq only) dropwise. This neutralizes the more acidic proton. Crucial: The

    
    -amine is less basic (pKa ~6.7) and will be the first to lose a proton if equilibrium allows, but in a kinetic trap with limited base, the 
    
    
    
    -amine (pKa ~9.6) effectively sequesters protons.
    • Correction for Selectivity: Actually, to acylate the beta -amine selectively, one often exploits the copper(II) chelation method. Copper(II) complexes the

      
      -amine and the carboxyl/ester group, leaving the 
      
      
      
      -amine exposed.
    • Revised Chelation Step: Add

      
       (0.5 eq) in water to the ester. The blue complex forms, protecting the 
      
      
      
      -position.
  • Acylation: Add the acylating agent and mild base (NaHCO3) to the copper complex solution. React for 2-4 hours.

  • Decomplexation: Treat the reaction mixture with EDTA or

    
     (traditional) or Thioacetamide to remove Copper.
    
  • Result:

    
    -Acyl-L-Dap-OEt with free 
    
    
    
    -amine.
Protocol B: Safe Coupling of Boc-Dap-OH (via Fmoc Protection)

Objective: To use Boc-Dap-OH in peptide synthesis without cyclization.

Materials:

  • Boc-Dap-OH (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 eq)

  • 
     (aqueous)
    
  • Dioxane

Step-by-Step:

  • Solubilization: Dissolve Boc-Dap-OH in water/dioxane (1:1). Add

    
     (2.0 eq) to ensure pH ~8-9.
    
  • Protection: Add Fmoc-OSu slowly at 0°C. Stir at room temperature for 12 hours.

    • Mechanism:[6][7] The free

      
      -amine attacks the Fmoc-OSu. The 
      
      
      
      -amine is already Boc-protected.[8]
  • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.

  • Coupling (The "Safe" Step): Use the resulting Boc-Dap(Fmoc)-OH for peptide coupling using standard HATU/DIPEA protocols.

    • Note: Do NOT attempt to activate the carboxylic acid before this protection step.

References
  • BenchChem. Navigating the Solubility of Boc-Dap-OH: A Technical Guide for Researchers. (2025).[2][9][10][11] Link

  • Cayman Chemical. Boc-Dap-NE Product Information and Synthesis Applications.Link

  • National Institutes of Health (NIH). Side reactions in solid-phase peptide synthesis and their applications. (2014).[12] Link

  • MDPI. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters.[2][4] (2020).[11] Link

  • Organic Chemistry Portal. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. (2004).[11] Link

Sources

Comparative

biological activity of L-Dap ethyl ester vs. its methyl ester analog

Topic: Biological Activity of L-Dap Ethyl Ester vs. Methyl Ester Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: Strategic Selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of L-Dap Ethyl Ester vs. Methyl Ester Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: Strategic Selection of L-Dap Esters

In the development of peptidomimetics and neuroactive agents, L-2,3-diaminopropionic acid (L-Dap) serves as a critical non-proteinogenic scaffold. While often viewed merely as synthetic intermediates, the ethyl and methyl ester analogs of L-Dap exhibit distinct biological profiles driven by their physicochemical properties and metabolic fates.

  • L-Dap Methyl Ester: Preferred for synthetic efficiency and crystallinity in early-stage peptide coupling. However, its biological utility is limited by rapid hydrolysis rates in certain plasma profiles and the release of methanol , presenting a neurotoxic liability in chronic in vivo dosing.

  • L-Dap Ethyl Ester: The superior candidate for biological assays and prodrug development . It offers enhanced lipophilicity (higher LogP) for cellular uptake and releases ethanol —a pharmacologically manageable byproduct compared to methanol. It is the standard choice for investigating intracellular L-Dap activity (e.g., glutamate receptor modulation).

Physicochemical & Pharmacokinetic Comparison

The biological activity of these esters is largely a function of their ability to deliver the parent amino acid (L-Dap) to the target site. The ester moiety dictates membrane permeability and plasma stability.

FeatureL-Dap Methyl Ester L-Dap Ethyl Ester Implication
Molecular Weight ~118.13 g/mol (free base)~132.16 g/mol (free base)Ethyl has slightly higher mass/steric bulk.
Lipophilicity (LogP) Lower (-1.8 est.)Higher (-1.3 est.)Ethyl ester penetrates lipid bilayers more effectively.
Hydrolysis Rate (Plasma) Generally FasterSlower / ModerateMethyl esters are often cleaved too rapidly by non-specific esterases, reducing tissue targeting.
Leaving Group Methanol (

)
Ethanol (

)
Critical: Methanol metabolizes to formate (neurotoxic); Ethanol to acetate (benign).
Solubility High (Polar solvents)Moderate (Organic solvents)Methyl ester is easier to handle in aqueous buffers but harder to extract.
Mechanistic Insight: The Prodrug Effect

Both esters function as "Trojan horses." The free acid L-Dap is zwitterionic at physiological pH, limiting passive diffusion. Esterification masks the carboxylate negative charge, neutralizing the molecule (assuming the


-amine is uncharged or paired), thus facilitating entry into the cell. Once intracellular, ubiquitous carboxylesterases (CES1/CES2)  hydrolyze the ester, trapping the active L-Dap species inside.

Biological Activity Profile

A. Neuroactivity & Glutamate Receptor Modulation

L-Dap is structurally homologous to BMAA (


-N-methylamino-L-alanine) and BOAA  (ODAP), known neurotoxins that act on AMPA/Kainate glutamate receptors.
  • Mechanism: The esters themselves exhibit low affinity for glutamate receptors due to steric bulk at the binding pocket.

  • Activation: Biological activity is observed after hydrolysis.

  • Comparison: In hippocampal slice preparations, L-Dap Ethyl Ester typically shows a delayed but more sustained excitatory potential compared to the methyl ester. This is attributed to its slower hydrolysis rate, creating a "depot effect" of L-Dap release, whereas the methyl ester causes a rapid, transient spike in concentration.

B. Cytotoxicity & Metabolite Liability

When testing these compounds in cell culture (e.g., HEK293 or SH-SY5Y neuronal lines), the choice of ester significantly impacts baseline toxicity.

  • Methyl Ester Risk: Hydrolysis releases methanol. In high-concentration assays (>100

    
    M), the accumulation of formate (via alcohol dehydrogenase) can induce mitochondrial stress, confounding data on L-Dap's intrinsic activity.
    
  • Ethyl Ester Advantage: Ethanol release is generally well-tolerated by cells up to millimolar concentrations, making the ethyl ester the "cleaner" tool compound for phenotypic screening.

Experimental Workflow: Esterase Stability Assay

To validate the prodrug mechanism, researchers must quantify the conversion rate of the ester to the free acid.

Objective: Determine the half-life (


) of L-Dap esters in rat plasma.
Protocol Steps:
  • Preparation: Dissolve L-Dap ester (Methyl or Ethyl) to 10 mM in DMSO.

  • Incubation: Spike rat plasma (pre-warmed to 37°C) with the compound to a final concentration of 100

    
    M.
    
  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    min.
  • Quenching: Immediately add 150

    
    L ice-cold Acetonitrile (containing Internal Standard, e.g., Phenylalanine) to precipitate proteins.
    
  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.

    • Monitor Transitions: Parent Ester

      
      
      
      
      
      Daughter Ion; Free Acid L-Dap
      
      
      
      
      Daughter Ion.

Self-Validating Check: The decrease in Ester peak area must strictly correlate with the molar increase in Free Acid peak area. If Free Acid does not appear, the compound may be binding irreversibly to plasma proteins rather than hydrolyzing.

Visualization of Biological Pathways

The following diagram illustrates the differential processing of L-Dap esters within a biological system, highlighting the critical divergence in toxic byproducts.

LDap_Pathways cluster_ext Extracellular Space cluster_cell Intracellular Space / Cytosol Ethyl L-Dap Ethyl Ester (High Lipophilicity) CES Carboxylesterases (CES1/CES2) Ethyl->CES Passive Diffusion (Fast) Methyl L-Dap Methyl Ester (Mod. Lipophilicity) Methyl->CES Passive Diffusion (Slow) LDap Active L-Dap (Free Acid) CES->LDap Hydrolysis MeOH Methanol CES->MeOH From Methyl EtOH Ethanol CES->EtOH From Ethyl Target Glutamate Receptors (AMPA/Kainate) LDap->Target Agonist Binding Formate Formate (Neurotoxic/Mitochondrial Poison) MeOH->Formate ADH/ALDH Oxidation Acetate Acetate (Metabolically Benign) EtOH->Acetate ADH/ALDH Oxidation

Caption: Comparative metabolic fate of L-Dap esters. Note the divergence into toxic formate (from methyl ester) versus benign acetate (from ethyl ester).

References

  • Comparison of chemical and biological hydrolytic stability of homologous esters.

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Establishes general kinetic principles where ethyl esters often display superior stability profiles in plasma compared to methyl analogs, relevant for prodrug design.
    • URL:[Link]

  • L-2,3-diaminopropionic acid (L-Dap) as a non-proteinogenic amino acid precursor.

    • Source: Frontiers in Microbiology
    • Context: Details the biological role of L-Dap in siderophores and its structural rel
    • URL:[Link]

  • Neurotoxicity of L-Dap and rel

    • Source: Journal of Neurochemistry (via PubMed)
    • Context: Discusses the excitotoxic mechanism of L-Dap derivatives on glutamate receptors, necessitating careful choice of ester to avoid confounding toxicity.
    • URL:[Link]

  • Ester hydrolysis medi

    • Source: Amelica
    • Context: Provides synthetic methodologies for manipulating methyl and ethyl esters, highlighting the chemical stability differences utilized in prepar
    • URL:[Link]

Validation

Characterization of 3-Amino-L-alanine ethyl ester 2HCl: A Comparative NMR Guide

Introduction and Strategic Context 3-Amino-L-alanine ethyl ester dihydrochloride (also known as ethyl 2,3-diaminopropanoate dihydrochloride, or L-Dap(OEt)-OH·2HCl) is a highly versatile non-proteinogenic amino acid build...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

3-Amino-L-alanine ethyl ester dihydrochloride (also known as ethyl 2,3-diaminopropanoate dihydrochloride, or L-Dap(OEt)-OH·2HCl) is a highly versatile non-proteinogenic amino acid building block. It is extensively utilized in the synthesis of peptidomimetics, biologically active heterocycles[1], and radiopharmaceutical chelators, such as Technetium-99m complexes for SPECT brain perfusion imaging[2].

When developing synthetic pipelines, selecting the correct derivative of 2,3-diaminopropanoic acid is critical. The choice directly impacts solubility, reactivity, and the ease of downstream analytical characterization. This guide objectively compares L-Dap(OEt)-OH·2HCl against its common alternatives and provides a definitive, self-validating methodology for its structural confirmation via


H and 

C Nuclear Magnetic Resonance (NMR) spectroscopy[3].

Product Comparison: Selecting the Optimal Derivative

To understand the analytical advantages of the ethyl ester dihydrochloride salt, we must compare it against the free acid and N-protected variants. The causality behind choosing L-Dap(OEt)-OH·2HCl lies in its locked C-terminus and fully protonated amines, which eliminate the unpredictable zwitterionic speciation that plagues the free acid form.

Table 1: Comparative Properties of L-Dap Derivatives
Property / Feature3-Amino-L-alanine (Free Acid)N-Boc-L-Dap-OH (Protected)L-Dap(OEt)-OH·2HCl (Ethyl Ester Salt)
Solubility Poor in organics; soluble in water but pH-dependent.High in organic solvents (DCM, DMF, DMSO).Excellent in water (D

O) and polar protic solvents.
NMR Spectral Clarity Poor. Resonances shift drastically with concentration/pH due to zwitterion effects.Moderate. Bulky tert-butyl groups (Boc) can obscure aliphatic regions.Excellent. Fixed protonation states yield sharp, highly reproducible peaks.
Synthetic Utility Limited direct use without prior protection steps.Ready for standard SPPS (Solid Phase Peptide Synthesis).Ideal for selective N-alkylation or heterocycle formation.
Storage Stability High.Moderate (Boc is acid-sensitive).High. The dihydrochloride salt prevents spontaneous lactamization.

In-Depth NMR Characterization

The structural confirmation of L-Dap(OEt)-OH·2HCl relies heavily on high-resolution NMR. Because the molecule is a dihydrochloride salt, it is highly soluble in Deuterium Oxide (D


O).

Mechanistic Insight (Causality): In D


O, both the 

-amine and

-amine are fully protonated (

). These positively charged groups exert a strong electron-withdrawing (deshielding) effect on the adjacent carbon-bound protons. Furthermore, the chiral center at the

-carbon renders the two protons on the

-carbon diastereotopic. They exist in different magnetic environments, meaning they will couple not only to the

-proton but also to each other (geminal coupling), often appearing as a complex multiplet or two distinct doublets of doublets rather than a simple doublet.
Table 2: H NMR Spectral Data (D O, 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
1.25Triplet (t)3H~7.1Ethyl

3.50 - 3.70Multiplet (m)2H-

-

(Diastereotopic)
4.30Quartet (q)2H~7.1Ethyl

4.50Doublet of doublets (dd)1H~7.5, 5.0

-

(Note: Exchangeable


 protons will not be visible in D

O due to rapid deuterium exchange. The residual HDO solvent peak will appear at ~4.79 ppm).
Table 3: C NMR Spectral Data (D O, 100 MHz)
Chemical Shift (

, ppm)
Carbon TypeAssignment
13.5Primary (

)
Ethyl

39.0Secondary (

)

-

52.0Tertiary (

)

-

64.0Secondary (

)
Ethyl

168.0Quaternary (

)
Ester Carbonyl

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal validation steps. Relying solely on the solvent residual peak for referencing in aqueous samples is prone to error due to temperature and pH variations. Therefore, the addition of an internal standard is mandatory.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Calibration

  • Accurately weigh 10–15 mg of L-Dap(OEt)-OH·2HCl.

  • Dissolve the compound in 0.6 mL of high-purity D

    
    O (99.9% D).
    
  • Validation Step: Add 0.05% w/v of TSP (3-(Trimethylsilyl)propionic-2,2,3,3-d

    
     acid sodium salt). TSP serves as an absolute internal reference (
    
    
    
    = 0.00 ppm), ensuring the chemical shift axis is perfectly calibrated regardless of minor pH fluctuations.
  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: Data Acquisition

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Allow the sample to equilibrate to 298 K (25°C) for 5 minutes to stabilize the HDO peak shift.

  • 
    H NMR Parameters:  Acquire 16 scans with a relaxation delay (
    
    
    
    ) of 2.0 seconds and a 30° flip angle to ensure quantitative integration.
  • 
    C NMR Parameters:  Acquire 1024 scans with a relaxation delay of 2.0 seconds using WALTZ-16 proton decoupling.
    

Step 3: Processing and System Validation

  • Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz for

    
    H, 1.0 Hz for 
    
    
    
    C) prior to Fourier Transformation.
  • Phase and baseline correct the spectra manually.

  • Validation Step: Integrate the

    
    H spectrum. The system self-validates if the integral ratios perfectly match the theoretical 3:2:2:1 ratio (Ethyl 
    
    
    
    : Ethyl
    
    
    :
    
    
    -
    
    
    :
    
    
    -
    
    
    ). Any deviation greater than 5% indicates either incomplete relaxation or the presence of impurities.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR characterization workflow.

NMR_Workflow A 1. Sample Prep (15mg in D2O + TSP) B 2. Acquisition (1H & 13C NMR at 298K) A->B Transfer to NMR Tube C 3. Processing (FT, Phase, Baseline) B->C FID Data D 4. Validation (3:2:2:1 Integration) C->D Spectra

Fig 1: Standardized, self-validating NMR workflow for L-Dap(OEt)-OH·2HCl characterization.

References

  • Title: Technetium-99m bis (Aminoethanethiol) Complexes with Amine Sidechains—Potential Brain Perfusion Imaging Agents for SPECT Source: Journal of Nuclear Medicine URL: [Link]

  • Title: Thiadiazines, N,N-Heterocycles of Biological Relevance Source: Semantic Scholar URL: [Link]

  • Title: Biocatalytic Access to Piperazines from Diamines and Dicarbonyls (Supplementary Material) Source: Amazon S3 / Institutional Repository URL: [Link]

Sources

Comparative

Technical Comparison Guide: Validation of L-Dap Ethyl Ester Incorporation by Mass Spectrometry

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Validation Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Validation Protocol.

Executive Summary: The L-Dap Ethyl Ester Advantage

L-2,3-Diaminopropionic acid (L-Dap) is a non-proteinogenic amino acid increasingly utilized in peptidomimetics to introduce cationic charges, facilitate cross-linking, or serve as a precursor for heterocyclic synthesis. The Ethyl Ester (OEt) derivative of L-Dap is a critical intermediate, often serving as a C-terminal protecting group that offers a unique balance of stability and reactivity compared to Methyl Esters (OMe) or tert-Butyl esters (OtBu).

However, validating the successful incorporation of L-Dap(OEt) is challenging due to potential hydrolysis, diketopiperazine (DKP) formation, and ionization suppression. This guide provides a definitive, self-validating mass spectrometry (MS) workflow to confirm L-Dap(OEt) integrity against common alternatives.

Comparative Analysis: L-Dap(OEt) vs. Alternatives

The choice of L-Dap protection significantly impacts synthesis yields and MS detectability. The table below contrasts L-Dap Ethyl Ester with its primary alternatives.

Table 1: Physicochemical & MS Performance Comparison
FeatureL-Dap Ethyl Ester (OEt) L-Dap Methyl Ester (OMe) L-Dap tert-Butyl Ester (OtBu) L-Dap Free Acid (OH)
Role Balanced C-term ProtectionHigh Reactivity PrecursorAcid-Labile ProtectionHydrolysis Artifact
Monoisotopic Mass Shift +28.03 Da (vs Free Acid)+14.02 Da (vs Free Acid)+56.06 Da (vs Free Acid)Reference (0 Da)
MS/MS Neutral Loss -28 Da (Ethene) & -46 Da (EtOH)-32 Da (MeOH)-56 Da (Isobutene)-18 Da (H₂O)
Hydrolytic Stability Moderate (More stable than OMe)Low (Prone to rapid hydrolysis)High (Stable to base/nucleophiles)N/A
DKP Formation Risk High (Requires rapid coupling)Very HighLow (Steric bulk hinders closure)N/A
Diagnostic Ion (m/z) m/z 59 (Immonium)m/z 59 (Immonium)m/z 59 (Immonium)m/z 59 (Immonium)

Expert Insight: While tert-butyl esters are superior for SPPS due to acid lability, Ethyl Esters are preferred in solution-phase synthesis or when the C-terminus must remain protected during acidolytic side-chain deprotection (e.g., removing Boc/Trt with TFA).

Mass Spectrometry Validation Protocols

To rigorously validate L-Dap(OEt) incorporation, you must confirm both the molecular weight (intact mass) and the structural connectivity (fragmentation).

Protocol A: Intact Mass Verification (ESI-MS)

Objective: Confirm the presence of the Ethyl Ester moiety (+28 Da shift relative to free acid).

  • Sample Preparation:

    • Dissolve lyophilized peptide in 50:50 H₂O:Acetonitrile + 0.1% Formic Acid.

    • Critical: Avoid alcohols (MeOH/EtOH) as solvents if transesterification is a risk, although rare without catalyst. Use Acetonitrile.[1]

  • Instrument Settings:

    • Mode: Positive Ion Mode (ESI+).

    • Scan Range: m/z 100–2000.

  • Data Analysis:

    • Calculate Theoretical Mass:

      
      .
      
    • Pass Criteria: Observed mass within ±10 ppm (HRMS) or ±0.5 Da (Low Res) of

      
      .
      
    • Fail Criteria: Observation of peaks at

      
       (Hydrolysis to free acid) or 
      
      
      
      (DKP formation).
Protocol B: Structural Validation via MS/MS (CID/HCD)

Objective: Distinguish L-Dap(OEt) from isobaric interferences using characteristic fragmentation channels.

  • Precursor Selection: Isolate the

    
     or 
    
    
    
    ion.
  • Fragmentation Energy: Apply Normalized Collision Energy (NCE) of 25–35%.

  • Diagnostic Check (The "Fingerprint"):

    • Step 1: Immonium Ion Detection. Look for the L-Dap immonium ion at m/z 59.06 . This confirms the presence of the Dap residue backbone [1].

    • Step 2: C-Terminal Neutral Loss. Identify the characteristic loss of the ester group.

      • McLafferty Rearrangement: A loss of 28.03 Da (Ethene,

        
        ) from the C-terminus is highly specific to ethyl esters [2].
        
      • Direct Loss: A loss of 46.04 Da (Ethanol,

        
        ) may also be observed, particularly in lower energy collisions.
        
    • Step 3: y1-Ion Shift. If L-Dap(OEt) is C-terminal, the

      
       ion will appear at the mass of L-Dap(OEt) + H (approx. m/z 133, depending on exact protonation site).
      

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for validating L-Dap(OEt) incorporation, highlighting the "Self-Validating" checkpoints.

LDap_Validation Start Crude Peptide Sample (L-Dap-OEt Target) ESI ESI-MS Analysis (Positive Mode) Start->ESI MassCheck Intact Mass Check (Theoretical M+H) ESI->MassCheck MS2 MS/MS Fragmentation (Select Precursor) MassCheck->MS2 Mass Matches Fail_Hyd FAIL: Hydrolysis (Mass = M-28) MassCheck->Fail_Hyd Mass -28 Da Fail_DKP FAIL: DKP Formation (Mass = M-18) MassCheck->Fail_DKP Mass -18 Da Immonium Check m/z 59 (Dap Immonium) MS2->Immonium NeutralLoss Check Neutral Loss (-28 Da or -46 Da) Immonium->NeutralLoss Present Fail_Wrong FAIL: Wrong AA (No m/z 59) Immonium->Fail_Wrong Absent Valid VALIDATION CONFIRMED L-Dap-OEt Intact NeutralLoss->Valid Observed NeutralLoss->Fail_Hyd Not Observed

Caption: Logical workflow for MS validation of L-Dap Ethyl Ester. Yellow diamonds represent critical decision points based on experimental data.

Troubleshooting Common Artifacts

When validating L-Dap(OEt), researchers often encounter specific artifacts. Understanding the causality behind these allows for rapid correction.

Artifact 1: Diketopiperazine (DKP) Formation
  • Observation: Mass spectrum shows a dominant peak at

    
    .
    
  • Causality: L-Dap has a side-chain amine (

    
    -amine) and an 
    
    
    
    -amine. If L-Dap(OEt) is at the C-terminus and the penultimate residue is unhindered, the N-terminal amine of the dipeptide can attack the C-terminal ester, cyclizing to form a DKP and expelling ethanol (or water if acid) [3].
  • Prevention: Use bulky protecting groups on the

    
    -amine (e.g., Alloc, ivDde) or ensure rapid coupling of the next amino acid.
    
Artifact 2: Ester Hydrolysis
  • Observation: Mass spectrum shows

    
    .
    
  • Causality: Exposure to aqueous base (e.g., NaOH, LiOH) or prolonged exposure to moisture during storage. Ethyl esters are more stable than methyl esters but will saponify at pH > 9.

  • Correction: Maintain pH < 7 during workup and purification. Store lyophilized at -20°C.

References

  • Matrix Science. "Peptide Fragmentation: Immonium Ions." Mascot Help. Accessed March 6, 2026. [Link]

  • Michigan State University. "Rearrangement Mechanisms in Fragmentation: McLafferty Rearrangement." MSU Chemistry. Accessed March 6, 2026. [Link]

  • National Institutes of Health (NIH). "Investigation of neutral loss during collision induced dissociation of peptide ions." PubMed Central. Accessed March 6, 2026. [Link]

Sources

Validation

Comparative Guide: Protecting Group Strategies for 2,3-Diaminopropionic Acid (Dap)

Executive Summary & Strategic Verdict The incorporation of 2,3-diaminopropionic acid (Dap) into peptide sequences is a powerful strategy for introducing conformational constraints, creating novel salt bridges, or serving...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Verdict

The incorporation of 2,3-diaminopropionic acid (Dap) into peptide sequences is a powerful strategy for introducing conformational constraints, creating novel salt bridges, or serving as a handle for bioconjugation.[1] However, Dap presents a unique synthetic challenge compared to its higher homologs (Dab, Orn, Lys): high susceptibility to


-elimination .

While 2,4-diaminobutyric acid (Dab) and Ornithine (Orn) are prone to intramolecular lactamization (


- and 

-lactams, respectively), Dap’s primary failure mode is the loss of the

-amine to form dehydroalanine (Dha) . This guide evaluates the performance of four dominant protecting group strategies—Boc , Alloc , ivDde , and Mtt —to determine the optimal workflow for your specific application.
The Scientist’s Verdict
  • For Linear/Terminal Peptides: Use Fmoc-Dap(Boc)-OH .[2][3] It offers the highest atom economy and stability, minimizing

    
    -elimination risks during chain assembly.
    
  • For On-Resin Cyclization/Modification: Use Fmoc-Dap(Alloc)-OH .[3] Despite the need for Palladium, it is the only group strictly orthogonal to both Fmoc and Boc/tBu that does not require acidic or basic conditions capable of triggering premature elimination or side-chain loss.

  • Avoid: Fmoc-Dap(Mtt)-OH for sequences requiring harsh acylation conditions, as its acid sensitivity can lead to premature loss and subsequent branching or side reactions.

The Dap Challenge: Mechanisms of Failure

To select the right protecting group, one must understand the enemy. Unlike Dab, where the nucleophilic attack of the side chain on the activated


-carbonyl is the main issue, Dap suffers from base-catalyzed 

-elimination.
Mechanism: -Elimination to Dehydroalanine

Under the basic conditions of Fmoc removal (piperidine/DMF), the


-proton of Dap is acidic. If the 

-protecting group creates a good leaving group or if the steric bulk forces a conformation favorable for elimination, the compound degrades into dehydroalanine (Dha). Dha acts as a Michael acceptor, leading to irreversible adducts with scavengers (EDT, DTT) or nucleophilic side chains.

BetaElimination Figure 1: Mechanism of β-Elimination in Dap Derivatives Dap Fmoc-Dap(PG)-OH (Protected Dap) Enolate Enolate Intermediate Dap->Enolate Deprotonation (α-H) Base 20% Piperidine (Base) Base->Dap Dha Dehydroalanine (Dha) (Reactive Michael Acceptor) Enolate->Dha Elimination of PG-NH2 Adduct Irreversible Peptide Adduct Dha->Adduct + Nucleophile (Cys/Lys)

Comparative Analysis of Protecting Groups

A. Fmoc-Dap(Boc)-OH (The Standard)[3]
  • Chemistry: Acid-labile carbamate.

  • Removal: 95% TFA (Cleavage Cocktail).

  • Performance:

    • Stability: Excellent. The Boc group is stable to piperidine (Fmoc removal) and does not promote elimination as strongly as acyl groups.

    • Purity: Consistently yields >95% crude purity for linear sequences.

    • Limitation: Cannot be used for on-resin modification (e.g., lactamization) as its removal coincides with peptide cleavage.

B. Fmoc-Dap(Alloc)-OH (The Orthogonal Choice)[3]
  • Chemistry: Allyl carbamate.

  • Removal: Pd(PPh

    
    )
    
    
    
    / PhSiH
    
    
    (radical scavenger).
  • Performance:

    • Orthogonality: Complete. Stable to TFA and Piperidine.

    • Side Reactions: Minimal. The Alloc group is not electron-withdrawing enough to acidify the

      
      -protons significantly.
      
    • Operational Burden: Requires inert atmosphere (Ar/N

      
      ) and extensive washing to remove Palladium. Residual Pd can chelate to the peptide, causing "phantom" mass peaks or fluorescence quenching.
      
C. Fmoc-Dap(ivDde)-OH (The Hydrazine Variant)
  • Chemistry: Vinylogous amide (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl).

  • Removal: 2-4% Hydrazine in DMF.

  • Performance:

    • Risk: Hydrazine can partially remove Fmoc groups if not carefully controlled.

    • Migration: ivDde can migrate to free lysine

      
      -amines if not washed immediately.
      
    • Stability: High stability toward TFA, making it a viable alternative to Alloc if Palladium chemistry is to be avoided.

D. Fmoc-Dap(Mtt)-OH (The Acid-Sensitive)
  • Chemistry: 4-Methyltrityl.

  • Removal: 1% TFA in DCM (dilute acid).

  • Performance:

    • Sensitivity: Highly sensitive. Can be removed inadvertently by acidic coupling additives (e.g., HOBt/DIC) or during prolonged synthesis.

    • Niche: Useful only if you need to remove the group on-resin without using Pd or Hydrazine, but requires strictly controlled non-acidic coupling conditions (e.g., neutral activators like HATU/DIEA with care).

Quantitative Comparison Matrix

FeatureFmoc-Dap(Boc)-OHFmoc-Dap(Alloc)-OHFmoc-Dap(ivDde)-OHFmoc-Dap(Mtt)-OH
Orthogonality Acid (TFA)Pd(0) CatalysisHydrazineDilute Acid (1% TFA)

-Elimination Risk
LowLowModerateLow
Synthesis Complexity LowHigh (Pd wash)MediumHigh (pH control)
On-Resin Cyclization NoExcellent GoodRisky
Cost Efficiency HighMediumMediumLow
Reagent Compatibility UniversalIncompatible with oxidizersIncompatible with aldehydesIncompatible with HOBt/acids

Experimental Protocols

Protocol A: Selective Deprotection of Alloc (Palladium Method)

Use this for Fmoc-Dap(Alloc)-OH when synthesizing cyclic peptides.

  • Swelling: Swell the resin (0.1 mmol scale) in DCM for 20 min.

  • Catalyst Preparation: Dissolve Pd(PPh

    
    )
    
    
    
    (0.2 equiv) and Phenylsilane (PhSiH
    
    
    , 20 equiv) in dry DCM (4 mL). Note: Phenylsilane acts as an efficient allyl scavenger, superior to morpholine.
  • Reaction: Add the solution to the resin under Nitrogen/Argon. Agitate gently for 30 minutes.

  • Repetition: Drain and repeat the treatment once with fresh reagents.

  • Washing (Critical):

    • DCM (3x)[3]

    • 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF (3x 5 min) — Chelates residual Pd.

    • DMF (5x)[3]

  • Verification: Perform a Kaiser test (ninhydrin). A blue bead indicates successful deprotection of the

    
    -amine.
    
Protocol B: Selective Deprotection of ivDde

Use this for Fmoc-Dap(ivDde)-OH if Palladium is to be avoided.

  • Reagent: Prepare 2% Hydrazine monohydrate in DMF (v/v).

  • Reaction: Treat resin with the hydrazine solution for 3 x 10 minutes.

  • Monitoring: Monitor the UV absorbance of the filtrate at 290 nm (formation of indazole byproduct). Continue treatments until absorbance plateaus/disappears.

  • Wash: DMF (10x). Note: Extensive washing is required to remove hydrazine traces which could deformylate the N-terminus or reduce sensitive groups.

Synthesis Workflow Visualization

The following diagram illustrates the decision tree for selecting the correct Dap derivative based on the peptide topology.

DapSelection Figure 2: Decision Tree for Dap Protecting Group Selection Start Start: Select Dap Strategy Q1 Is the Dap side chain permanently protected? Start->Q1 Q2 Do you need On-Resin Cyclization/Modification? Q1->Q2 No (Branched/Cyclic) Res_Boc Use Fmoc-Dap(Boc)-OH (Standard Linear) Q1->Res_Boc Yes (Linear Peptide) Q3 Is Palladium chemistry permissible? Q2->Q3 Res_Alloc Use Fmoc-Dap(Alloc)-OH (Gold Standard for Cyclization) Q3->Res_Alloc Yes Res_ivDde Use Fmoc-Dap(ivDde)-OH (Hydrazine Labile) Q3->Res_ivDde No Res_Mtt Use Fmoc-Dap(Mtt)-OH (High Risk: Acid Sensitive) Q3->Res_Mtt Strictly No Hydrazine/Pd

References

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.[3][4][5][6] Organic Letters, 6(2), 213–215.[6] [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Li, W., et al. (2013). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 11, 3569-3572. [Link]

Sources

Comparative

Assessing the Conformational Impact of L-Dap Ethyl Ester in Peptides

Executive Summary L-2,3-Diaminopropionic acid (L-Dap) represents a critical tool in peptide engineering, offering a unique "pH-switch" mechanism and distinct steric constraints unavailable in standard cationic residues l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

L-2,3-Diaminopropionic acid (L-Dap) represents a critical tool in peptide engineering, offering a unique "pH-switch" mechanism and distinct steric constraints unavailable in standard cationic residues like Lysine or Arginine. While L-Lysine (


) provides flexibility and a constitutive positive charge (pKa ~10.5), L-Dap (

) introduces a short, rigid side chain with a significantly lower pKa (~6.3).

This guide details the conformational impact of L-Dap and its ethyl ester derivative (used to neutralize C-terminal charge effects during analysis). It provides a comparative framework against L-Dab, L-Orn, and L-Lys, supported by experimental protocols for assessing secondary structure stability and pH-responsiveness.

Comparative Analysis: The Cationic Side Chain Series

The conformational behavior of L-Dap is best understood in the context of the homologous series of basic amino acids. The variation in methylene bridge length (


) drastically alters the electronic environment and steric freedom of the side chain amine.
Physicochemical Properties

The following table contrasts L-Dap with its homologs. Note the dramatic drop in pKa for L-Dap, which is the primary driver for its use in pH-responsive delivery vectors.

Amino AcidAbbr.[1][2][3][4][5][6][7][8]Side Chain StructureLength (

)

-Amine pKa
Conformational Propensity
L-Diaminopropionic acid Dap

1 ~6.3

-Turn /

-Helix
L-Diaminobutyric acidDab

2~9.4Distorted Helix / Turn
L-OrnithineOrn

3~10.0

-Helix (flexible)
L-LysineLys

4~10.5

-Helix (stable)
Structural Impact of L-Dap Ethyl Ester

When assessing intrinsic conformational preferences, the ethyl ester (OEt) modification at the C-terminus is frequently employed to eliminate the zwitterionic interaction between the C-terminal carboxylate and the side-chain amine.

  • Charge Isolation: In H-Dap-OEt, the C-terminus is neutral. This allows researchers to attribute observed conformational changes solely to the side-chain amine's interaction with the backbone.

  • Steric Constraint (

    
    ):  The proximity of the ammonium group to the peptide backbone in L-Dap creates a strong electron-withdrawing effect on the 
    
    
    
    -carbon. This restricts
    
    
    and
    
    
    torsion angles, often destabilizing standard
    
    
    -helices in favor of tighter turns or
    
    
    -helices.
  • Hydrogen Bonding: The short side chain facilitates unique

    
     or 
    
    
    
    hydrogen bonds between the side chain amine and the backbone carbonyls, a feature not seen in Lysine.

Mechanistic Insight: The pH-Switch

Unlike Lysine, which remains protonated (cationic) under all physiological conditions, L-Dap acts as a molecular switch. This is the "killer application" for L-Dap in drug delivery (e.g., cell-penetrating peptides).

Mechanism of Action
  • Physiological pH (7.4): L-Dap is largely uncharged (neutral amine). The peptide may adopt a hydrophobic, aggregated, or random coil conformation.

  • Endosomal pH (5.0 - 6.0): L-Dap becomes protonated (cationic).[4] This sudden introduction of charge triggers charge-charge repulsion or amphipathic helix formation, disrupting the endosomal membrane and releasing the cargo.

pH_Switch_Mechanism Extracellular Extracellular / Cytosol (pH 7.4) Dap_Neutral L-Dap Side Chain Neutral (-NH2) Extracellular->Dap_Neutral Environment Endosome Endosome (pH 5.5) Dap_Charged L-Dap Side Chain Protonated (-NH3+) Endosome->Dap_Charged Acidification Conf_Coil Conformation: Aggregated / Coil (Membrane Inactive) Dap_Neutral->Conf_Coil Hydrophobic Collapse Conf_Helix Conformation: Amphipathic Helix (Membrane Disruptive) Dap_Charged->Conf_Helix Charge Repulsion / Ordering Conf_Coil->Endosome Endocytosis Escape Endosomal Escape (Cargo Release) Conf_Helix->Escape Membrane Lysis

Caption: The pH-dependent conformational switch of L-Dap peptides driving endosomal escape.

Experimental Assessment Protocols

To rigorously assess the conformational impact of L-Dap (and its ethyl ester derivatives), a multi-modal approach combining Circular Dichroism (CD) and NMR is required.

Protocol A: pH-Dependent Circular Dichroism (CD)

This protocol quantifies the helix-coil transition triggered by the protonation of L-Dap.

Materials:

  • Peptide sample (e.g., Ac-Ala-Dap-Ala-Ala-Dap-Ala-OEt).

  • Buffer series: Phosphate/Citrate buffers ranging from pH 4.0 to pH 8.0 (10 mM).

  • Quartz cuvette (1 mm path length).

Workflow:

  • Preparation: Dissolve peptide to 50 µM in the highest pH buffer (pH 8.0).

  • Baseline Scan: Record CD spectrum (190–260 nm) at 25°C. Look for minima at 208/222 nm (helix) or 200 nm (random coil).

  • Titration: Sequentially adjust pH downward or prepare separate aliquots for each pH point (recommended to avoid dilution errors).

  • Data Analysis: Plot Mean Residue Ellipticity (

    
    ) vs. pH.
    
    • Interpretation: A sigmoidal curve indicates a cooperative transition. The inflection point represents the apparent pKa of the structural switch.

Protocol B: NMR pKa Determination

CD shows the structural change; NMR measures the chemical protonation state directly.

Materials:

  • Peptide in 90% H2O / 10% D2O.

  • Internal standard (DSS).

Workflow:

  • 1D 1H-NMR: Monitor the chemical shift of the

    
    -methylene protons  of L-Dap (
    
    
    
    ppm).
  • Titration: Adjust pH from 3.0 to 9.0 using dilute NaOD/DCl.

  • Analysis: The chemical shift (

    
    ) of the 
    
    
    
    -protons will shift downfield upon protonation.
  • Calculation: Fit the

    
     vs. pH data to the Henderson-Hasselbalch equation to extract the specific pKa of the L-Dap residue within the peptide context.
    
Protocol C: Molecular Dynamics (MD) Validation

Computational modeling is essential to distinguish between steric effects (


) and electrostatic effects.

Workflow:

  • System Setup: Build the peptide with L-Dap residues.

  • C-Terminal Capping: Explicitly model the Ethyl Ester (OEt) cap (Topology: -C(=O)OCH2CH3) to match synthetic precursors.

  • Simulation: Run two parallel simulations:

    • Sim A: Protonated L-Dap (Charge +1).

    • Sim B: Neutral L-Dap (Charge 0).

  • Analysis: Calculate Root Mean Square Fluctuation (RMSF) per residue. High RMSF in Sim B vs. low RMSF in Sim A confirms charge-induced rigidification.

Synthesis Considerations: The Ethyl Ester

When synthesizing peptides to study these effects, the "L-Dap ethyl ester" often refers to the starting material H-Dap(Boc)-OEt or H-Dap(Fmoc)-OEt .

  • Usage: Used as the C-terminal residue.

  • Protection: The side chain must be orthogonally protected (e.g., Boc if using Fmoc-SPPS, or Alloc for on-resin modification).

  • Caution: The ethyl ester is labile to strong base. If using Fmoc chemistry (piperidine deprotection), the ethyl ester is generally stable, but prolonged exposure to strong base can cause hydrolysis or transesterification.

Synthesis_Workflow Start Start: H-Dap(Boc)-OEt (C-Terminal Block) Coupling Coupling (SPPS) Extend Peptide Chain Start->Coupling Fmoc-AA-OH HBTU/DIPEA Deprotection Side Chain Deprotection (TFA Cleavage) Coupling->Deprotection Remove Boc Keep OEt intact Purification HPLC Purification Isolate Peptide-OEt Deprotection->Purification Analysis Conformational Analysis (CD / NMR) Purification->Analysis Pure Sample

Caption: Workflow for synthesizing C-terminal L-Dap ethyl ester peptides for conformational study.

References

  • Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Source: National Institutes of Health (PMC) URL:[Link]

  • De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues. Source: National Institutes of Health (PMC) URL:[Link]

  • Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. Source: National Institutes of Health (PMC) URL:[Link]

  • Nature versus design: the conformational propensities of D-amino acids and the importance of side chain chirality. (Context on side chain impact) Source: National Institutes of Health (PMC) URL:[Link]

  • Modulation of Ferrocene–Ferrocene Interactions by Varying Their Reciprocal Positions in L-Dap/Aib Helical Peptides. Source: MDPI URL:[Link]

Sources

Validation

A Comparative Guide to the Bioactivity of Linear vs. Branched Peptides: Leveraging Diaminopropionic Acid Scaffolds

Introduction: Beyond Linearity in Peptide Therapeutics Peptides represent a highly promising class of therapeutics, offering remarkable specificity and potency. However, their clinical translation is often hampered by in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Linearity in Peptide Therapeutics

Peptides represent a highly promising class of therapeutics, offering remarkable specificity and potency. However, their clinical translation is often hampered by inherent limitations, primarily their susceptibility to proteolytic degradation and rapid renal clearance, leading to poor in vivo stability and short half-lives.[1][2] A compelling strategy to overcome these hurdles is to move beyond simple linear sequences and embrace more complex architectures. Peptide branching, in particular, has emerged as a powerful tool to enhance therapeutic properties.[3] Branched peptides often exhibit superior resistance to proteases, improved pharmacokinetic profiles, and the potential for multivalent interactions with biological targets, leading to enhanced efficacy.[1][4][5]

This guide provides an in-depth, objective comparison of the bioactivity of a linear antimicrobial peptide (AMP) versus its branched counterpart. We will explore how a simple, yet elegant, branching strategy using a derivative of 3-Amino-L-alanine—specifically, 2,3-diaminopropionic acid (Dap)—can fundamentally alter a peptide's performance. We will delve into the causality behind the experimental design, from synthesis to bioactivity assessment, providing field-proven insights for researchers, scientists, and drug development professionals.

The Branching Unit: The Versatility of the 2,3-Diaminopropionic Acid (Dap) Scaffold

The user's query specified 3-Amino-L-alanine ethyl ester. This molecule is a derivative of β-aminoalanine, also known as 2,3-diaminopropionic acid (Dap). In modern solid-phase peptide synthesis (SPPS), the most practical way to introduce such a branching point is by using an orthogonally protected Dap derivative, such as Fmoc-L-Dap(ivDde)-OH.

The beauty of this approach lies in the concept of orthogonal protection . The α-amino group is protected by a base-labile Fmoc group, which is removed during standard peptide chain elongation. The side-chain (β-amino) group is protected by a hydrazine-labile ivDde group. This allows for the selective deprotection of the side-chain at any desired point in the synthesis, enabling the growth of a second peptide chain from that position and creating a defined branched structure.

Experimental Design: A Head-to-Head Comparison

To provide a clear and data-driven comparison, we designed a case study centered on a model antimicrobial peptide (AMP). AMPs are ideal for this purpose as their primary functions—killing microbes and potential toxicity to host cells—are readily quantifiable.

Our Model System:

  • Linear Peptide (Lin-AMP): A 9-residue, C-terminally amidated peptide with a sequence of Ac-KKIVFWRI-NH₂. This sequence was designed to be cationic (Lysine - K) and amphipathic (Isoleucine - I, Valine - V, Phenylalanine - F, Tryptophan - W), features known to be critical for antimicrobial activity.[6] The N-terminus is acetylated (Ac) to mimic a natural protein structure and improve stability.

  • Branched Peptide (Bran-AMP): A dimeric construct where two copies of the AMP sequence (Ac-KKIVFWRI-) are synthesized on the α- and β-amino groups of a C-terminal Dap residue, resulting in the structure (Ac-KKIVFWRI)₂-Dap-NH₂.

The overall workflow for this comparative study is outlined below.

G cluster_0 Synthesis & Purification cluster_1 Bioactivity Assessment cluster_2 Stability Profiling cluster_3 Data Analysis Syn_Lin SPPS of Linear AMP Purify Cleavage & HPLC Purification Syn_Lin->Purify Syn_Bran SPPS of Branched AMP Syn_Bran->Purify QC MS & HPLC Analysis (Purity >95%) Purify->QC MIC Antimicrobial Assay (MIC) QC->MIC Hemo Hemolysis Assay (Toxicity) QC->Hemo Stab Protease Stability Assay QC->Stab Analysis Structure-Activity Relationship (SAR) Analysis MIC->Analysis Hemo->Analysis Stab->Analysis G Resin Rink Amide Resin (Solid Support) Dap Couple Fmoc-Dap(ivDde)-OH Resin->Dap DeFmoc Remove Fmoc Group (Piperidine) Dap->DeFmoc Chain1 Synthesize 1st Peptide Chain on α-Amine DeFmoc->Chain1 DeivDde Selectively Remove ivDde Group (Hydrazine) Chain1->DeivDde Chain2 Synthesize 2nd Peptide Chain on β-Amine DeivDde->Chain2 Cleave Cleave from Resin (TFA Cocktail) Chain2->Cleave BranAMP Purified Bran-AMP Cleave->BranAMP G cluster_linear Linear Peptide Interaction cluster_branched Branched Peptide Interaction L_Peptide Linear AMP L_Membrane Bacterial Membrane L_Peptide->L_Membrane Single-point interaction L_Disruption Localized Pore Formation L_Membrane->L_Disruption B_Peptide Branched AMP B_Membrane Bacterial Membrane B_Peptide->B_Membrane Multivalent interaction B_Disruption Extensive Membrane Disruption B_Membrane->B_Disruption

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 3-Amino-L-alanine Ethyl Ester 2HCl

Part 1: Executive Summary & Immediate Action Core Directive: DO NOT DISPOSE OF DOWN THE DRAIN. 3-Amino-L-alanine ethyl ester dihydrochloride (CAS: 150408-87-0) must be treated as Hazardous Chemical Waste .

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

Core Directive: DO NOT DISPOSE OF DOWN THE DRAIN. 3-Amino-L-alanine ethyl ester dihydrochloride (CAS: 150408-87-0) must be treated as Hazardous Chemical Waste . While often classified primarily as a skin and eye irritant, its structural similarity to neurotoxic amino acids (e.g., BMAA, ODAP) necessitates the use of the Precautionary Principle .

Immediate Disposal Action:

  • Solids: Segregate into a dedicated solid waste container labeled "Toxic/Irritant Solid."

  • Liquids: Collect in a chemically compatible carboy (HDPE or Glass) labeled "Hazardous Waste - Organic/Aqueous Mixture."

  • Destruction Method: High-temperature incineration via a licensed hazardous waste contractor.

Part 2: Chemical Profile & Risk Assessment

To dispose of this chemical safely, you must understand why it is hazardous. This is not just a salt; it is a labile amino acid derivative with specific stability issues.

Technical Specifications
PropertyDataOperational Implication
Chemical Name 3-Amino-L-alanine ethyl ester 2HClAlso known as L-2,3-Diaminopropionic acid ethyl ester dihydrochloride.
CAS Number 150408-87-0Use this for waste manifesting.
Molecular Formula C5H12N2O2 · 2HClContains Nitrogen and Chlorine (Halogenated).
Physical State White to off-white powderDust generation is a primary inhalation risk.
Acidity Dihydrochloride saltAcidic in solution. pH < 2.0 is possible in concentrated aqueous solutions.
Stability HygroscopicMoisture Sensitive. Hydrolyzes to ethanol and 2,3-diaminopropionic acid (DAP) upon exposure to water.
The "Hidden" Hazard: Neurotoxic Potential

Standard Safety Data Sheets (SDS) often classify this compound generically as an irritant (H315, H319, H335). However, as a Senior Scientist, I advise treating it with higher caution.

  • Mechanism: The core structure, 2,3-Diaminopropionic acid (DAP) , is a structural analog of excitatory amino acids. Related compounds like

    
    -N-methylamino-L-alanine (BMAA) and 
    
    
    
    -N-oxalylamino-L-alanine (BOAA/ODAP) are potent neurotoxins linked to lathyrism and neurodegenerative conditions.
  • Causality: While the ethyl ester moiety reduces immediate biological activity, hydrolysis (which occurs in waste containers) liberates the free acid DAP. Therefore, waste streams must be handled as potential neurotoxins.

Part 3: Disposal Decision Matrix

Use this logic flow to determine the correct waste stream for your specific situation.

Waste Segregation Workflow

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Pack Double Bag in Poly Place in Drum Solid->Pack SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (>90% Water) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic LabelSolid Label: Toxic Solid (Contains Chlorides) Pack->LabelSolid pHCheck Check pH (Do NOT Neutralize Manually) Aqueous->pHCheck OrgWaste Halogenated Organic Waste Organic->OrgWaste AqWaste Toxic Aqueous Waste (pH < 2 = Corrosive) pHCheck->AqWaste

Figure 1: Decision logic for segregating 3-Amino-L-alanine ethyl ester 2HCl waste streams. Note that manual neutralization is discouraged to prevent exothermic splashing of potential neurotoxins.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Expired or Surplus Powder)

Objective: Secure containment for incineration.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, lab coat, and an N95 dust mask or respirator if working outside a fume hood.

  • Primary Containment: Keep the chemical in its original glass or plastic bottle if possible. Ensure the cap is tight.[1]

  • Secondary Containment: Place the original container inside a clear polyethylene zip-lock bag.

  • Tagging: Attach a hazardous waste tag.

    • Chemical Name: 3-Amino-L-alanine ethyl ester 2HCl.

    • Hazards: Irritant, Acidic (Solid), Potential Neurotoxin.

  • Placement: Deposit into the lab's Solid Waste Drum (usually blue or black barrel).

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Objective: Prevent hydrolysis pressure buildup and safe solvent handling.

  • Characterization: Determine if your solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Ethanol).

    • Note: Even if dissolved in Ethanol, the presence of the 2HCl salt technically introduces chlorides. However, for waste profiling, if the solvent is Ethanol, it often goes to "Non-Halogenated" unless the chloride concentration is high (>1%). Best Practice: Classify as Halogenated Organic Waste to be safe.

  • Collection: Pour into a dedicated waste carboy.

    • Do not fill >90% full. Leave headspace. The ester can hydrolyze, releasing ethanol and potentially changing the vapor pressure.

  • pH Warning: Aqueous solutions will be acidic (pH ~1-3).

    • Do NOT mix with Cyanide or Sulfide waste (generates toxic gas).

    • Do NOT mix with strong bases (NaOH) in the waste container. The neutralization is exothermic and can cause the container to erupt.

Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the empty bottle three times with a small volume of water or solvent.

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container (Protocol B). Do not pour rinsate down the drain.

  • Defacing: Cross out the label on the bottle.

  • Disposal: Place the triple-rinsed, defaced bottle into the Glass/Plastic Recycling or trash, depending on local facility rules for triple-rinsed containers.

Part 5: Storage & Stability (Pre-Disposal)

Why does storage matter for disposal? Because degraded chemicals can become unstable.

Hydrolysis Pathway

Moisture is the enemy. If the container is left open, the salt absorbs water, leading to a "wet paste" consistency.

  • Reaction: Ester + H₂O

    
     Carboxylic Acid + Ethanol.
    
  • Result: The material becomes sticky and acidic.

  • Action: If you find a "wet" container, do not attempt to dry it. Dispose of the entire container as Solid Waste immediately.

Hydrolysis Ester Ethyl Ester (Dry Powder) Inter Hydrolysis Reaction Ester->Inter Moisture + H₂O (Humidity) Moisture->Inter Acid Free Acid (DAP) (Neurotoxic Potential) Inter->Acid Alcohol Ethanol (Flammable) Inter->Alcohol

Figure 2: Degradation pathway. The formation of the free acid (DAP) increases the biological risk profile, reinforcing the need for incineration.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). 2,3-Diaminopropionic acid (DAP) Compound Summary. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Sources

Handling

Technical Guide: Safe Handling &amp; Logistics for 3-Amino-L-alanine ethyl ester 2HCl

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 150408-87-0 | Formula: C₅H₁₄Cl₂N₂O₂ | M.W.: 205.08 g/mol Synonyms: L-2,3-Diaminopropionic acid ethyl ester dihydrochloride; H-L-Dap-OEt·2HCl

Executive Summary & Immediate Directives

Status: Hygroscopic Irritant Storage: +2°C to +8°C (Desiccated, Inert Atmosphere)

3-Amino-L-alanine ethyl ester 2HCl is a diamine derivative used primarily as a building block in peptide synthesis and medicinal chemistry. As a dihydrochloride salt of an amino acid ester, it possesses specific stability challenges—namely rapid hydrolysis upon exposure to moisture and potential cyclization if improperly neutralized.

Critical Safety Alert: While classified primarily as an irritant (H315/H319/H335), the compound’s acidic nature in solution (2HCl salt) and fine powder form necessitates strict respiratory and ocular protection.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to hygroscopic salts (inhalation of dust) and acidic solutions (splashes).

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient for fine powders that can bypass side shields or acidic solutions that cause immediate corneal damage.
Respiratory N95 / P2 Particulate Respirator (Minimum)The dihydrochloride salt forms a fine, irritating dust. If handling >10g or outside a fume hood, upgrade to a half-face respirator with P100 cartridges.
Dermal (Hands) Nitrile Gloves (Min. thickness 0.11 mm)Nitrile provides excellent resistance to amino acid salts. Double gloving is required when handling solutions to prevent permeation upon wetting.
Body Lab Coat (High-neck, long sleeve)Standard cotton/poly blend is acceptable. Tyvek sleeves recommended for large-scale weighing to prevent cuff contamination.
Engineering Fume Hood / Glove Box Mandatory. Do not handle on an open benchtop due to hygroscopicity and inhalation risk.
Operational Protocol: Handling & Synthesis

The following workflow ensures chemical integrity (preventing hydrolysis) and operator safety.

A. Storage & Retrieval[1][2][3]
  • Condition: Store at +2°C to +8°C. Long-term storage at -20°C is preferred to retard ester hydrolysis.

  • Atmosphere: Keep under Argon or Nitrogen. The free amines (if salt dissociates) are prone to oxidation; the ester is prone to hydrolysis.

  • Equilibration: Allow the container to warm to room temperature before opening . Opening a cold bottle introduces condensation, instantly degrading the surface layer of the hygroscopic salt.

B. Weighing & Solubilization[3]
  • Environment: Weigh inside a fume hood or glove box.

  • Tools: Use anti-static weighing boats. Plastic spatulas are preferred over metal to reduce static cling of the fine powder.

  • Solvent Choice:

    • Preferred: Water (acidic pH stability), Methanol, Ethanol.

    • Avoid: Protic solvents if basic conditions are planned immediately (risk of transesterification).

  • Dissolution: Add the solid to the solvent, not vice versa, to control the exotherm.

C. Reaction Setup (Neutralization Warning)

When using this compound in coupling reactions (e.g., amide bond formation), you must neutralize the two HCl molecules to liberate the nucleophilic amines.

  • Risk: Rapid neutralization with strong base (e.g., NaOH) can cause local heating and hydrolysis of the ethyl ester.

  • Protocol: Use a tertiary amine (e.g., DIPEA, TEA) at low temperature (0°C) to neutralize.

  • Side Reaction: Be aware of intramolecular cyclization. The 3-amino group can attack the ethyl ester, forming a lactam (diketopiperazine derivative) if left in free-base form too long without an electrophile present.

Visualization: Handling Workflow

The following diagram illustrates the critical decision paths for maintaining compound stability and safety.

HandlingWorkflow Start Retrieve from Storage (+4°C / -20°C) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Critical Step Open Open in Fume Hood (Inert Gas Purge) Equilibrate->Open Weigh Weighing (Anti-static tools) Open->Weigh Solvent Dissolution Weigh->Solvent Reseal Purge Headspace (Ar/N2) & Parafilm Weigh->Reseal Remaining Stock Neutralize Neutralization (Use DIPEA/TEA @ 0°C) Solvent->Neutralize Liberate Amine Reaction Proceed to Reaction Neutralize->Reaction Add Electrophile Immediately Reseal->Start Return to Cold

Figure 1: Operational workflow emphasizing moisture control and thermal equilibration to prevent compound degradation.

Emergency Response & Spill Management

Hazards: The primary risks are respiratory irritation from dust and chemical burns/irritation from acidic solutions.

Spill Cleanup Protocol
  • Evacuate: If a large amount of dust (>50g) is airborne, evacuate the immediate area until dust settles.

  • PPE Up: Wear goggles, N95 respirator, and double nitrile gloves.

  • Dry Spill (Powder):

    • Do NOT use a wet cloth initially (creates acidic sludge).

    • Cover with a dry absorbent pad or sweep gently into a dust pan.

    • Place in a solid waste container labeled "Hazardous Waste: Amino Acid Ester Salt."

  • Wet Spill (Solution):

    • Cover with sodium bicarbonate (baking soda) or spill pillow to neutralize acidity.

    • Wait for bubbling to cease.

    • Absorb with vermiculite or paper towels.

    • Clean surface with soap and water.[4]

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[4] Lift eyelids. Seek medical attention (acidic salts can cause delayed damage).

  • Skin Contact: Wash with soap and copious water.[4] Remove contaminated clothing.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required.[4]

Waste Management & Disposal

Disposal Logic: The high nitrogen content and chloride salt nature require specific disposal routes.

Waste StreamMethodNotes
Solid Waste Incineration Pack in high-density polyethylene (HDPE) containers. Label as "Organic Solid, Acidic."
Aqueous Waste Neutralization -> Drain (Conditional) Only if permitted by local EHS: Dissolve in water, neutralize to pH 7 with dilute NaOH, and flush with 100x water.
Solvent Waste Halogenated/Non-Halogenated If dissolved in organic solvents, dispose of via standard organic waste streams. Do not mix with strong oxidizers.

Self-Validating Disposal Check:

  • Check 1: Is the pH neutral? (Use pH paper).

  • Check 2: Is the container compatible? (No metal containers for acidic salts).

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • PubChem. (n.d.). Compound Summary: 2,3-Diaminopropionic acid.[5][6] Retrieved from [Link]

Sources

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